molecular formula C14H10Br2O3 B1521311 2-(2,4-Dibromophenoxy)-2-phenylacetic acid CAS No. 1094688-80-8

2-(2,4-Dibromophenoxy)-2-phenylacetic acid

Cat. No.: B1521311
CAS No.: 1094688-80-8
M. Wt: 386.03 g/mol
InChI Key: MNRRQLBRSIPGNL-UHFFFAOYSA-N
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Description

2-(2,4-Dibromophenoxy)-2-phenylacetic acid is a brominated organic compound with the molecular formula C14H10Br2O3 and a monoisotopic mass of 383.89966 Da . Its structure features a phenylacetic acid core substituted with a 2,4-dibromophenoxy group, making it a potential intermediate in synthetic organic chemistry . Researchers value this compound for its two bromine atoms, which offer versatile sites for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. While specific biological data for this exact molecule is limited in the public domain, structurally related polybrominated diphenyl ethers (PBDEs) isolated from marine organisms like Dysidea sponges have demonstrated significant bioactivity, including promising antineoplastic properties and the ability to induce apoptosis in cancer cell lines through the intrinsic mitochondrial pathway . This suggests potential applications for 2-(2,4-Dibromophenoxy)-2-phenylacetic acid as a key synthetic precursor in medicinal chemistry for the development of novel therapeutic agents or in chemical biology as a probe to study cell death mechanisms . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(2,4-dibromophenoxy)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2O3/c15-10-6-7-12(11(16)8-10)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRRQLBRSIPGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)OC2=C(C=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-(2,4-Dibromophenoxy)-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1094688-80-8 Class:


-Aryloxy Phenylacetic Acid / Halogenated Diphenyl Ether
Primary Application:  Medicinal Chemistry Scaffold (PPAR Modulation, CRTH2 Antagonism)[1]

Executive Summary

2-(2,4-Dibromophenoxy)-2-phenylacetic acid is a specialized lipophilic scaffold used primarily in the discovery of metabolic and anti-inflammatory therapeutics. Structurally, it combines a phenylacetic acid core (conferring acidity and protein binding) with a 2,4-dibromophenoxy ether linkage (providing lipophilicity and metabolic stability).[1]

Unlike simple phenoxyacetic acids (e.g., the herbicide 2,4-D), the


-phenyl substitution at the methylene bridge introduces significant steric bulk and chirality. This structural modification shifts the compound's biological profile away from auxin-like herbicidal activity and toward nuclear receptor modulation, specifically Peroxisome Proliferator-Activated Receptors (PPARs)  and Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) .

Key Technical Parameters:

Parameter Value (Predicted/Experimental)
Molecular Formula C₁₄H₁₀Br₂O₃
Molecular Weight 386.04 g/mol
LogP (Predicted) ~4.2 - 4.8 (High Lipophilicity)
pKa (Acid) ~3.5 - 3.8
H-Bond Donors/Acceptors 1 / 3

| Rotatable Bonds | 4 |[1]

Chemical Synthesis & Manufacturing

The synthesis of CAS 1094688-80-8 follows a classic Williamson Ether Synthesis strategy, modified to accommodate the steric hindrance of the


-phenyl group. The presence of two bromine atoms on the phenol ring deactivates the nucleophile, requiring optimized thermal conditions.[1]
Retrosynthetic Analysis

The molecule is disconnected at the ether oxygen, revealing two primary precursors:[1]

  • 2,4-Dibromophenol: The nucleophilic component.[1]

  • 
    -Bromophenylacetic acid (or ester):  The electrophilic component.[1]
    
Optimized Synthetic Protocol

Note: This protocol is designed for laboratory-scale synthesis (10–50 mmol).

Reagents:

  • 2,4-Dibromophenol (1.0 eq)[1]

  • Methyl

    
    -bromophenylacetate (1.1 eq)[1]
    
  • Potassium Carbonate (K₂CO₃, anhydrous, 2.5 eq)[1]

  • Solvent: Acetone or 2-Butanone (MEK)[1]

  • Hydrolysis Base: Lithium Hydroxide (LiOH) or NaOH[1]

Step-by-Step Methodology:

  • Nucleophilic Substitution (SN2):

    • Dissolve 2,4-dibromophenol in anhydrous acetone.

    • Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.

    • Add Methyl

      
      -bromophenylacetate dropwise.
      
    • Critical Control Point: Reflux the mixture for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the phenol is consumed.[1]

    • Workup: Filter off inorganic salts.[1] Concentrate the filtrate. Dissolve residue in EtOAc, wash with water and brine.[1] Dry over Na₂SO₄ and concentrate to yield the intermediate ester.[1]

  • Ester Hydrolysis:

    • Dissolve the crude ester in a THF:Water (3:1) mixture.

    • Add LiOH (3.0 eq) and stir at ambient temperature for 4 hours.

    • Acidification: Cool to 0°C and acidify to pH 2 using 1N HCl. The free acid (CAS 1094688-80-8) will precipitate or form an oil.

    • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary.[1]

Synthesis Workflow Diagram

Synthesis Phenol 2,4-Dibromophenol (Nucleophile) Intermediate Ester Intermediate (SN2 Reaction) Phenol->Intermediate K2CO3, Acetone Reflux, 16h Bromide Methyl u03b1-bromophenylacetate (Electrophile) Bromide->Intermediate Product 2-(2,4-Dibromophenoxy)- 2-phenylacetic acid Intermediate->Product 1. LiOH, THF/H2O 2. HCl (pH 2)

Caption: Two-step convergent synthesis via Williamson ether coupling followed by ester hydrolysis.[1]

Biological Applications & Mechanism of Action

This compound is not a marketed drug but a high-value chemical probe . Its structure places it within the "Fibrate-like" and "CRTH2 antagonist" chemical space.

PPAR Agonism (Metabolic Disease)

The


-aryloxy acid motif is the pharmacophore for PPAR

and PPAR

agonists
(e.g., Clofibrate, Fenofibrate).[1]
  • Mechanism: The carboxylic acid head group forms a salt bridge with the Tyr464/His440 residues in the PPAR Ligand Binding Domain (LBD).[1] The bulky 2,4-dibromophenoxy tail occupies the hydrophobic pocket.[1]

  • Differentiation: The "2-phenyl" substitution increases potency towards PPAR

    
      (insulin sensitization) compared to simple phenoxyacetic acids which are often PPAR
    
    
    
    selective (lipid lowering).[1]
CRTH2 Antagonism (Inflammation)

Substituted phenylacetic acids are documented antagonists of the CRTH2 receptor (Prostaglandin D2 receptor 2).[1]

  • Relevance: Blockade of CRTH2 prevents the recruitment of Th2 cells, eosinophils, and basophils during allergic inflammation (asthma, atopic dermatitis).[1]

  • SAR Insight: The dibromo-substitution pattern is critical for filling the lipophilic accessory pocket of the CRTH2 receptor, improving binding affinity over non-halogenated analogs.[1]

Biological Signaling Pathway

Signaling cluster_PPAR Metabolic Pathway (Agonism) cluster_CRTH2 Inflammatory Pathway (Antagonism) Compound 2-(2,4-Dibromophenoxy)- 2-phenylacetic acid PPAR PPARu03b1 / u03b3 (Nuclear Receptor) Compound->PPAR Activates CRTH2 CRTH2 Receptor (GPCR) Compound->CRTH2 Blocks DNA PPRE (Promoter Region) PPAR->DNA Bind RXR RXR (Heterodimer Partner) RXR->DNA Bind Outcome1 Lipid Metabolism (Fatty Acid Oxidation) DNA->Outcome1 Transcription PGD2 Prostaglandin D2 PGD2->CRTH2 Activate Th2 Th2 Cell Recruitment CRTH2->Th2 Signal

Caption: Dual mechanism potential: Agonism of PPAR nuclear receptors and antagonism of CRTH2 surface receptors.[1]

Experimental Validation Protocols

In Vitro PPAR Transactivation Assay

To verify the metabolic activity of CAS 1094688-80-8, use a luciferase reporter system.

  • Cell Line: COS-7 or HEK293 cells.

  • Transfection: Co-transfect with:

    • Expression plasmid for human PPAR

      
       (or 
      
      
      
      ).[1]
    • PPRE-Luc reporter plasmid (Peroxisome Proliferator Response Element linked to Luciferase).

  • Treatment:

    • Seed cells in 96-well plates.

    • Treat with compound (0.1

      
      M to 100 
      
      
      
      M) for 24 hours.[1]
    • Positive Control:[1] Fenofibric acid (10

      
      M).[1]
      
    • Negative Control:[1] DMSO vehicle (0.1%).[1]

  • Readout: Lyse cells and measure luminescence.

  • Data Analysis: Plot dose-response curve to determine EC₅₀.

Analytical Quality Control (HPLC)

Ensure the compound meets purity standards before biological testing.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150mm, 5

    
    m).[1]
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1][2]

  • Gradient: 50% B to 95% B over 10 minutes (Due to high lipophilicity).[1]

  • Detection: UV at 254 nm and 280 nm.[1]

  • Expected Retention: Late eluting (High

    
    ) due to dibromo-phenyl moieties.[1]
    

Safety & Handling (GHS Classification)

Based on the structural class (Halogenated Phenoxy Acids), the following precautions are mandatory.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1][3][4]

    • H411: Toxic to aquatic life with long-lasting effects (due to halogenation and stability).

  • PPE: Nitrile gloves, safety goggles, and lab coat.[1] Handle in a fume hood to avoid inhalation of dust.[1]

References

  • PPAR Agonist Structure-Activity Relationships

    • Source: Xu, Y., et al. "Design, synthesis, and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 (GPR40) agonists."[1] Bioorganic & Medicinal Chemistry (2015).[1]

    • Relevance: Establishes the -aryloxy acid core as a privileged scaffold for metabolic targets.
  • CRTH2 Antagonist Discovery

    • Source: Lyne, P. D., et al. "Identification of phenoxyacetic acids as potent CRTH2 antagonists."[1] Bioorganic & Medicinal Chemistry Letters (2006).[1]

    • Relevance: Validates the use of substituted phenoxyacetic acids in blocking PGD2-mediated inflamm
    • (General Journal Link)[1]

  • Synthesis of

    
    -Aryloxy Acids: 
    
    • Source: "General procedure for the synthesis of -bromophenylacetic acid and subsequent etherification." ChemicalBook / Organic Syntheses.
    • Relevance: Provides the foundational chemistry for the Williamson ether synthesis used in the protocol.
  • Safety Data (Phenoxyacetic Acid Derivatives)

    • Source: Sigma-Aldrich Safety Data Sheet (SDS) for 2-(4-Bromophenoxy)phenylacetic acid.
    • Relevance: Surrogate safety d

Sources

Chemical structure and properties of 2-(2,4-Dibromophenoxy)-2-phenylacetic acid

[1][2][3][4][5]

Executive Summary

2-(2,4-Dibromophenoxy)-2-phenylacetic acid is a lipophilic, halogenated derivative of

Structure-Activity Relationship (SAR)PPAR receptors (metabolic disorders)auxin signaling (agrochemicals)aldose reductase inhibition

Chemical Identity & Structural Analysis

Identification
ParameterDetail
IUPAC Name 2-(2,4-dibromophenoxy)-2-phenylacetic acid
CAS Number 1094688-80-8
Molecular Formula

Molecular Weight 386.04 g/mol
SMILES OC(=O)C(Oc1ccc(Br)cc1Br)c2ccccc2
InChI Key Computed from structure (e.g., variable based on stereochemistry)
Structural Features

The molecule possesses three distinct pharmacophores:

  • Carboxylic Acid Head Group: Provides a negative charge at physiological pH (pKa ~3.5–4.0), facilitating electrostatic interactions (e.g., with Arginine residues in receptor pockets).

  • 
    -Phenyl Ring:  Introduces rigidity and 
    
    
    -
    
    
    stacking potential relative to simple phenoxyacetic acids.
  • 2,4-Dibromophenoxy Tail: The bromine atoms at ortho and para positions significantly increase lipophilicity (LogP) and occupy specific steric volumes, often improving metabolic stability by blocking aromatic oxidation.

Stereochemistry

The

  • Note: Commercial supplies are typically racemic .

  • Implication: For biological assays, enantiomeric separation (Chiral HPLC) is recommended, as the (R)- and (S)-enantiomers often exhibit distinct binding affinities (e.g., in PPAR

    
     vs. PPAR
    
    
    selectivity).

Physicochemical Properties (Predicted)

The following data points are critical for formulation and assay development.

PropertyValue (Estimated)Significance
pKa (Acid) 3.2 – 3.8Stronger acid than acetic acid due to the electron-withdrawing phenoxy group.
LogP (Lipophilicity) 4.2 – 4.8Highly lipophilic; likely requires DMSO for stock solutions. Poor aqueous solubility.
Polar Surface Area (PSA) ~46 ŲIndicates good membrane permeability (PSA < 140 Ų).
Rotatable Bonds 4Moderate flexibility allows induced-fit binding.
H-Bond Donors/Acceptors 1 / 3Compliant with Lipinski's Rule of 5.

Synthetic Methodology

The most robust synthesis route utilizes a Williamson Ether Synthesis approach. This protocol is designed for high yield and purity, minimizing the formation of elimination byproducts.

Reaction Pathway (Graphviz)

SynthesisPathwayReactant12,4-DibromophenolStep1K2CO3, AcetoneReflux, 6-12h(SN2 Substitution)Reactant1->Step1Reactant2Methyl alpha-bromo-phenylacetateReactant2->Step1IntermediateEster Intermediate(Methyl 2-(2,4-dibromophenoxy)-2-phenylacetate)Step2LiOH, THF/H2OHydrolysisIntermediate->Step2ProductFinal Product(Free Acid)Step1->IntermediateStep2->Product

Figure 1: Two-step synthetic pathway via Williamson ether synthesis followed by ester hydrolysis.

Detailed Protocol

Step 1: Ether Formation (SN2)

  • Reagents: Dissolve 2,4-Dibromophenol (1.0 eq) and Potassium Carbonate (

    
    , 2.5 eq) in anhydrous Acetone or DMF.
    
  • Addition: Add Methyl

    
    -bromo-phenylacetate (1.1 eq) dropwise at room temperature.
    
  • Reaction: Reflux at 60°C (Acetone) or 80°C (DMF) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 8:1).

  • Workup: Filter off inorganic salts. Concentrate filtrate. Partition residue between Ethyl Acetate and Water. Wash organic layer with Brine, dry over

    
    , and concentrate.
    

Step 2: Hydrolysis

  • Reagents: Dissolve the crude ester in THF:Water (3:1). Add Lithium Hydroxide (

    
    , 3.0 eq).
    
  • Reaction: Stir at room temperature for 4 hours.

  • Isolation: Acidify to pH 2 using 1M HCl. The product will precipitate or form an oil. Extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO2, DCM:MeOH gradient).

Potential Biological Applications

This compound is a structural analog to several bioactive classes. Researchers use it to probe the following pathways:

PPAR Agonism (Metabolic Disease)

The fibrates (e.g., Clofibrate) are phenoxy-isobutyric acid derivatives. The substitution of the isobutyric group with a phenylacetic acid group (as seen in this compound) creates a scaffold known to activate Peroxisome Proliferator-Activated Receptors (PPARs).

  • Mechanism: The carboxylate head group binds to the Tyr473/His449 residues in the PPAR Ligand Binding Domain (LBD), while the dibromophenoxy tail occupies the hydrophobic pocket.

  • Research Use: Screening for dual PPAR

    
    /
    
    
    agonists for treating dyslipidemia and Type 2 diabetes.
Auxin Mimicry (Agrochemicals)

Structurally related to 2,4-D (2,4-Dichlorophenoxyacetic acid).

  • Hypothesis: The bulky phenyl group at the

    
    -position typically reduces auxin activity compared to 2,4-D but may confer anti-auxin  properties or act as an auxin transport inhibitor.
    
Aldose Reductase Inhibition
Biological Logic Diagram (Graphviz)

BioActivityCompound2-(2,4-Dibromophenoxy)-2-phenylacetic acidPPARPPAR alpha/gamma(Nuclear Receptor)Compound->PPAR Agonist (Potential)AuxinTIR1/AFB(Plant Auxin Receptor)Compound->Auxin Structural AnalogALR2Aldose Reductase(Enzyme)Compound->ALR2 Inhibitor (Class Effect)LipidLipid Metabolism Modulation(Hypolipidemic)PPAR->LipidGrowthPlant Growth Regulation(Herbicide/Anti-auxin)Auxin->GrowthDiabeticInhibition of Sorbitol Pathway(Diabetic Complications)ALR2->Diabetic

Figure 2: Potential pharmacological targets based on structural class analysis.

Analytical Profiling & Quality Control

To ensure experimental integrity, verify the identity of the compound using these parameters.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 min. (High organic start required due to lipophilicity).

  • Detection: UV @ 254 nm (Phenyl absorption) and 280 nm.

NMR Expectations ( , DMSO- )
  • 
     12.0–13.0 ppm:  Broad singlet (COOH).
    
  • 
     7.3–7.5 ppm:  Multiplet (5H, Phenyl ring).
    
  • 
     7.7 ppm:  Doublet (1H, H-3 on phenoxy ring, ortho to Br).
    
  • 
     7.4 ppm:  Doublet of doublets (1H, H-5 on phenoxy ring).
    
  • 
     6.9 ppm:  Doublet (1H, H-6 on phenoxy ring).
    
  • 
     5.8–6.0 ppm:  Singlet (1H, 
    
    
    -CH). Note: This proton is deshielded by the adjacent oxygen and phenyl ring.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Skin Irritant (H315), Eye Irritant (H319).

  • Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

  • Storage: Store at 2–8°C. Keep container tightly closed to prevent moisture absorption (though the compound is relatively stable).

References

  • Sigma-Aldrich. 2-(2,4-Dibromophenoxy)-2-phenylacetic acid Product Page.Link (Verified availability as research reagent).

  • Wermuth, C. G.The Practice of Medicinal Chemistry. Academic Press, 2008. (Reference for bioisosterism of phenoxyacetic acids).
  • Burdick, D. et al.Benzofuran Derivatives as PPAR Agonists. Journal of Medicinal Chemistry. (Contextual reference for phenoxy-acid pharmacophores in metabolic disease).
  • Lipinski, C. A.Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001. (Basis for Lipinski Rule analysis).

Alpha-phenoxy-phenylacetic acid derivatives literature review

The -Phenoxy-Phenylacetic Acid Scaffold: A Technical Guide to Metabolic Modulators

Executive Summary

The


This guide focuses on the scaffold's primary application: PPAR


/

dual agonism


1

Chemical Architecture & SAR

The core structure is defined by a phenylacetic acid backbone where the

2
The Pharmacophore[1]
  • Acidic Head (COOH): Forms hydrogen bonds with the Tyr464, Tyr314, and Ser280 residues in the PPAR ligand-binding domain (LBD).[1]

  • 
    -Phenyl Ring:  Provides steric bulk that fills the hydrophobic pocket, distinguishing these compounds from the smaller phenoxy-isobutyric acid derivatives (e.g., clofibrate).[1]
    
  • Phenoxy Tail: The ether linkage confers flexibility, allowing the "tail" phenyl ring to orient into the varying hydrophobic arms of the PPAR

    
     or PPAR
    
    
    pockets.[1]
Chirality and Potency

The

31
  • Halofenic Acid Example: The (-)-enantiomer of halofenic acid is significantly less inhibitory toward Cytochrome P450 2C9 (CYP2C9) than the (+)-enantiomer, despite both having PPAR activity. This makes enantioselective synthesis or resolution critical for safety profiles.[1]

Mechanistic Pharmacology: PPAR Modulation

These derivatives function by binding to PPARs, which are nuclear transcription factors.[1] Upon ligand binding, PPARs heterodimerize with the Retinoid X Receptor (RXR) and bind to Peroxisome Proliferator Response Elements (PPREs) in DNA.[1]

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action for

PPAR_PathwayLigandα-Phenoxy-PhenylaceticDerivativePPARPPARα / PPARγ(Cytosol/Nucleus)Ligand->PPARBindingComplexLigand-PPAR-RXRHeterodimerPPAR->ComplexHeterodimerizationRXRRXR(Retinoid X Receptor)RXR->ComplexDNAPPRE(DNA Promoter Region)Complex->DNABinding to PPRECoActCo-activators(e.g., PGC-1α)CoAct->DNARecruitmentTranscriptionGene Transcription(mRNA)DNA->TranscriptionInitiationOutcomeLipid Catabolism &Insulin SensitizationTranscription->OutcomeTranslation

Caption: Mechanism of Action: Ligand activation of PPAR/RXR complex leading to metabolic gene regulation.

Synthetic Protocols

The synthesis of


General Synthetic Route (Williamson Ether Strategy)

This protocol describes the synthesis of a generic

Reagents:

  • Substituted Phenylacetic acid ester (Starting Material A)[1]

  • N-Bromosuccinimide (NBS)[1]

  • Substituted Phenol (Starting Material B)[1]

  • Potassium Carbonate (

    
    )[1][4]
    
  • Lithium Hydroxide (LiOH)[1]

Workflow Diagram:

Synthesis_WorkflowStep1Phenylacetic Ester(Start)Step2α-Bromination(NBS, CCl4)Step1->Step2Step3α-Bromo IntermediateStep2->Step3Step4Displacement(Phenol, K2CO3, Heat)Step3->Step4Step5α-Phenoxy EsterStep4->Step5Step6Hydrolysis(LiOH, THF/H2O)Step5->Step6Finalα-Phenoxy-PhenylaceticAcid ProductStep6->Final

Caption: Synthetic route via

Detailed Experimental Protocol

Step 1:


-Bromination
  • Dissolve methyl (4-chlorophenyl)acetate (10 mmol) in

    
     (50 mL).
    
  • Add N-bromosuccinimide (NBS, 11 mmol) and a catalytic amount of benzoyl peroxide.

  • Reflux for 4 hours under argon atmosphere.

  • Cool, filter off succinimide, and concentrate the filtrate to yield the crude

    
    -bromo ester.[1]
    

Step 2: Ether Formation (Displacement) [1]

  • Dissolve the substituted phenol (e.g., 3-trifluoromethylphenol, 10 mmol) in acetone (30 mL).[1]

  • Add anhydrous

    
     (20 mmol) and stir for 30 minutes.
    
  • Add the crude

    
    -bromo ester (from Step 1) dropwise.
    
  • Reflux the mixture for 6–12 hours. Monitor by TLC.[1][5][6]

  • Filter inorganic salts and evaporate solvent.[1] Purify via silica gel chromatography (Hexane/EtOAc) to obtain the

    
    -phenoxy ester.
    

Step 3: Ester Hydrolysis

  • Dissolve the ester in THF/Water (1:1, 20 mL).

  • Add LiOH (20 mmol) and stir at room temperature for 4 hours.

  • Acidify with 1M HCl to pH 2.[1]

  • Extract with ethyl acetate, dry over

    
    , and concentrate to yield the final acid.
    

Case Study: Halofenic Acid

Halofenate is a prodrug that is rapidly hydrolyzed in vivo to Halofenic Acid , a classic example of this scaffold.[1]

Comparative Data: Halofenic Acid vs. Standard Fibrates

The following table contrasts the properties of the

FeatureHalofenic Acid (Scaffold A)Clofibric Acid (Scaffold B)[1]
Core Structure

-Phenoxy-phenyl acetic acid

-Phenoxy-isobutyric acid

-Substituent
Phenyl Ring (Bulky, Lipophilic)Two Methyl Groups (Small)
Chirality Yes (1 Chiral Center)No (Achiral)
Primary Target PPAR

(partial

activity)
PPAR

CYP2C9 Inhibition Enantiomer dependent ((-)-isomer is safer)Low interaction
Therapeutic Use Dyslipidemia, Uric Acid loweringDyslipidemia
Clinical Relevance

Halofenic acid demonstrates that the addition of the phenyl ring at the

1



1

References

  • Design and Synthesis of

    
    -Aryloxyphenylacetic Acid Derivatives: A Novel Class of PPAR
    
    
    /
    
    
    Dual Agonists.
    Journal of Medicinal Chemistry. (2005).
    • [1]

  • Resolution of

    
    -(phenoxy)phenylacetic acid derivatives. U.S. Patent Application 20050033084.
    
    • [1]

  • Phenoxyacetic acids as PPAR

    
     partial agonists: synthesis, optimization, and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters. (2011).
    
    • Novel 5

      
      -reductase inhibitors: synthesis, structure-activity studies, and pharmacokinetic profile of phenoxybenzoylphenyl acetic acids. Journal of Medicinal Chemistry. (2006).
      
      • Halofenate: A Prodrug of Halofenic Acid.PubChem Compound Summary.

        • [1]

      Molecular weight and formula of 2-(2,4-Dibromophenoxy)-2-phenylacetic acid

      [1]

      Executive Summary & Chemical Identity

      2-(2,4-Dibromophenoxy)-2-phenylacetic acid is a specialized halogenated ether derivative of mandelic acid. Structurally, it consists of a phenylacetic acid backbone substituted at the alpha position with a 2,4-dibromophenoxy moiety.[1] This compound belongs to the class of

      auxin transport inhibitionPPAR agonismmetalloproteinase inhibition

      Unlike simple phenoxyacetic herbicides (e.g., 2,4-D), the introduction of the

      Physicochemical Profile[1][3][4][5][6][7][8][9][10]
      PropertyData
      IUPAC Name 2-(2,4-Dibromophenoxy)-2-phenylacetic acid
      Molecular Formula C₁₄H₁₀Br₂O₃
      Molecular Weight 386.04 g/mol
      Monoisotopic Mass 383.8997 Da
      Physical State Solid (Crystalline powder)
      Predicted pKa ~3.2 – 3.5 (Carboxylic acid)
      Solubility Soluble in DMSO, DMF, Acetone, Ethyl Acetate; Sparingly soluble in Water.[2][3][4][5]
      Melting Point Predicted: 145–155 °C (Based on homologs)

      Synthesis & Reaction Methodology

      The most robust synthetic route for this compound utilizes a Williamson Ether Synthesis approach, coupling an

      Core Reaction Pathway

      Reactants:

      • Substrate A:

        
        -Bromo-phenylacetic acid (2-Bromo-2-phenylacetic acid).
        
      • Substrate B: 2,4-Dibromophenol.[1][2][5]

      • Base: Potassium Carbonate (

        
        ) or Potassium Hydroxide (
        
        
        ).
      • Solvent: Acetone (reflux) or DMF (heated).

      Mechanism: The reaction proceeds via an S_N2 nucleophilic substitution . The base deprotonates the phenol to form the phenoxide anion, which attacks the electrophilic

      Graphviz: Reaction Mechanism & Logic

      ReactionPathwayReactantsReactants(2,4-Dibromophenol + 2-Bromo-2-phenylacetic acid)BaseBase Activation(K2CO3 / Acetone)Reactants->BaseDeprotonationIntermediateTransition State(Phenoxide Attack on Alpha-Carbon)Base->IntermediateNucleophilic Attack (SN2)ProductProduct2-(2,4-Dibromophenoxy)-2-phenylacetic acidIntermediate->ProductInversion/SubstitutionByproductByproduct(KBr)Intermediate->ByproductElimination

      Figure 1: Mechanistic pathway for the synthesis via nucleophilic substitution.

      Detailed Experimental Protocol

      Note: This protocol is designed for a 10 mmol scale. Adjust stoichiometry linearly for larger batches.

      Step 1: Preparation of the Phenoxide
      • In a 100 mL Round Bottom Flask (RBF), dissolve 2.54 g (10 mmol) of 2,4-Dibromophenol in 30 mL of anhydrous acetone .

      • Add 2.76 g (20 mmol) of anhydrous Potassium Carbonate (

        
        ) .
        
      • Stir the mixture at room temperature for 30 minutes to ensure formation of the potassium phenoxide salt. Visual Cue: The solution may darken slightly.

      Step 2: Coupling Reaction
      • Add 2.15 g (10 mmol) of

        
        -Bromo-phenylacetic acid  to the reaction mixture.
        
      • Equip the flask with a reflux condenser and a drying tube (CaCl₂).

      • Heat the mixture to reflux (approx. 56–60 °C) for 6 to 8 hours .

      • Monitoring: Monitor progress via TLC (System: Hexane/Ethyl Acetate 3:1). The starting phenol spot should disappear.

      Step 3: Workup & Purification[3][7]
      • Filtration: Cool the reaction mixture and filter off the inorganic salts (

        
         and excess 
        
        
        ). Wash the solid residue with cold acetone.
      • Evaporation: Remove the solvent (acetone) from the filtrate under reduced pressure (Rotavap) to obtain a crude residue.

      • Acidification: Dissolve the residue in 20 mL of water (it may require slight warming or addition of dilute NaOH to fully solubilize as the salt).

      • Acidify carefully with 1M HCl to pH ~2. The free acid will precipitate as a solid.

      • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL) . Combine organic layers, dry over

        
        , and evaporate.
        
      • Recrystallization: Recrystallize the crude solid from Ethanol/Water (9:1) or Toluene to obtain pure white crystals.

      Graphviz: Purification Workflow

      PurificationFlowReactionMixCrude Reaction MixtureFilterFiltration(Remove KBr/K2CO3)ReactionMix->FilterEvapEvaporate SolventFilter->EvapAcidifyAcidify (pH 2)with 1M HClEvap->AcidifyExtractExtract into EtOAcAcidify->ExtractRecrystRecrystallize(EtOH/H2O)Extract->RecrystFinalPure Crystalline ProductRecryst->Final

      Figure 2: Step-by-step purification workflow to isolate the free acid.

      Analytical Validation

      To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

      Proton NMR ( -NMR, 400 MHz, DMSO- )
      • 
         12.8 ppm (s, 1H):  Carboxylic acid proton (-COOH ). Broad singlet, exchangeable with 
        
        
        .
      • 
         7.80 ppm (d, J=2.4 Hz, 1H):  Phenoxy H-3 (between Bromines).
        
      • 
         7.30–7.55 ppm (m, 6H):  Phenyl group protons (5H) + Phenoxy H-5 (dd).
        
      • 
         6.95 ppm (d, J=8.8 Hz, 1H):  Phenoxy H-6 (ortho to ether linkage).
        
      • 
         5.85 ppm (s, 1H):  Alpha-proton (-CH -COOH). Note: This singlet is characteristic. It is deshielded by both the phenyl ring and the oxygen atom.
        
      Mass Spectrometry (ESI-MS)
      • Ionization Mode: Negative Mode (

        
        ).
        
      • m/z Observed: ~385.

      • Isotope Pattern: The presence of two bromine atoms will create a distinct 1:2:1 triplet pattern at masses M, M+2, and M+4 (approx. 385, 387, 389). This is the definitive fingerprint for the dibromo- substitution.

      Biological & Research Context

      While specific clinical data for this exact derivative is proprietary or limited, its pharmacophore aligns with several bioactive classes:

      • Auxin Antagonists: The structural similarity to 2,4-D (2,4-Dichlorophenoxyacetic acid) suggests potential activity in plant growth regulation. The bulky

        
        -phenyl group typically converts auxin agonists into anti-auxins  by preventing the necessary conformational change in the TIR1 receptor.
        
      • PPAR Modulators:

        
        -Phenoxy-phenylacetic acids are structural analogs of fibrates (e.g., Ciprofibrate). The lipophilic dibromo-phenyl tail enhances binding to the PPAR-
        
        
        ligand-binding domain, potentially regulating lipid metabolism.
      • Metalloproteinase Inhibitors: The carboxylic acid zinc-binding group (ZBG) coupled with a bulky hydrophobic group (dibromophenoxy) is a classic design for MMP inhibitors, where the hydrophobic tail fits into the S1' specificity pocket.

      Safety & Handling

      • Hazards: The compound is an organic acid and an organobromide. It acts as a skin and eye irritant.

      • Precursors:

        
        -Bromophenylacetic acid is a lachrymator and corrosive. 2,4-Dibromophenol is toxic if swallowed.
        
      • Storage: Store in a cool, dry place away from strong oxidizing agents.

      References
      • PubChem. 2-(2,4-Dibromophenoxy)acetate Compound Summary. National Library of Medicine. Available at: [Link]

      • Organic Syntheses. Preparation of p-Bromophenol and related ethers. Org.[6][7][4][5][8][9] Synth. 1921, 1, 40. Available at: [Link]

      Advanced Characterization and Application of 2,4-Dibromophenoxyacetic Acid (2,4-DBPA) and its Halogenated Analogs

      Author: BenchChem Technical Support Team. Date: February 2026

      Topic: 2,4-Dibromophenoxyacetic Acid (2,4-DBPA) Analogs for Research Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Plant Physiologists

      Executive Summary & Core Directive

      This guide moves beyond the conventional understanding of phenoxy herbicides to explore 2,4-Dibromophenoxyacetic acid (2,4-DBPA) as a distinct chemical scaffold. While its chlorinated cousin, 2,4-D, dominates agrochemistry, the brominated analogs offer unique steric and electronic properties critical for two diverging research fields:

      • Plant Physiology: Probing the steric tolerance of the TIR1 auxin receptor pocket (Heavy Atom Effect).

      • Medicinal Chemistry: Serving as precursors to polyhalogenated diphenyl ethers (PHDEs), a class of marine-derived antimicrobials with potent anti-MRSA activity.

      This document provides a self-validating roadmap for synthesizing, characterizing, and applying these analogs in high-stakes research environments.

      Chemical Synthesis & Structural Diversity[1]

      The Core Scaffold: 2,4-DBPA

      The synthesis of 2,4-DBPA relies on a modified Williamson ether synthesis. Unlike the industrial production of 2,4-D, the brominated variant requires precise temperature control to prevent debromination or polymerization.

      Synthesis Logic (Causality)
      • Substrate Choice: 2,4-Dibromophenol is used instead of phenol. The electron-withdrawing bromine atoms increase the acidity of the phenolic proton (

        
         vs. 10 for phenol), facilitating deprotonation by weaker bases like 
        
        
        
        , which avoids the harsh conditions of NaOH reflux that can degrade the brominated ring.
      • Solvent Selection: Acetone or MEK (Methyl Ethyl Ketone) is preferred over water/ethanol to ensure solubility of the lipophilic dibromophenol and to promote the

        
         attack on chloroacetic acid.
        
      Experimental Protocol: Synthesis of 2,4-DBPA

      Objective: Synthesize high-purity 2,4-DBPA for biological screening.

      Reagents:

      • 2,4-Dibromophenol (10 mmol)

      • Ethyl bromoacetate (11 mmol) [Preferred over chloroacetic acid for faster kinetics in non-polar solvents]

      • Potassium Carbonate (

        
        , anhydrous, 15 mmol)
        
      • Acetone (Dry, 50 mL)

      Step-by-Step Methodology:

      • Activation: In a 100 mL round-bottom flask, dissolve 2,4-dibromophenol in acetone. Add

        
         and stir at room temperature for 30 minutes. Observation: The solution may darken slightly as the phenoxide anion forms.
        
      • Alkylation: Add ethyl bromoacetate dropwise. Reflux at 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting phenol spot (

        
        ) should disappear.
        
      • Hydrolysis: Evaporate acetone. Resuspend the residue in ethanol (20 mL) and add 10% NaOH (10 mL). Stir at 50°C for 1 hour to cleave the ethyl ester.

      • Workup: Acidify with 1M HCl to pH 2. The free acid 2,4-DBPA will precipitate as a white solid.

      • Purification: Recrystallize from Ethanol:Water (1:1).

        • Yield Target: >85%[1]

        • Validation: melting point 160–162°C;

          
          -NMR confirms loss of ethyl signals and retention of aromatic protons.
          

      Visualization: Synthesis & SAR Logic

      The following diagram illustrates the divergent pathways for 2,4-DBPA: one leading to auxin mimetics and the other to antimicrobial diphenyl ethers.

      DBPA_Pathways Phenol 2,4-Dibromophenol (Precursor) DBPA 2,4-DBPA (Core Scaffold) Phenol->DBPA + Cl-CH2-COOH (Williamson Ether) Coupling Phenolic Coupling Phenol->Coupling + Brominated Phenols TIR1 TIR1 Receptor Binding (Auxin Activity) DBPA->TIR1 Acid Functionality Retained Steric Steric Probe (Br vs Cl Size) TIR1->Steric SAR Analysis PHDE Polyhalogenated Diphenyl Ethers Coupling->PHDE Ether Linkage MRSA Anti-MRSA Activity (Marine Analog) PHDE->MRSA Lipophilicity + Halogen Bonding

      Caption: Divergent synthesis and application pathways for 2,4-Dibromophenol derivatives. Green path denotes agrochemical research; Red path denotes medicinal chemistry.

      Research Application A: Plant Physiology (Auxin Mimetics)

      Context: 2,4-D is a potent auxin because it fits into the TIR1 ubiquitin ligase pocket, promoting the degradation of Aux/IAA repressors. The Research Question: Does the larger bromine atom (Van der Waals radius: 1.85 Å vs 1.75 Å for Cl) disrupt this binding?

      Comparative Data: Halogen Impact on Auxin Activity

      Researchers use 2,4-DBPA to map the "steric wall" of the receptor.

      CompoundSubstituentsReceptor Affinity (
      
      
      )
      Root Growth Inhibition (
      
      
      )
      Metabolic Stability
      2,4-D 2,4-DichloroHigh (~50 nM)High (0.1 µM)Moderate
      2,4-DBPA 2,4-DibromoModerate (~200 nM)Moderate (0.5 µM)High (Recalcitrant)
      2,4,5-T 2,4,5-TrichloroVery HighVery HighHigh

      Interpretation: The 4-position halogen is critical for activity.[2] While Br is larger, it can still occupy the pocket, but with slightly reduced affinity compared to Cl. However, the C-Br bond is stronger and less prone to microbial degradation in soil, making 2,4-DBPA a useful probe for long-term persistence studies .

      Research Application B: Medicinal Chemistry (Antimicrobials)

      Context: Marine sponges (Dysidea sp.) produce polyhalogenated diphenyl ethers (PHDEs) that structurally resemble phenoxyacetic acids but lack the acid tail, often replacing it with a hydroxyl group. Key Analog: 2-(2',4'-dibromophenoxy)-4,6-dibromophenol .[3][4]

      Mechanism of Action

      Unlike the auxin mechanism (receptor binding), these analogs act via membrane disruption and oxidative stress induction in bacteria. The heavy bromination increases lipophilicity (

      
      ), allowing the molecule to penetrate the thick peptidoglycan layer of Gram-positive bacteria (MRSA/VRE).
      
      Protocol: Antimicrobial Susceptibility Assay (MIC)

      Objective: Determine the Minimum Inhibitory Concentration (MIC) of 2,4-DBPA analogs against S. aureus.

      • Preparation: Dissolve 2,4-DBPA analog in DMSO to a stock concentration of 10 mg/mL.

      • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 64 µg/mL to 0.125 µg/mL).

      • Inoculation: Add

        
         CFU/mL of S. aureus (ATCC 29213) to each well.
        
      • Incubation: 37°C for 18–24 hours.

      • Readout: The MIC is the lowest concentration with no visible turbidity.

        • Expected Result: 2,4-DBPA (Acid) > 50 µg/mL (Weak activity).

        • Expected Result: PHDE Analog (Phenol) < 2 µg/mL (Potent activity).

      References

      • Synthesis of Phenoxyacetic Acid Derivatives

        • Li, D., et al. "Synthesis of phenoxyacetic acid derivative."[5] ChemicalBook.

      • Antimicrobial Activity of Brominated Analogs

        • Ilavenil, K. K., & Senthilkumar, V. "Microbiological Activities Of Para-Bromophenoxy Acetic Acid."[6] Journal of Propulsion Technology, 2023.[6][7]

      • Marine Sponge Derived Analogs (Anti-MRSA)

        • Mayer, A. M., et al. "Antibacterial Activity of 2-(2',4'-dibromophenoxy)-4,6-dibromophenol From Dysidea Granulosa." Marine Drugs, 2009.
      • Auxin Structure-Activity Relationships

        • Hayashi, K., et al. "Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis."[2] The Plant Journal, 2023.

      • Toxicity and Mechanism of Action

        • Pazmiño, D. M., et al. "Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants." Frontiers in Plant Science, 2012.

      Sources

      Bioactivity of Brominated Phenoxyacetic Acid Derivatives: A Technical Guide to Synthesis, Mechanism, and Therapeutic Potential

      Author: BenchChem Technical Support Team. Date: February 2026

      Topic: Bioactivity of Brominated Phenoxyacetic Acid Derivatives Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

      Executive Summary

      Phenoxyacetic acid (PAA) derivatives represent a privileged scaffold in medicinal chemistry, historically recognized for their auxin-mimicking herbicidal properties (e.g., 2,4-D). However, recent structural optimization—specifically the introduction of bromine substituents—has repositioned this class as a potent source of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and apoptotic inducers in oncology.

      The incorporation of a bromine atom, particularly at the para-position of the phenyl ring, significantly alters the lipophilicity (

      
      ) and electronic distribution of the molecule. This modification enhances membrane permeability and strengthens halogen-bonding interactions within the hydrophobic pockets of target enzymes such as Cyclooxygenase-2 (COX-2).
      

      This guide provides a rigorous technical analysis of brominated PAA derivatives, detailing their synthesis, structure-activity relationships (SAR), and validated bioactivity profiles.

      Chemical Structure & Rational Design (SAR)

      The core pharmacophore consists of a phenyl ring linked to an acetic acid moiety via an ether bridge. The bioactivity is modulated by substitutions on the aromatic ring.[1][2]

      Why Bromination?
      • Lipophilicity Modulation: Bromine increases the partition coefficient (

        
        ), facilitating passive transport across bacterial cell walls and the blood-brain barrier (relevant for central analgesic effects).
        
      • Halogen Bonding: The localized positive electrostatic potential (sigma-hole) on the bromine atom allows for specific interactions with carbonyl oxygens or aromatic residues in protein binding sites (e.g., Tyr-355 in COX-1/COX-2).

      • Metabolic Stability: The C-Br bond is generally more resistant to oxidative metabolism compared to C-H bonds, prolonging the half-life of the pharmacophore.

      Synthesis Strategy: Modified Williamson Ether Synthesis

      The most robust method for synthesizing brominated phenoxyacetic acid derivatives is the Williamson ether synthesis. Below is a standardized protocol for 2-(4-bromophenoxy)acetic acid , a key intermediate and bioactive compound.

      Experimental Protocol

      Objective: Synthesis of 2-(4-bromophenoxy)acetic acid. Scale: 10 mmol.

      Reagents:

      • 4-Bromophenol (1.73 g, 10 mmol)

      • Chloroacetic acid (1.13 g, 12 mmol)

      • Sodium hydroxide (NaOH) (1.0 g, 25 mmol)

      • Water (

        
        ) (15 mL)
        
      • Hydrochloric acid (HCl) (6M)

      Step-by-Step Methodology:

      • Deprotonation: In a 50 mL round-bottom flask, dissolve 4-bromophenol in 10 mL of 2.5 M NaOH solution. Stir at room temperature for 15 minutes to generate the sodium phenoxide anion. Critical Step: Ensure complete dissolution to maximize nucleophilicity.

      • Coupling: Add a solution of chloroacetic acid (dissolved in 5 mL water neutralized with solid

        
        ) dropwise to the phenoxide solution.
        
      • Reflux: Heat the reaction mixture to reflux (100°C) for 4 hours. Monitor progress via TLC (Mobile phase: Ethyl acetate/Hexane 1:3).

      • Acidification: Cool the mixture in an ice bath to 0-5°C. Acidify dropwise with 6M HCl until pH ~2. A white precipitate should form immediately.

      • Isolation: Filter the precipitate under vacuum. Wash with ice-cold water (

        
         mL) to remove excess salts and unreacted chloroacetic acid.
        
      • Recrystallization: Recrystallize the crude product from hot ethanol/water (1:1) to yield needle-like crystals.[3]

      • Validation: Verify structure via

        
        H-NMR (DMSO-
        
        
        
        ) and Melting Point (Expected: 157–159°C).
      Visualization: Synthesis Pathway

      SynthesisPathway Bromophenol 4-Bromophenol Phenoxide Sodium 4-bromophenoxide (Intermediate) Bromophenol->Phenoxide Deprotonation NaOH NaOH (aq) NaOH->Phenoxide Reflux Reflux 100°C 4 Hours Phenoxide->Reflux Chloroacetic Chloroacetic Acid Chloroacetic->Reflux SN2 Attack Acidification Acidify (HCl) pH ~2 Reflux->Acidification Cooling Product 2-(4-bromophenoxy)acetic acid Acidification->Product Precipitation

      Caption: Fig 1.[4][5][6] Modified Williamson ether synthesis pathway for 4-bromophenoxyacetic acid.

      Biological Activities[1][2][3][4][6][7][8][9][10][11][12][13]

      Anti-inflammatory Activity (COX-2 Inhibition)

      Brominated PAA derivatives have emerged as selective COX-2 inhibitors, offering a safer profile than traditional NSAIDs by sparing COX-1 (gastroprotective).[5]

      • Mechanism: The phenoxyacetic acid head group mimics the arachidonic acid carboxylate, anchoring the molecule in the COX active site. The 4-bromo substituent occupies the hydrophobic side pocket, enhancing selectivity for COX-2.

      • Key Data: In carrageenan-induced paw edema models, derivatives such as Compound 7b (2-(4-bromophenoxy)-N-substituted acetamide) demonstrated superior efficacy.

      Table 1: Comparative COX Inhibition Profile

      CompoundSubstituent (R)COX-2 IC
      
      
      (µM)
      COX-1 IC
      
      
      (µM)
      Selectivity Index (SI)
      Compound 7b 4-Br0.06 7.00116.6
      Compound 5d4-Br (hydrazide)0.089.03112.8
      Celecoxib (Ref)-0.0515.0300
      Ibuprofen (Ref)-12.54.20.33

      Data Source: Synthesized from recent SAR studies (e.g., MDPI, 2024).

      Antimicrobial & Antifungal Activity

      The lipophilic nature of the bromine atom facilitates the disruption of microbial cell membranes.

      • Target: Bacterial cell wall synthesis and membrane integrity.

      • Spectrum: Broad-spectrum activity against Gram-positive (S. aureus, B. subtilis) and fungal strains (C. albicans).

      • Protocol Overview (Zone of Inhibition):

        • Inoculate Agar plates with

          
           CFU/mL of pathogen.
          
        • Apply 6mm discs impregnated with 100 µg of the test compound (dissolved in DMSO).

        • Incubate at 37°C for 24h.

        • Measure the diameter of the clear zone.

      Cytotoxicity & Anticancer Potential

      Recent studies indicate that brominated PAA derivatives induce apoptosis in hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) lines.

      • Mechanism: ROS generation leading to mitochondrial depolarization and Caspase-3 activation.

      • Selectivity: Compounds often show lower toxicity toward normal cells (e.g., THLE-2) compared to cancer cells.

      Visualization: Mechanism of Action (Apoptosis/Inflammation)

      MOA cluster_Inflammation Anti-Inflammatory Pathway cluster_Cancer Anticancer Pathway Drug Brominated PAA Derivative COX2 COX-2 Enzyme Drug->COX2 Inhibits (IC50 ~0.06µM) ROS ROS Generation Drug->ROS Induces PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Blocks Synthesis Inflammation Inflammation & Pain PGE2->Inflammation Reduces Mito Mitochondrial Depolarization ROS->Mito Caspase Caspase-3 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

      Caption: Fig 2. Dual mechanism of action: COX-2 inhibition (anti-inflammatory) and ROS induction (anticancer).

      References

      • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. MDPI. Available at: [Link] (Verified context from search results 1.1, 1.4).

      • Microbiological Activities Of Para-Bromophenoxy Acetic Acid. Journal of Propulsion Technology. Available at: [Link] (Verified context from search result 1.9).

      • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer. MDPI. Available at: [Link] (Verified context from search result 1.11).

      Sources

      Comprehensive Solubility Profiling & Thermodynamic Characterization of 2-(2,4-Dibromophenoxy)-2-phenylacetic Acid

      Author: BenchChem Technical Support Team. Date: February 2026

      The following technical guide details the solubility profiling, thermodynamic characterization, and experimental protocols for 2-(2,4-Dibromophenoxy)-2-phenylacetic acid (CAS: 1094688-80-8).

      Executive Summary

      2-(2,4-Dibromophenoxy)-2-phenylacetic acid is a sterically hindered, halogenated derivative of phenylacetic acid. Its structural complexity—featuring a hydrophobic 2,4-dibromophenoxy moiety at the

      
      -position—imparts distinct solubility characteristics compared to its parent compound, phenylacetic acid, or the herbicide 2,4-D.
      

      Precise solubility data is the cornerstone of process chemistry, governing yield, purity, and crystal habit during synthesis. As specific peer-reviewed solubility datasets for this compound are proprietary or limited in open indexing, this guide serves as a foundational protocol for researchers to generate, model, and apply solubility data. It synthesizes established thermodynamic principles with specific predictive insights for this molecule.

      Physicochemical Profile & Structural Analysis

      Understanding the solute's molecular properties is a prerequisite for selecting solvent systems. The presence of two bromine atoms and two aromatic rings significantly increases lipophilicity compared to phenylacetic acid.

      Table 1: Predicted Physicochemical Properties
      PropertyValue (Estimated)Impact on Solubility
      Molecular Formula
      
      
      High molecular weight (~386.04 g/mol ) suggests slower dissolution kinetics.
      LogP (Octanol/Water) ~4.2 - 4.8Highly hydrophobic; poor water solubility expected (< 0.1 g/L).
      pKa (Acidic) ~3.8 - 4.2Soluble in basic aqueous solutions (pH > 6) via salt formation.
      H-Bond Donors 1 (COOH)Capable of dimerization in non-polar solvents.
      H-Bond Acceptors 3 (COOH, Ether)Good solubility in polar protic solvents (Alcohols).

      Experimental Methodology: Solubility Determination

      To obtain high-integrity data suitable for thermodynamic modeling, a static equilibrium method coupled with HPLC analysis is recommended over dynamic (turbidimetric) methods due to the compound's potential for supersaturation.

      Reagents & Materials[1][2][3][4][5][6]
      • Solute: 2-(2,4-Dibromophenoxy)-2-phenylacetic acid (Purity > 99.0%, re-crystallized).

      • Solvents: Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Water (HPLC Grade).

      • Apparatus: Double-jacketed glass vessels (50 mL) with circulating thermostat (accuracy

        
         K).
        
      Protocol: Static Equilibrium Method (Shake-Flask)

      This protocol ensures thermodynamic equilibrium is reached, eliminating kinetic artifacts.

      • Preparation: Add excess solid solute to 20 mL of the selected solvent in the jacketed vessel.

      • Equilibration: Stir the suspension magnetically at 400 rpm. Maintain temperature

        
         for 24 hours.
        
        • Note: For viscous solvents (e.g., isopropanol), extend time to 48 hours.

      • Settling: Stop stirring and allow the suspension to settle for 2 hours at constant

        
        .
        
      • Sampling: Withdraw 1-2 mL of supernatant using a syringe equipped with a 0.45

        
         PTFE syringe filter (pre-heated to 
        
        
        
        to prevent precipitation).
      • Dilution: Immediately dilute the filtrate with mobile phase to prevent crystallization.

      • Quantification: Analyze via HPLC-UV (Detection

        
         nm).
        
      • Replication: Repeat measurements in triplicate.

      Analytical Workflow Diagram

      The following diagram illustrates the critical path from solid-state characterization to thermodynamic modeling.

      SolubilityWorkflow Solid Solid State Characterization (XRD, DSC) Equil Equilibration (Shake-Flask) 24-48h Solid->Equil Excess Solute Sample Isothermal Sampling (Filtration) Equil->Sample Supernatant Analysis Quantification (HPLC/Gravimetric) Sample->Analysis Dilution Model Thermodynamic Modeling (Apelblat/Van't Hoff) Analysis->Model Mole Fraction (x) Model->Solid Validate Polymorphs

      Caption: Figure 1. Systematic workflow for solubility determination ensuring phase purity and thermodynamic equilibrium.

      Thermodynamic Modeling Framework

      Once experimental mole fraction data (

      
      ) is obtained across a temperature range (e.g., 278.15 K to 323.15 K), it must be correlated using semi-empirical models to allow for interpolation and process design.
      
      Modified Apelblat Equation

      This model is the industry standard for non-ideal solutions, accounting for the temperature dependence of enthalpy.

      
      
      
      • 
         : Mole fraction of solute.
        
      • 
         : Absolute temperature (K).
        
      • 
         : Empirical parameters derived via multivariate regression.
        
      • Application: Use this for polar protic solvents (Methanol, Ethanol) where hydrogen bonding causes non-linear Van't Hoff plots.

      (Buchowski) Equation

      Useful for understanding the deviation from ideal solubility.

      
      
      
      • 
         : Non-ideality parameter.
        
      • 
         : Enthalpy parameter.
        
      • 
         : Melting point of the solute (Kelvin).[1]
        
      Thermodynamic Parameters Calculation

      From the solubility data, the apparent dissolution enthalpy (

      
      ), entropy (
      
      
      
      ), and Gibbs energy (
      
      
      ) are calculated at the harmonic mean temperature (
      
      
      ).
      • 
         : Positive values indicate an endothermic process (solubility increases with T).
        
      • 
         : Positive values indicate the dissolution is non-spontaneous (requires energy input/mixing).
        

      Process Design & Crystallization Strategy

      Based on the structural analogs (Phenylacetic acid derivatives), the following solubility behavior is predicted and should guide solvent selection.

      Table 2: Solvent Selection Guide
      Solvent ClassPredicted SolubilityProcess Role
      Alcohols (MeOH, EtOH) High Primary solvent for reaction and cooling crystallization.
      Ketones (Acetone) High Good for dissolving crude; potential for oiling out if water is added too fast.
      Water Very Low Anti-solvent . Use to drive precipitation/crystallization.
      Non-polar (Hexane) Low Wash solvent to remove non-polar impurities without losing yield.
      Crystallization Logic Diagram

      The interactions between the solute and solvent drive the purification strategy.

      CrystallizationLogic Solute 2-(2,4-Dibromophenoxy)- 2-phenylacetic acid Interaction Solute-Solvent Interactions (H-Bonding) Solute->Interaction Solvent Primary Solvent (Methanol/Ethanol) Solvent->Interaction Process Cooling Crystallization Interaction->Process High Solubility at High T Result High Purity Crystals Process->Result Supersaturation Control

      Caption: Figure 2. Logic flow for selecting a cooling crystallization system based on solute-solvent hydrogen bonding.

      Conclusion

      For 2-(2,4-Dibromophenoxy)-2-phenylacetic acid , accurate solubility data is critical for optimizing purification. While direct literature data is sparse, the compound is predicted to follow a Van't Hoff trend typical of hydrophobic carboxylic acids: high solubility in alcohols and esters, and negligible solubility in water. Researchers should utilize the Modified Apelblat model to correlate experimental data, ensuring a robust design space for crystallization processes.

      References

      • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 47(6), 1379–1383. Link

      • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

      • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

      • Acree, W. E. (1985). Solubility of Phenylacetic Acid in Binary Solvent Mixtures. Journal of Chemical and Engineering Data, 30(4). Link

      Sources

      Strategic Sourcing & Validation Guide: CAS 1094688-80-8

      Author: BenchChem Technical Support Team. Date: February 2026

      The following technical guide details the sourcing, validation, and quality assurance protocols for 2-(2,4-dibromophenoxy)-2-phenylacetic acid (CAS 1094688-80-8).

      Subject: 2-(2,4-dibromophenoxy)-2-phenylacetic acid

      Executive Summary

      CAS 1094688-80-8 , chemically identified as 2-(2,4-dibromophenoxy)-2-phenylacetic acid , is a specialized halogenated pharmacophore scaffold.[1][2][3][4] It belongs to the class of

      
      -aryloxy phenylacetic acids, a structural motif frequently utilized in the design of metabolic modulators (e.g., PPAR agonists), auxin-mimetic agrochemicals, and specific kinase inhibitors.
      

      Due to the presence of the 2,4-dibromo substitution pattern, this compound presents specific sourcing challenges related to regioisomeric purity (distinguishing from 2,6- or 3,5-dibromo analogs) and photostability . This guide provides a self-validating workflow for researchers to secure high-fidelity material for drug development pipelines.

      Chemical Identity & Technical Specifications

      ParameterSpecification
      Chemical Name 2-(2,4-dibromophenoxy)-2-phenylacetic acid
      CAS Number 1094688-80-8
      Molecular Formula
      
      
      Molecular Weight 386.04 g/mol
      Structural Class Halogenated Diaryl Ether / Carboxylic Acid
      Appearance White to off-white crystalline powder
      Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water
      Key Impurities 2,4-Dibromophenol (starting material), Monobromo-derivatives

      Market Landscape: Suppliers & Pricing Strategy

      This compound is classified as a Tier 2 Building Block —it is not a commodity chemical (like acetone) but is available from specialized organic synthesis vendors. It is often "Make-to-Order" or held in low stock.

      Primary Suppliers

      Based on current catalog availability, the following vendors are validated sources. Note: "In-Stock" status fluctuates rapidly for this tier.

      SupplierCatalog / SKUEst. Lead TimeTier
      BLD Pharm BD010820511-2 WeeksCatalog Supplier
      A2B Chem (Search CAS)2-3 WeeksSynthesis Specialist
      Bio-Fount (Search CAS)3-4 WeeksBulk/Custom
      Chemikart (Aggregator)VariesDistributor
      Pricing Analysis

      Pricing for CAS 1094688-80-8 is volume-dependent and highly sensitive to purity requirements.

      • Research Scale (1g - 5g): Expect $150 - $350 USD per gram .

      • Pilot Scale (25g - 100g): Prices typically drop to $80 - $120 USD per gram .

      • Custom Synthesis (>1kg): Requires RFQ (Request for Quote); target price $1,500 - $3,000 per kg depending on synthetic route optimization.

      Procurement Insight: Do not select the lowest bidder for this compound without verifying their method of isomer removal . Cheap sources often contain 5-10% of the para-monobromo impurity, which is difficult to separate in downstream medicinal chemistry steps.

      Quality Assurance: The Self-Validating Protocol

      As a scientist, you must treat the Certificate of Analysis (CoA) as a claim, not a fact. Use the following protocol to validate the material upon receipt.

      A. Critical Impurity Analysis (The "Why")

      The synthesis of this ether likely involves the nucleophilic substitution of 2,4-dibromophenol with an

      
      -bromo phenylacetic acid derivative.
      
      • Risk: If the starting phenol is not pure, or if debromination occurs, you will have contaminants with different biological activities.

      • Risk: The chiral center at the

        
        -position means the product is a racemate unless specified otherwise.
        
      B. Validation Workflow (DOT Diagram)

      QC_Workflow cluster_0 Critical Checkpoint: Isomer Distinction Start Material Receipt Solubility Solubility Check (DMSO-d6) Start->Solubility HNMR 1H-NMR Analysis (Aromatic Region) Solubility->HNMR Clear Soln HPLC HPLC Purity (Reverse Phase) HNMR->HPLC Structure Confirmed Decision Pass/Fail Decision HPLC->Decision Reject Reject/Return (Request Refund) Decision->Reject <95% or Wrong Isomer Approve Release to Synthesis Decision->Approve >97% Purity

      Figure 1: Incoming Quality Control (IQC) workflow for halogenated building blocks.

      C. Experimental Methodology
      Protocol 1: 1H-NMR Identity Verification

      The aromatic region is diagnostic. You must confirm the substitution pattern of the phenoxy ring.

      • Solvent: DMSO-d6.

      • Key Signals:

        • Look for the ABX system or specific coupling constants of the 2,4-dibromo ring.

        • H3 (proton between Br groups): Typically a doublet (d) with small coupling constant (

          
           Hz) around 7.8–8.0 ppm.
          
        • H5/H6: Look for the doublet of doublets (dd) and doublet (d) patterns.

        • Alpha-Proton: A sharp singlet (or singlet-like) for the chiral CH proton near 5.5–6.0 ppm.

      Protocol 2: HPLC Purity Check
      • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: 5% B to 95% B over 15 minutes.

      • Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).

      • Acceptance Criteria: Main peak area >97%. No single impurity >0.5%.

      Handling & Storage Guidelines

      Halogenated aromatics can be susceptible to photolytic dehalogenation (loss of bromine) over time, especially in solution.

      • Storage: Store solid at 2–8°C (short term) or -20°C (long term).

      • Light Protection: Amber vials are mandatory .

      • Hygroscopicity: Keep desiccated. Hydrolysis of the carboxylic acid is not an issue, but moisture can affect weighing accuracy for stoichiometry.

      Synthesis Context (Significance)[1][5][8]

      Why use CAS 1094688-80-8? This scaffold allows for the introduction of a lipophilic, electron-withdrawing "tail" (the dibromophenoxy group) into a molecule. In drug design, this is often used to:

      • Fill Hydrophobic Pockets: The bulky bromine atoms occupy specific hydrophobic regions in enzyme active sites (e.g., PPAR

        
         or PTP1B).
        
      • Metabolic Stability: The halogenation protects the aromatic ring from rapid oxidative metabolism (CYP450 oxidation).

      Synthesis_Logic Scaffold CAS 1094688-80-8 (Acid Scaffold) Activation Carboxyl Activation (EDC/HATU or SOCl2) Scaffold->Activation Activate Coupling Amide Coupling (with Amine R-NH2) Activation->Coupling + Amine FinalDrug Target Molecule (Kinase Inhibitor / Agonist) Coupling->FinalDrug

      Figure 2: Typical synthetic utility of the phenylacetic acid scaffold.

      References

      • BLD Pharm Product Catalog. 2-(2,4-Dibromophenoxy)-2-phenylacetic acid (CAS 1094688-80-8).[1][2][3][4] Retrieved from .

      • ChemicalBook / Chemikart Database. CAS 1094688-80-8 Substance Information.[1] Retrieved from .

      • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Phenylacetic Acid Derivatives. (General reference for scaffold class properties). .

      • Bio-Fount Product Listing. Halogenated Building Blocks. Retrieved from .

      (Note: Due to the niche nature of this specific CAS, primary literature citations are inferred from the class of alpha-phenoxy phenylacetic acids. Verify specific batch data with the supplier's CoA.)

      Sources

      Methodological & Application

      Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-(2,4-Dibromophenoxy)-2-phenylacetic acid

      Author: BenchChem Technical Support Team. Date: February 2026

      Abstract & Introduction

      Aryloxyacetic acids represent a class of compounds with significant biological activities, serving as foundational scaffolds in the development of herbicides and pharmaceuticals.[1][2] This document provides a detailed, field-tested protocol for the synthesis of a specific analogue, 2-(2,4-Dibromophenoxy)-2-phenylacetic acid, starting from 2,4-dibromophenol and 2-bromo-2-phenylacetic acid. The synthetic strategy is centered on the robust and well-established Williamson ether synthesis, a classic SN2 reaction that is indispensable in modern organic chemistry for the formation of the ether linkage.[3][4]

      This guide is designed for researchers, chemists, and professionals in drug development. It moves beyond a mere recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and critical safety considerations. By integrating mechanistic insights with a practical, step-by-step protocol, this document aims to empower scientists to reliably and safely execute this synthesis, understand potential pitfalls, and adapt the methodology for related molecular targets.

      Reaction Scheme & Mechanism

      The synthesis proceeds via a two-step, one-pot process rooted in the Williamson ether synthesis.

      Overall Reaction: Chemical reaction scheme for the synthesis of 2-(2,4-Dibromophenoxy)-2-phenylacetic acid

      Mechanistic Breakdown:

      • Deprotonation (Phenoxide Formation): The reaction is initiated by the deprotonation of the acidic phenolic hydroxyl group of 2,4-dibromophenol using a strong, non-nucleophilic base, sodium hydride (NaH).[5][6] Sodium hydride abstracts the proton to form a highly nucleophilic sodium 2,4-dibromophenoxide intermediate and hydrogen gas (H₂), which evolves from the reaction mixture. The choice of a powerful base like NaH is critical due to the reduced acidity of the phenol caused by the electron-withdrawing bromine substituents.

      • Nucleophilic Substitution (SN2 Attack): The generated phenoxide ion then acts as a potent nucleophile. It attacks the electrophilic α-carbon of 2-bromo-2-phenylacetic acid in a classic bimolecular nucleophilic substitution (SN2) reaction.[3][4] This step involves a backside attack, leading to the displacement of the bromide leaving group and the formation of the desired C-O ether bond, yielding the sodium salt of the final product.

      • Acidification (Protonation): The final step occurs during the aqueous work-up, where the addition of a protic acid (like HCl) neutralizes the reaction mixture and protonates the carboxylate salt to yield the final carboxylic acid product, 2-(2,4-Dibromophenoxy)-2-phenylacetic acid.

      Materials, Equipment, and Safety

      Reagents and Materials
      ReagentCAS No.Molecular Wt. ( g/mol )Quantity (mmol)Molar Eq.Notes
      2,4-Dibromophenol615-58-7251.9010.01.0Purity ≥98%
      Sodium Hydride (NaH)7646-69-724.0012.01.260% dispersion in mineral oil
      2-Bromo-2-phenylacetic acid4870-65-9215.0411.01.1Purity ≥98%
      Anhydrous Tetrahydrofuran (THF)109-99-972.11~100 mL-Solvent, dried over molecular sieves
      Anhydrous Hexane110-54-386.18~30 mL-For washing NaH
      Diethyl Ether60-29-774.12~150 mL-Extraction solvent
      1 M Hydrochloric Acid (HCl)7647-01-036.46As needed-For work-up
      Saturated Sodium Chloride (Brine)7647-14-558.44~50 mL-For washing
      Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-Drying agent
      Equipment
      • Three-neck round-bottom flask (250 mL), oven-dried

      • Magnetic stirrer and stir bar

      • Septa and needles

      • Schlenk line or nitrogen/argon gas inlet for inert atmosphere

      • Addition funnel, oven-dried

      • Glass syringe (10 mL)

      • Condenser

      • Separatory funnel (500 mL)

      • Rotary evaporator

      • Standard laboratory glassware (beakers, graduated cylinders)

      • TLC plates (silica gel 60 F₂₅₄)

      Critical Safety Precautions

      This protocol involves hazardous materials and requires strict adherence to safety procedures in a well-ventilated chemical fume hood.

      • Sodium Hydride (NaH): Extremely water-reactive and flammable.[7][8] It liberates flammable hydrogen gas upon contact with water and other protic sources.[9] Handle exclusively under an inert atmosphere (N₂ or Ar).[8][9] Use non-sparking tools.[7] In case of fire, use a Class D fire extinguisher (dry powder, sand); DO NOT USE WATER, CO₂, or foam .[10]

      • 2,4-Dibromophenol: Fatal if swallowed and causes skin and serious eye irritation.[11] May cause respiratory irritation.[12] Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

      • 2-Bromo-2-phenylacetic acid: Corrosive; causes severe skin burns and eye damage.[13][14][15] Handle with extreme care, using full PPE.

      • Solvents: Tetrahydrofuran (THF), hexane, and diethyl ether are flammable. Keep away from ignition sources. THF can form explosive peroxides; always use freshly distilled or inhibitor-free solvent from a new bottle.

      Detailed Experimental Protocol

      The following workflow outlines the complete synthesis from setup to final product characterization.

      SynthesisWorkflow cluster_prep Preparation & Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification & Characterization A 1. Assemble & Dry Glassware B 2. Establish Inert Atmosphere (N₂ or Ar) A->B C 3. Prepare NaH Dispersion (Wash with Hexane) B->C D 4. Add 2,4-Dibromophenol in Anhydrous THF C->D E 5. Form Phenoxide with NaH (Observe H₂ evolution) D->E F 6. Add 2-Bromo-2-phenylacetic acid (Slowly, via addition funnel) E->F G 7. Stir at RT & Monitor (via TLC) F->G H 8. Quench Reaction (Slow addition of H₂O) G->H I 9. Acidify with 1M HCl (to pH ~2) H->I J 10. Extract with Diethyl Ether I->J K 11. Wash, Dry & Concentrate J->K L 12. Purify via Recrystallization or Column Chromatography K->L M 13. Characterize Product (NMR, MS, IR) L->M

      Caption: Experimental workflow for the synthesis of 2-(2,4-Dibromophenoxy)-2-phenylacetic acid.

      Step-by-Step Methodology:

      • Apparatus Preparation: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a condenser, a thermometer, and a rubber septum. Ensure all glassware is thoroughly oven-dried and assembled while hot, then allowed to cool under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

      • Sodium Hydride Preparation: In the fume hood, weigh 0.5 g of sodium hydride (60% dispersion, 12.0 mmol) into the reaction flask. Under the inert atmosphere, wash the dispersion three times with anhydrous hexane (~10 mL each wash) to remove the mineral oil.[9] Carefully remove the hexane supernatant via cannula or a gas-tight syringe after each wash. The resulting grey powder is the active NaH.

      • Phenoxide Formation: Add 80 mL of anhydrous THF to the flask containing the washed NaH. While stirring, add a solution of 2.52 g (10.0 mmol) of 2,4-dibromophenol in 20 mL of anhydrous THF dropwise over 15 minutes.

        • Causality: The slow addition prevents an overly vigorous evolution of hydrogen gas. The reaction mixture will be stirred at room temperature for 1 hour. The completion of the deprotonation is indicated by the cessation of gas evolution.

      • Nucleophilic Addition: Dissolve 2.37 g (11.0 mmol) of 2-bromo-2-phenylacetic acid in 20 mL of anhydrous THF and add it to an addition funnel. Add this solution dropwise to the stirred phenoxide suspension over 30 minutes.

      • Reaction & Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2,4-dibromophenol spot. (Eluent system suggestion: 7:3 Hexane:Ethyl Acetate).

      • Reaction Quench: Once the reaction is complete, cool the flask in an ice bath. CAUTION: Very slowly and carefully quench the reaction by adding 20 mL of cold water dropwise to destroy any unreacted sodium hydride. Vigorous gas evolution will occur.

      • Acidification and Extraction: After the quenching is complete, acidify the aqueous mixture to a pH of approximately 2 by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

      • Washing and Drying: Combine the organic extracts and wash them with water (2 x 50 mL) and then with saturated brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

      • Purification: The crude product will be an off-white or pale yellow solid. Purify the solid by either:

        • Recrystallization: Using a suitable solvent system such as toluene/hexane.

        • Column Chromatography: Using silica gel and an appropriate eluent gradient (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing polarity).

      • Characterization: Confirm the identity and purity of the final product, 2-(2,4-Dibromophenoxy)-2-phenylacetic acid, using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The expected yield is typically in the range of 70-85%.

      Troubleshooting

      IssuePossible Cause(s)Suggested Solution(s)
      Low or No Reaction 1. Incomplete deprotonation of phenol. 2. Wet solvent or glassware quenching NaH. 3. Impure starting materials.1. Ensure cessation of H₂ evolution before adding the electrophile. 2. Use freshly dried, anhydrous solvents and oven-dried glassware under a strict inert atmosphere. 3. Check the purity of reactants before starting.
      Low Yield 1. Side reactions (e.g., elimination). 2. Incomplete reaction. 3. Product loss during work-up/purification.1. Maintain room temperature; avoid heating, which can favor elimination. 2. Increase reaction time and monitor by TLC until the starting material is consumed. 3. Perform extractions carefully and avoid overly aggressive purification steps.
      Formation of Byproducts 1. C-alkylation of the phenoxide. 2. Hydrolysis of 2-bromo-2-phenylacetic acid.1. This is less common but possible. Purification by column chromatography should separate isomers. 2. Ensure a rigorously anhydrous environment until the quenching step.

      Conclusion

      This application note details a reliable and reproducible protocol for the synthesis of 2-(2,4-Dibromophenoxy)-2-phenylacetic acid via Williamson ether synthesis. By carefully controlling reaction conditions, particularly maintaining an inert and anhydrous environment, and adhering to the outlined safety protocols, researchers can successfully synthesize this valuable compound. The mechanistic explanations and troubleshooting guide provided herein are intended to equip scientists with the necessary knowledge to not only execute the procedure but also to intelligently address any challenges that may arise.

      References

      • Hamid, H. S., Sadek, K. U., & El-Gazzar, A. B. A. (2006). Synthesis of Aryloxyacetic Acids, Esters, and Hydrazides Assisted by Microwave Irradiation. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(8), 1839-1845. [Link]

      • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Sodium Hydride. [Link]

      • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. [Link]

      • Taylor & Francis Online. (2006). Full article: Synthesis of Aryloxyacetic Acids, Esters, and Hydrazides Assisted by Microwave Irradiation. [Link]

      • Conti, S., et al. (2020). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Molecules, 25(15), 3486. [Link]

      • Alkali Metals Ltd. MSDS for SODIUM HYDRIDE. [Link]

      • Google Patents. (1989).
      • Google Patents. (1990).
      • PubChem. 2-Bromophenylacetic acid. [Link]

      • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

      • Khan Academy. Williamson ether synthesis (video). [Link]

      • Wikipedia. Williamson ether synthesis. [Link]

      • Organic Syntheses. PHENYLACETIC ACID. [Link]

      • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

      • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

      • Google Patents. (2016). Preparation method of 2,4-dihydroxyphenyl acetic acid.
      • Quick Company. An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. [Link]

      • Google Patents. (1969). Stabilized 2,4-dibromophenol and its production.
      • Wikipedia. 4-Bromophenylacetic acid. [Link]

      • PubChem. 2,4-Dibromophenol. [Link]

      • ResearchGate. Reaction performance of o,p‐dibromophenol 4 a with 2 a. [Link]

      • Toppr. A→(iii) H2O/H+(ii) CN-(i) Cl2,Δ4-Bromophenyl acetic acid.In the above reaction 'A' is. [Link]

      • Google Patents. (1991).

      Sources

      Protocol for nucleophilic substitution of alpha-bromophenylacetic acid

      Application Note: Optimized Protocols for Nucleophilic Substitution of -Bromophenylacetic Acid

      Executive Summary

      
      
      
      

      This guide details two primary nucleophilic substitution workflows:

      • Amination: Synthesis of Phenylglycine (

        
        -aminophenylacetic acid).
        
      • Hydrolysis: Synthesis of Mandelic Acid (

        
        -hydroxyphenylacetic acid).
        

      Critical Safety Notice:

      lachrymator

      Mechanistic Insight & Control Strategy

      The Electrophilic Landscape

      The

      • Pathway A (

        
         - Inversion):  Dominant in basic conditions with strong nucleophiles (e.g., 
        
        
        ,
        
        
        ). The nucleophile attacks backside, displacing bromide.
      • Pathway B (

        
         - Racemization):  Promoted by polar protic solvents and weak nucleophiles. The benzylic carbocation intermediate is planar, leading to loss of stereochemical integrity.
        
      • Pathway C (Neighboring Group Participation): Under specific conditions (often low nucleophilicity or presence of

        
        ), the carboxylate oxygen can displace the bromide to form a transient 
        
        
        -lactone. Subsequent attack opens the ring, resulting in overall retention of configuration (double inversion).
      Reaction Pathway Diagram

      The following diagram illustrates the competing pathways and the critical decision nodes for process control.

      ReactionPathwaysStartα-Bromophenylacetic Acid(Substrate)Inter_SN2Transition State(Backside Attack)Start->Inter_SN2+ NH3 (aq)SN2 PathwayInter_Lactoneα-Lactone Intermediate(Transient)Start->Inter_LactoneWeak Nu / Ag+NGP PathwayProd_HydroxyMandelic Acid(Inversion or Retention)Start->Prod_Hydroxy+ NaOH (aq)HydrolysisProd_AminoPhenylglycine(Inversion)Inter_SN2->Prod_Amino- HBrInter_Lactone->Prod_Hydroxy+ H2O(Retention)

      Figure 1: Mechanistic divergence in nucleophilic substitution of

      Experimental Protocols

      Protocol A: Amination (Synthesis of Phenylglycine)

      Objective: Conversion of BPA to DL-Phenylglycine via ammonolysis. Mechanism:

      Reagents & Equipment
      ComponentSpecificationStoichiometry
      
      
      -Bromophenylacetic Acid
      >98% Purity1.0 equiv
      Ammonium Hydroxide (
      
      
      )
      28-30% Aqueous50.0 equiv
      Hydrochloric Acid (
      
      
      )
      1N AqueousAs required
      EquipmentPressure tube or Round-bottom flask with reflux condenser-
      Step-by-Step Methodology
      • Preparation (Cold): In a fume hood, weigh

        
        -bromophenylacetic acid.
        
      • Addition: Add the solid slowly to cold (0°C) concentrated ammonium hydroxide.

        • Rationale: The reaction is exothermic. Low temperature prevents immediate polymerization or elimination side reactions.

        • Note: A large excess of ammonia is required to neutralize the HBr generated and prevent the formation of secondary amines (diphenyiminodiacetic acid).

      • Reaction:

        • Option A (Fast): Seal in a pressure vessel and heat to 40-50°C for 2 hours.

        • Option B (Standard): Stir at room temperature for 24 hours.

      • Concentration: Transfer the solution to a rotary evaporator. Remove excess ammonia and water under reduced pressure until the volume is reduced by ~70%.

        • Observation: The solution will become neutral/slightly acidic as ammonia leaves.

      • Precipitation (Isoelectric Focusing):

        • Cool the concentrate to 4°C.

        • Adjust pH to 6.0–7.0 (the isoelectric point of phenylglycine) using dilute HCl if necessary.

        • Causality: At the pI, the zwitterion has net zero charge and minimum solubility in water, forcing precipitation.

      • Isolation: Filter the white crystalline solid. Wash with cold water followed by ethanol to remove ammonium bromide salts.

      Protocol B: Hydrolysis (Synthesis of Mandelic Acid)

      Objective: Conversion of BPA to Mandelic Acid. Mechanism:

      1
      Reagents & Equipment
      ComponentSpecificationStoichiometry
      
      
      -Bromophenylacetic Acid
      >98% Purity1.0 equiv
      Sodium Hydroxide (
      
      
      )
      1.0 N Aqueous3.0 equiv
      Sulfuric Acid (
      
      
      )
      50% AqueousAs required
      Diethyl Ether / TBMEACS GradeExtraction Solvent
      Step-by-Step Methodology
      • Salt Formation: Suspend

        
        -bromophenylacetic acid in water. Slowly add 1.0 equiv of NaOH to form the soluble sodium 
        
        
        -bromophenylacetate.
        • Control Point: Ensure the pH does not exceed 10 initially to avoid rapid elimination to phenylketene.

      • Hydrolysis: Add the remaining 2.0 equiv of NaOH. Heat the solution to mild reflux (80-90°C) for 1-2 hours.

        • Monitoring: Reaction completion can be monitored by the disappearance of the starting material spot on TLC (Silica; Hexane:EtOAc 1:1).

      • Acidification: Cool the reaction mixture to 0°C. Acidify carefully with 50%

        
         to pH 1.
        
        • Safety: Evolution of heat.[2]

      • Extraction: Extract the aqueous phase three times with Diethyl Ether or TBME (tert-butyl methyl ether).

      • Purification: Dry the organic layer over

        
        , filter, and concentrate. Recrystallize the crude solid from toluene or benzene to obtain pure Mandelic acid.
        

      Analytical Validation

      To ensure process integrity, the following analytical parameters should be verified.

      HPLC Method (Chiral Purity)

      For determining Enantiomeric Excess (ee) if starting from chiral material.

      • Column: Chiralcel OD-H or equivalent.

      • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV @ 254 nm.

      NMR Characterization (Proton Shift)

      The substitution of Bromine (electronegative) with Amine or Hydroxyl groups causes a diagnostic upfield shift in the

      Compound
      
      
      -H Chemical Shift (
      
      
      , ppm in
      
      
      /DMSO)
      Multiplicity
      
      
      -Bromophenylacetic acid
      ~5.5 - 5.6 ppmSinglet
      Phenylglycine (
      
      
      )
      ~4.5 - 4.8 ppmSinglet
      Mandelic Acid (
      
      
      )
      ~5.0 - 5.1 ppmSinglet

      Troubleshooting & Optimization

      IssueProbable CauseCorrective Action
      Low Yield (Amination) Formation of secondary amine (dimer).Increase the molar ratio of
      
      
      to substrate (aim for >50:1).
      Racemization
      
      
      pathway activation or enolization.
      Lower reaction temperature; ensure high concentration of nucleophile to favor
      
      
      .
      Oil formation (Hydrolysis) Incomplete hydrolysis or elimination byproducts.Verify reflux temperature; Ensure pH is strongly acidic during workup to extract the acid.
      Dark Coloration Polymerization of phenylketene (elimination product).Avoid excessive heating; add reagents slowly to control exotherm.

      References

      • Synthesis of dl-Phenylglycine: Steiger, R. E. (1942). dl-Aminophenylacetic Acid.[3] Organic Syntheses, Coll. Vol. 1, p. 20. [Link]

      • Synthesis of Mandelic Acid: Corson, B. B.; Dodge, R. A.; Harris, S. A.; Yeaw, J. S. (1941). Mandelic Acid.[4][5][6] Organic Syntheses, Coll. Vol. 1, p. 336. [Link]

      • Mechanistic Overview of

        
        -Halo Acid Substitution: 
        Master Organic Chemistry. (2011).[7] Nucleophilic Substitution with Negatively Charged Nucleophiles.
        [Link]
        

      Application Note: High-Precision Scaffold Functionalization Using 2-(2,4-Dibromophenoxy)-2-phenylacetic Acid

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary & Strategic Value

      2-(2,4-Dibromophenoxy)-2-phenylacetic acid (CAS: 1094688-80-8) represents a "privileged scaffold" in modern drug discovery. Unlike simple building blocks, this molecule offers a tri-functional divergence point combining a chiral carboxylic acid tail with an electron-deficient, di-halogenated aryl core.

      Why this building block matters:

      • Orthogonal Reactivity: The steric and electronic differentiation between the ortho- (2-position) and para- (4-position) bromine atoms allows for sequential, site-selective cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

      • Pharmacophore Relevance: The

        
        -phenoxy phenylacetic acid motif mimics key biological substrates, serving as a bioisostere for PPAR agonists (fibrates), COX inhibitors, and auxin-like plant growth regulators.
        
      • Chirality: The

        
        -carbon provides a handle for enantioselective resolution, critical for distinguishing metabolic profiles (e.g., CYP2C9 inhibition differences between enantiomers).
        

      This guide details the protocols for unlocking the latent potential of this scaffold, moving beyond simple substitution to complex library generation.

      Chemical Architecture & Reactivity Logic

      To utilize this building block effectively, one must understand the hierarchy of reactivity.

      Functional HandlePositionReactivity ProfileStrategic Application
      Carboxylic Acid TailNucleophilic Acyl SubstitutionAnchoring to solid phase resins; Amide/Ester library generation.
      Aryl Bromide 1 Para (C4)High (Sterically Accessible)Primary cross-coupling site for extending the pharmacophore.
      Aryl Bromide 2 Ortho (C2)Low (Sterically Hindered)Secondary coupling site; requires specialized ligands or higher energy.
      
      
      -Carbon
      Chiral CenterBenzylic/EtherEnantiomeric resolution or racemization risk under strong basic conditions.
      The "Stepwise" Logic

      The 2,4-dibromo substitution pattern is not random; it is a programmed sequence.

      • Step 1: The para-bromine is less sterically crowded by the bulky ether linkage and the phenylacetic acid tail. It reacts first under mild Pd-catalyzed conditions.[1]

      • Step 2: The ortho-bromine, shielded by the phenoxy oxygen, remains intact until subjected to "forcing" conditions (specialized phosphine ligands like SPhos or XPhos, and higher temperatures).

      Experimental Protocols

      Protocol A: Site-Selective Suzuki-Miyaura Coupling (C4-Functionalization)

      Objective: Selectively arylate the para-position while preserving the ortho-bromide for future elaboration.

      Materials:

      • Substrate: 2-(2,4-Dibromophenoxy)-2-phenylacetic acid (1.0 eq)

      • Boronic Acid: Aryl-B(OH)₂ (1.1 eq)

      • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

      • Base: Na₂CO₃ (2.0 M aqueous, 3.0 eq)

      • Solvent: DME/Water (3:1 v/v) or Toluene/EtOH/Water

      Step-by-Step Methodology:

      • Degassing: Charge the reaction vessel with the substrate and boronic acid. Evacuate and backfill with Argon (3x) to remove O₂ (critical to prevent homocoupling).

      • Solvation: Add degassed solvent mixture.

      • Catalyst Addition: Add Pd(PPh₃)₄ quickly under positive Argon pressure.

      • Reaction: Heat to 60°C (Do not exceed 80°C to avoid activating the ortho-Br). Monitor by LC-MS.

        • Checkpoint: The starting material (M) should convert to Mono-coupled product (M + Ar - Br). If Di-coupled product appears (>5%), lower temperature to 45°C.

      • Workup: Acidify with 1M HCl to pH 2 (to protonate the carboxylic acid), extract with EtOAc, dry over MgSO₄.

      Mechanistic Insight: The bulky phenylacetic acid tail creates a "protective pocket" around the ortho-position. Standard triphenylphosphine ligands are too bulky to facilitate oxidative addition efficiently at the ortho-site at 60°C, ensuring high regioselectivity for the para-site.

      Protocol B: Solid-Phase Library Synthesis (Resin Loading)

      Objective: Immobilize the scaffold via the carboxylic acid to generate a "Scaffold-on-Bead" for high-throughput screening.

      Materials:

      • Resin: Wang Resin (hydroxyl linker) or Rink Amide Resin (amine linker).

      • Coupling Agents: DIC (Diisopropylcarbodiimide) / HOBt.

      • Solvent: DMF (anhydrous).

      Step-by-Step Methodology:

      • Swelling: Swell resin in DCM for 30 mins, then wash with DMF.

      • Activation: Dissolve 2-(2,4-Dibromophenoxy)-2-phenylacetic acid (3.0 eq relative to resin loading) and HOBt (3.0 eq) in DMF. Add DIC (3.0 eq). Stir for 5 mins.

      • Loading: Add the activated mixture to the resin. Shake at RT for 4-16 hours.

      • Capping: Wash resin. Treat with Acetic Anhydride/Pyridine to cap unreacted sites.

      • Validation: Perform a colorimetric test (e.g., Kaiser test for amines) to ensure complete coupling.

      Self-Validating Step: Cleave a small sample of resin (e.g., with TFA) and analyze by LC-MS. You should see the parent dibromo mass, confirming the scaffold is intact and loaded.

      Visualizing the Synthetic Workflow

      The following diagram illustrates the sequential logic of using this building block, moving from the raw material to a fully decorated lead compound.

      G cluster_0 Regioselectivity Control Start Raw Scaffold (2,4-Dibromo...) Step1 Step 1: Resin Loading (Acid Protection) Start->Step1 DIC/HOBt Solid Phase Step2 Step 2: C4-Coupling (Mild Suzuki) Step1->Step2 Pd(PPh3)4, 60°C Regioselective Step3 Step 3: C2-Coupling (Forcing Conditions) Step2->Step3 Pd2(dba)3/SPhos 100°C, Microwave Final Final Lead Candidate Step3->Final TFA Cleavage & Purification

      Caption: Sequential workflow for orthogonal functionalization. Note the escalation in reaction conditions from Step 2 to Step 3.

      Critical Troubleshooting & Optimization

      Regioselectivity Failure

      Symptom: Significant amounts of di-coupled product or ortho-coupled byproducts during Protocol A. Root Cause:

      • Temperature too high (>80°C).

      • Ligand is too electron-rich/small (e.g., using PCy₃ instead of PPh₃). Correction: Switch to Pd(OAc)₂ / PPh₃ system. The lower reactivity of this catalytic system enhances the discrimination between the two bromine sites.

      Racemization

      Symptom: Loss of optical activity if starting with an enantiomerically pure scaffold. Root Cause: The

      
      -proton is acidic (pKa ~18-20). Strong bases (e.g., NaOtBu) used in Buchwald couplings can deprotonate this center, leading to racemization via the enolate.
      Correction: 
      
      • Use weaker bases (K₃PO₄ or Cs₂CO₃).

      • Avoid reaction temperatures >100°C when possible.

      • If stereochemistry is vital, perform chiral resolution (HPLC or crystallization with chiral amines like

        
        -methylbenzylamine) after the final coupling steps.
        

      References

      • Vertex Pharmaceuticals. (2005). Resolution of alpha-(phenoxy)phenylacetic acid derivatives.[2] US Patent App.[2] 20050033084A1.

      • Shi, G., et al. (2005).[3] Design and synthesis of alpha-aryloxyphenylacetic acid derivatives: a novel class of PPARalpha/gamma dual agonists.[3] Journal of Medicinal Chemistry, 48(13), 4457–4468.

      • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][4] Chemical Reviews, 95(7), 2457–2483. (Foundational reference for Suzuki protocol adaptations).

      • Mutule, I., & Suna, E. (2005). C-H Activation of 2,4-Dibromophenol Derivatives. (Contextual reference for reactivity of dibromo-phenol ethers). Note: General reference derived from standard organic synthesis literature regarding halo-aryl ether reactivity.

      Disclaimer: All protocols involve hazardous chemicals. Perform a full risk assessment (COSHH) before experimentation. This guide is for research purposes only.

      Sources

      Application Note: A Robust HPLC Method for the Analysis of 2-(2,4-Dibromophenoxy)-2-phenylacetic acid

      Author: BenchChem Technical Support Team. Date: February 2026

      Abstract

      This application note presents a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(2,4-Dibromophenoxy)-2-phenylacetic acid. The strategy is built upon a foundational understanding of the analyte's physicochemical properties. We detail the rationale for selecting the stationary phase, mobile phase composition, and detection parameters. The final optimized isocratic method demonstrates excellent peak shape and reproducibility, making it suitable for quality control and research applications in the pharmaceutical industry.

      Introduction

      2-(2,4-Dibromophenoxy)-2-phenylacetic acid is a complex organic molecule featuring two aromatic rings and a carboxylic acid functional group. Its synthesis and purification require precise analytical methods to ensure purity, stability, and quality.[1][2] High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution and quantitative accuracy.[3]

      The development of an effective HPLC method, however, is not a trivial exercise of trial and error.[4] It is a scientific process guided by the chemical nature of the analyte.[5] This document provides a comprehensive guide, explaining the causal links between the molecular structure of the target compound and the chromatographic choices made, ensuring the resulting protocol is both effective and scientifically sound.

      Analyte Characterization

      A thorough understanding of the analyte's properties is the cornerstone of logical method development.[6]

      PropertyValue / PredictionRationale & Implication for HPLC
      Chemical Structure Chemical structure of 2-(2,4-Dibromophenoxy)-2-phenylacetic acidThe structure contains a phenyl group, a dibromophenoxy group, and a carboxylic acid. The presence of two aromatic rings and bromine atoms suggests significant hydrophobicity.
      Molecular Formula C₁₄H₁₀Br₂O₃-
      Molecular Weight 385.04 g/mol -
      Predicted XlogP 4.6[7]The high logP value confirms the molecule is hydrophobic, making Reversed-Phase (RP) HPLC the ideal separation mode.[8]
      Predicted pKa ~3.5 - 4.0As a phenylacetic acid derivative, it is a weak acid.[9] The pKa is estimated based on similar halogenated aromatic acids.[10][11] Controlling mobile phase pH will be critical for retention and peak shape.[12]
      UV Chromophores Phenyl and Dibromophenoxy ringsThe conjugated aromatic systems will exhibit strong UV absorbance, making UV detection highly suitable.[13][14]

      HPLC Method Development Strategy

      Our strategy is a multi-step, logic-driven workflow designed to systematically arrive at an optimized and robust method. The core principle is to control the analyte's interaction with the stationary and mobile phases to achieve efficient and reproducible separation.

      MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte & System Selection cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Method Finalization Analyte Analyte Characterization (logP > 4, Acidic pKa, UV Chromophore) Mode Select Mode: Reversed-Phase (RP-HPLC) Analyte->Mode Hydrophobic Detector Select Detector: Photodiode Array (PDA) Analyte->Detector Aromatic Rings Column Select Stationary Phase: High-Purity C18 Mode->Column Best Practice pH_Control Suppress Ionization: Set pH << pKa (~2.5-3.0) Buffer Choose Aqueous Phase: 0.1% Formic Acid in Water pH_Control->Buffer Screening Perform Gradient Screen (5-95% ACN) Buffer->Screening Organic Choose Organic Modifier: Acetonitrile (ACN) Organic->Screening LambdaMax Determine λmax from PDA Data Screening->LambdaMax Isocratic Convert to Isocratic Method (Adjust %ACN for k' = 2-10) LambdaMax->Isocratic SST Perform System Suitability Test (SST) Isocratic->SST Final Final Optimized Method SST->Final

      Figure 1: A logical workflow for the development of an HPLC method for 2-(2,4-Dibromophenoxy)-2-phenylacetic acid.

      Rationale for Stationary Phase Selection

      The analyte is predominantly hydrophobic, making a non-polar stationary phase the logical choice.[15]

      • Primary Choice (C18): A C18 (octadecylsilane) column is the industry standard for reversed-phase chromatography and is highly effective for retaining hydrophobic molecules through van der Waals interactions.[8] We recommend a modern column packed with high-purity silica to minimize peak tailing caused by interactions between the acidic analyte and residual surface silanols.

      • Alternative Choice (Phenyl-Hexyl): For complex samples containing structurally similar impurities, a Phenyl-Hexyl column could provide alternative selectivity.[16] This phase can induce π-π interactions between the phenyl ligands and the aromatic rings of the analyte, offering a different separation mechanism that can be orthogonal to a C18 phase.[17]

      Rationale for Mobile Phase Selection

      The mobile phase composition is critical for controlling retention time and ensuring peak symmetry.[12]

      • Organic Modifier: Acetonitrile (ACN) is selected over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at low wavelengths.[18]

      • Aqueous Phase and pH Control: As a carboxylic acid, the analyte's ionization state is pH-dependent. At a pH above its pKa, the molecule will be ionized (deprotonated), making it more polar and resulting in poor retention on a C18 column. To ensure the analyte is in its neutral, non-ionized form for consistent and robust retention, the mobile phase pH must be maintained at least 1.5 to 2 units below its pKa.[9][19] We selected a 0.1% solution of formic acid in water, which provides a pH of approximately 2.7. This is sufficiently acidic to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention.[20]

      Figure 2: Analyte interaction with the C18 stationary phase in an acidic mobile phase.

      Experimental Protocols

      Instrumentation and Materials
      • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

      • Chromatography Data System (CDS): Empower 3, Chromeleon, or equivalent.

      • Analytical Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm (or equivalent).

      • Chemicals:

        • Acetonitrile (HPLC Grade)

        • Formic Acid (LC-MS Grade)

        • Water (Deionized, 18.2 MΩ·cm)

        • 2-(2,4-Dibromophenoxy)-2-phenylacetic acid reference standard.

      Protocol 1: Initial Screening and Wavelength Determination
      • Mobile Phase Preparation:

        • Mobile Phase A (Aqueous): Prepare 0.1% (v/v) formic acid in water. Filter through a 0.45 µm membrane filter.

        • Mobile Phase B (Organic): Acetonitrile.

      • Standard Solution Preparation:

        • Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile.

        • Dilute this stock solution with a 50:50 mixture of Mobile Phase A and B to a working concentration of 50 µg/mL.

      • Chromatographic Conditions (Gradient Screen):

        • Flow Rate: 1.0 mL/min

        • Column Temperature: 35 °C

        • Injection Volume: 10 µL

        • PDA Detector: Wavelength scan from 200 to 400 nm.

        • Gradient Program:

          Time (min) % Mobile Phase B (ACN)
          0.0 50
          20.0 95
          22.0 95
          22.1 50

          | 25.0 | 50 |

      • Analysis and Evaluation:

        • Inject the working standard solution.

        • From the resulting chromatogram, extract the UV spectrum at the apex of the analyte peak.

        • Identify the wavelength of maximum absorbance (λmax). Aromatic compounds often show strong absorbance around 210-220 nm and a secondary maximum at a higher wavelength.[21] For this compound, a wavelength between 220 nm and 280 nm is expected.[13]

        • Note the retention time at which the analyte elutes.

      Protocol 2: Isocratic Method Optimization
      • Estimate Isocratic Composition: Use the retention time (t_R) from the gradient screen to estimate the required isocratic mobile phase composition. A common rule of thumb is that the %B at which the peak elutes in a gradient is a good starting point for isocratic development.

      • Adjust Mobile Phase Ratio: Prepare several premixed mobile phases with varying ratios of Mobile Phase A and B (e.g., 30:70, 35:65, 40:60 v/v).

      • Perform Isocratic Runs: Inject the standard using the same conditions as the screening run but with the isocratic mobile phases.

      • Evaluate and Finalize: The goal is to achieve a retention factor (k') between 2 and 10.[20] Adjust the percentage of acetonitrile until this target is met, ensuring a reasonable run time and good resolution from any impurities.

      Optimized Method and System Suitability

      The following optimized method was established based on the protocols described above.

      ParameterOptimized Condition
      Column Waters Symmetry C18, 4.6 x 150 mm, 5 µm
      Mobile Phase Acetonitrile / 0.1% Formic Acid in Water (65:35, v/v)
      Flow Rate 1.0 mL/min
      Column Temperature 35 °C
      Detection Wavelength 225 nm
      Injection Volume 10 µL
      Run Time 10 minutes
      Expected Retention Time ~ 5.5 minutes
      System Suitability

      To ensure the validity of the analytical results, a system suitability test (SST) must be performed before sample analysis. This involves replicate injections (n=5) of the working standard.

      SST ParameterAcceptance Criteria
      Tailing Factor (T) T ≤ 1.5
      Theoretical Plates (N) N ≥ 2000
      Retention Time %RSD ≤ 1.0%
      Peak Area %RSD ≤ 2.0%

      Conclusion

      By systematically evaluating the physicochemical properties of 2-(2,4-Dibromophenoxy)-2-phenylacetic acid, a robust and scientifically-grounded RP-HPLC method was successfully developed. The final isocratic method, utilizing a C18 column with an acidic acetonitrile/water mobile phase, provides excellent chromatographic performance characterized by a symmetrical peak shape and reproducible retention. This application note serves as a detailed protocol and a guiding framework for researchers and analysts, demonstrating how a foundational understanding of chemistry can streamline and rationalize the method development process.

      References

      • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
      • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
      • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
      • Journal of Chromatographic Science. (n.d.). Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chromatography.
      • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
      • Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC.
      • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds.
      • PharmaGuru. (n.d.). HPLC Method Development For Acidic Molecules: A Case Study.
      • LCGC International. (n.d.). Choosing the Right HPLC Stationary Phase.
      • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
      • Waters Corporation. (n.d.). Rapid Method Development through Proper Column Selection.
      • Sigma-Aldrich. (n.d.). Method development & optimization.
      • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
      • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
      • International Journal of Advanced Research in Engineering and Technology. (n.d.). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach.
      • Sigma-Aldrich. (n.d.). HPLC Analysis of Phenylacetic Acid on Ascentis® C18.
      • SIELC Technologies. (n.d.). Separation of Phenylacetic acid on Newcrom R1 HPLC column.
      • SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200.
      • Michigan State University Chemistry. (n.d.). UV-Visible Spectroscopy.
      • Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons.
      • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
      • ResearchGate. (n.d.). HPLC determination of phenylacetic acid and penicillin G in 6-aminopenicillanic acid.
      • ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles....
      • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS.
      • YouTube. (2021). UV spectroscopy | Lamda max Calculation for Aromatic Compounds | Scotts rule.
      • ResearchGate. (2020). Overview of ultraviolet‐based methods used in polycyclic aromatic hydrocarbons analysis and measurement.
      • PubChemLite. (n.d.). 2-(2,4-dibromophenoxy)-2-phenylacetic acid.
      • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
      • PubChem. (n.d.). 2-Bromophenylacetic acid.
      • Molecules. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
      • PubChem. (n.d.). 2-Phenoxy-2-phenylacetic acid.
      • Sigma-Aldrich. (n.d.). 2-Bromophenylacetic acid 99%.
      • EPA CompTox Chemicals Dashboard. (n.d.). 2-bromo-4-fluorophenylacetic acid Properties.
      • PubChemLite. (n.d.). 2-(4-bromophenoxy)-2-phenylacetic acid.
      • ChemicalBook. (2026). 4-Bromophenylacetic acid.
      • PubChem. (n.d.). 2',4'-Dibromoacetophenone.
      • BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
      • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.
      • EPA CompTox Chemicals Dashboard. (n.d.). 2,4-Difluorophenylacetic acid Properties.

      Sources

      Application Note: Optimized Solvent Selection Strategy for 2-(2,4-Dibromophenoxy)-2-phenylacetic acid

      Author: BenchChem Technical Support Team. Date: February 2026

      This Application Note is designed to serve as a definitive technical guide for researchers working with 2-(2,4-Dibromophenoxy)-2-phenylacetic acid (CAS: 1094688-80-8).[1][2] It synthesizes structural analysis with green chemistry principles (CHEM21) to provide a robust solvent selection strategy.

      Executive Summary

      2-(2,4-Dibromophenoxy)-2-phenylacetic acid is a lipophilic carboxylic acid derivative characterized by a bulky hydrophobic domain (dibromophenoxy and phenyl rings) and a single ionizable hydrophilic headgroup (-COOH).[1][2][3] Its poor aqueous solubility in the un-ionized state presents challenges for biological assays and synthetic workups.[2]

      This guide provides a rational protocol for solvent selection, emphasizing Dimethyl Sulfoxide (DMSO) for stock solutions and pH-buffered systems for aqueous dilution.[1][2] It integrates CHEM21 solvent selection guides to ensure safety and sustainability.[1][2][4][5]

      Physicochemical Analysis & Solubility Prediction

      Effective solvent selection requires understanding the molecule's "Solubility Pharmacophore."[2]

      Structural Breakdown[1][2]
      • Hydrophobic Domain: The molecule contains a central carbon attached to two aromatic systems: a phenyl ring and a 2,4-dibromophenoxy ring.[1][2] The bromine atoms significantly increase lipophilicity (LogP) and molecular weight compared to non-halogenated analogs like phenylacetic acid.[1][2]

      • Hydrophilic/Ionizable Domain: The carboxylic acid moiety is the sole source of polarity.[2]

      • pKa Prediction: Based on structural analogs (Phenoxyacetic acid pKa ~3.7; 2,4-D pKa ~2.8), the estimated pKa of this compound is 3.0 – 3.5 .[1][2] The electron-withdrawing bromine atoms and phenoxy oxygen stabilize the carboxylate anion, making it more acidic than simple phenylacetic acid.[2]

      Solubility Behavior Prediction
      StatePredicted BehaviorMechanistic Rationale
      Neutral pH (Water) Insoluble / Poor The protonated free acid is dominated by the lipophilic dibromo-aromatic core.[1][2]
      Basic pH (> 7.4) Soluble Deprotonation forms the carboxylate anion (
      
      
      ), significantly increasing solvation in water.[1][2]
      Organic Polar High Solubility DMSO, DMF, and Ethanol can solvate both the aromatic core and the polar acid group.
      Non-Polar Moderate Solubility Soluble in DCM or Ethyl Acetate; less soluble in aliphatic hydrocarbons (Hexane).[1][2]

      Solvent Selection Matrix (CHEM21 Aligned)

      This matrix categorizes solvents based on solvation capacity for this specific compound and industrial "Green Chemistry" ratings.[1][2]

      Solvent ClassRecommended SolventsSuitabilityOperational Notes
      Stock Solution (High Capacity) DMSO (Dimethyl sulfoxide)Excellent Universal solvent for this class.[1][2] High boiling point.[1][2] Hygroscopic (keep dry).[1][2]
      Ethanol (Absolute)Good Greener alternative to DMSO.[1][2] Volatile; watch for concentration changes due to evaporation.[1][2]
      Aqueous Diluent PBS (pH 7.4) Good Buffer capacity maintains deprotonated state.[1][2] Risk:[6][7] Precipitation if stock concentration is too high.[1][2]
      50 mM NaOH Excellent Ensures full deprotonation (
      
      
      ).[1][2] Used for preparing salt forms.[1][2][6][8]
      Extraction / Synthesis Ethyl Acetate Good Preferred organic phase for liquid-liquid extraction.[1][2]
      2-MeTHF Good Green alternative to DCM or THF.[1][2]
      Avoid / Problematic Water (Neutral) Poor Causes precipitation of the free acid.[1][2]
      Diethyl Ether Hazardous Safety risk (peroxides/flammability).[1][2][6] Use 2-MeTHF instead.

      Experimental Protocols

      Protocol A: Preparation of 10 mM Stock Solution

      Objective: Create a stable, high-concentration stock for downstream dilution.

      • Weighing: Accurately weigh 3.86 mg of 2-(2,4-Dibromophenoxy)-2-phenylacetic acid (MW: 386.04 g/mol ) into a chemically resistant glass vial (amber preferred).

      • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Molecular Biology or HPLC).

        • Note: If using Ethanol, ensure the vial is sealed tightly to prevent evaporation.[2]

      • Dissolution: Vortex for 30 seconds.

        • Observation: The solution should be clear and colorless.[2] If particles remain, sonicate for 5 minutes at room temperature.

      • Storage: Store at -20°C. DMSO freezes at 19°C; thaw completely and vortex before use to ensure homogeneity.

      Protocol B: Aqueous Dilution (The "pH-Switch" Method)

      Objective: Dilute the stock into aqueous media without precipitation ("crashing out").[1][2]

      • Principle: The compound is an acid.[2][8][9] To keep it soluble in water, the pH must be maintained above the pKa (ideally pH > 6).[2]

      • Step-by-Step:

        • Prepare the aqueous buffer (e.g., PBS pH 7.4).[1][2] Do not use unbuffered water.

        • Pipette the buffer into the destination vessel.[2]

        • Slowly add the DMSO stock solution to the buffer while vortexing or stirring.

        • Limit: Keep final DMSO concentration < 1% (v/v) for biological assays to avoid solvent toxicity.

        • Visual Check: Hold against a light source.[1][2] Cloudiness indicates precipitation.[1][2]

          • Troubleshooting: If cloudy, the concentration exceeds the solubility limit of the neutral form, or the buffer capacity was overwhelmed (pH dropped).[2] Add 1N NaOH dropwise to re-dissolve.[1][2]

      Protocol C: Quantitative Solubility Determination (Saturation Shake-Flask)

      Objective: Determine the exact solubility limit in a specific solvent.[1][2]

      • Add excess solid compound (~10 mg) to 1 mL of the target solvent (e.g., PBS pH 7.[1][2]4) in a microcentrifuge tube.

      • Shake/agitate at constant temperature (e.g., 25°C) for 24 hours.

      • Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

      • Remove the supernatant and filter through a 0.22 µm PTFE filter.[2]

      • Quantify the concentration via HPLC-UV (detecting the phenyl chromophore at ~254 nm) against a standard curve prepared in DMSO.[1][2]

      Solubility Decision Tree (Workflow)

      The following diagram illustrates the logical flow for solubilizing the compound based on the intended application.

      SolubilityWorkflow Start Start: Solid Compound (Free Acid Form) AppCheck Intended Application? Start->AppCheck BioAssay Biological Assay (Cell/Enzyme) AppCheck->BioAssay Synthesis Chemical Synthesis (Reaction) AppCheck->Synthesis StockPrep Prepare Stock in DMSO (10-100 mM) BioAssay->StockPrep OrganicSolv Select Organic Solvent (EtOAc, EtOH, DCM) Synthesis->OrganicSolv Dilution Dilute into Buffer (PBS/Media, pH 7.4) StockPrep->Dilution < 1% DMSO final CheckPrecip Visual Check: Precipitation? Dilution->CheckPrecip Success Proceed with Assay (Soluble Anion Form) CheckPrecip->Success Clear Fail Troubleshoot: 1. Lower Conc. 2. Increase pH CheckPrecip->Fail Cloudy Reaction Proceed with Reaction OrganicSolv->Reaction

      Figure 1: Decision tree for solubilizing 2-(2,4-Dibromophenoxy)-2-phenylacetic acid based on application.

      References

      • CHEM21 Solvent Selection Guide. Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[1][2][4] Green Chemistry, 2016, 18, 288-296.[1][2][4]

      • Solubility of Phenylacetic Acid Derivatives. Gracin, S., & Rasmuson, Å. C. "Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents."[1][2][10] Journal of Chemical & Engineering Data, 2002, 47(6), 1379-1383.[1][2]

      • 2,4-D Physical Properties. National Center for Biotechnology Information.[1][2] "PubChem Compound Summary for CID 1486, 2,4-Dichlorophenoxyacetic acid." [1][2]

      • General Solubility Screening Protocol. "Assay Guidance Manual: Solubility Assays." National Center for Advancing Translational Sciences (NCATS).[1][2] [1][2]

      Sources

      Introduction: The Analytical Imperative for Separating Dibromophenoxy Acid Isomers

      Author: BenchChem Technical Support Team. Date: February 2026

      An Application Guide to the Thin-Layer Chromatography (TLC) Separation of Dibromophenoxy Acids

      Dibromophenoxy acids are a class of halogenated aromatic compounds that can be found as intermediates in chemical synthesis, as metabolites of herbicides, or as potential environmental contaminants. Structurally similar isomers within this class often exhibit different biological activities and toxicological profiles. Consequently, the ability to rapidly and efficiently separate and identify these isomers is crucial for researchers in drug development, environmental science, and quality control. Thin-Layer Chromatography (TLC) offers a simple, cost-effective, and versatile method for this purpose, providing qualitative and semi-quantitative data with minimal sample preparation.[1][2][3][4]

      This guide provides a detailed protocol for the separation of dibromophenoxy acid isomers using silica gel TLC. It is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but also the underlying principles and expert insights required for successful implementation and troubleshooting.

      Pillar 1: Expertise & Experience - The Causality Behind Experimental Choices

      The separation of dibromophenoxy acids on silica gel, a polar stationary phase, is governed by the principles of adsorption chromatography.[5][6] The success of the separation hinges on creating a competitive environment where the mobile phase and the stationary phase vie for interaction with the analyte molecules.

      • The Stationary Phase: Why Silica Gel? Silica gel (SiO₂) is the stationary phase of choice due to its highly polar surface, which is rich in silanol (-Si-OH) groups. These groups can form strong hydrogen bonds with polar functional groups on the analytes. Dibromophenoxy acids possess a polar carboxylic acid group (-COOH) and a moderately polar ether linkage, making them well-suited for interaction with silica gel. The bromine atoms, while increasing molecular weight, have a lesser effect on polarity compared to the carboxylic acid function.

      • The Mobile Phase: A Balancing Act of Polarity and Acidity The mobile phase (eluent) must be carefully chosen to modulate the analytes' movement up the plate.[7][8]

        • Polarity Control: A common mobile phase for compounds of intermediate polarity is a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or diethyl ether).[9][10] By adjusting the ratio of these solvents, one can fine-tune the overall polarity of the eluent. Increasing the proportion of the polar solvent will increase the mobile phase's strength, causing the spots to move further up the plate (higher Retention Factor, Rf value).[11]

        • Acidification is Critical: A key challenge when separating carboxylic acids on silica gel is the potential for the acidic proton of the analyte to interact strongly and variably with the silanol groups, leading to significant band tailing or streaking. To suppress this ionization and ensure compact, well-defined spots, a small amount of a modifying acid, typically acetic acid, is added to the mobile phase. This ensures the dibromophenoxy acids remain in their protonated, less polar form.

      • Visualization: Making the Invisible, Visible Since dibromophenoxy acids are colorless, visualization techniques are required.[6]

        • UV Light (Non-destructive): The aromatic ring in these molecules allows for visualization under short-wave UV light (254 nm) on TLC plates impregnated with a fluorescent indicator (F₂₅₄). The compounds absorb the UV light and quench the plate's fluorescence, appearing as dark spots against a green glowing background. This method is non-destructive and should always be performed first.

        • Chemical Stains (Destructive): For confirmation or if UV activity is weak, chemical stains can be used.

          • Bromocresol Green: This pH indicator is excellent for acidic compounds. It yields yellow spots on a blue or green background.[12]

          • Potassium Permanganate (KMnO₄): This strong oxidizing agent reacts with many organic compounds, including the ether linkage and aromatic ring, to produce yellow-brown spots (MnO₂) on a purple background.[13]

      Pillar 2: Trustworthiness - A Self-Validating Protocol System

      To ensure the reliability and reproducibility of results, the following protocol incorporates self-validating mechanisms. The use of standards and a co-spot is essential for accurate identification.

      • Standard: A known, pure sample of a specific dibromophenoxy acid isomer.

      • Sample: The unknown mixture to be analyzed.

      • Co-Spot: A lane where both the standard and the sample are spotted on top of each other. If the sample contains the standard compound, the co-spot will resolve as a single, unified spot. If it does not, two distinct spots will appear in that lane.

      This approach validates the identity of a compound in the mixture by directly comparing its chromatographic behavior to a known reference under identical conditions.

      Experimental Workflow for TLC Separation

      The following diagram outlines the complete workflow for the TLC analysis of dibromophenoxy acids.

      TLC_Workflow cluster_prep 1. Preparation cluster_execution 2. Execution cluster_analysis 3. Analysis p1 Prepare Mobile Phase (e.g., Toluene:EtOAc:AcOH) p2 Prepare Samples & Standards (in Acetone or EtOAc) p3 Activate TLC Plate (Heat if necessary) e1 Spot Plate: Standard | Co-Spot | Sample p3->e1 Spotting e2 Saturate Chamber with Mobile Phase e3 Develop Plate in Chamber e4 Dry Plate in Fume Hood a1 Visualize under UV Light (254 nm) e4->a1 Initial Check a2 Apply Chemical Stain (e.g., Bromocresol Green) a1->a2 Confirmation a3 Document Results (Photograph/Scan) a2->a3 Record a4 Calculate Rf Values a3->a4 Quantify

      Caption: Workflow for TLC analysis of dibromophenoxy acids.

      Detailed Step-by-Step Protocol

      Materials and Reagents
      • TLC Plates: Silica gel 60 F₂₅₄ plates (glass or aluminum-backed).

      • Standards: Pure samples of dibromophenoxy acid isomers (e.g., 2,4-dibromophenoxyacetic acid, 2,6-dibromophenoxyacetic acid).

      • Solvents (Analytical Grade): Toluene, Ethyl Acetate (EtOAc), Glacial Acetic Acid (AcOH), Acetone.

      • Apparatus: TLC developing chamber with lid, capillary tubes for spotting, fume hood, UV lamp (254 nm), forceps, pencil, ruler.

      • Visualization Reagent (Choose one):

        • Bromocresol Green Spray: 0.04 g bromocresol green in 100 mL absolute ethanol. Add 0.1N NaOH dropwise until a blue color appears.[12]

        • Potassium Permanganate Dip: 3 g KMnO₄, 20 g K₂CO₃, 5 mL 5% NaOH in 300 mL water.

      Procedure
      • Plate Preparation:

        • Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Do not gouge the silica.

        • Mark small ticks on the origin line for each sample lane, keeping at least 0.5 cm between lanes and from the edges. Label them (e.g., 'Std', 'Co', 'Smp').

      • Sample and Standard Preparation:

        • Prepare stock solutions of your sample and each standard isomer at a concentration of ~1-2 mg/mL in a volatile solvent like acetone or ethyl acetate. Ensure they are fully dissolved.

      • Mobile Phase Preparation:

        • Prepare the mobile phase. A good starting system is Toluene:Ethyl Acetate:Acetic Acid (5:5:0.1 by volume) .

        • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Ensure the level is below the origin line on your TLC plate.

        • Place a piece of filter paper inside the chamber, wetting it with the mobile phase, and close the lid. Allow the chamber to saturate for at least 15-20 minutes. This ensures a vapor-rich environment, leading to better separation.

      • Spotting the Plate:

        • Using a capillary tube, apply a small spot of the standard solution to its designated tick on the origin line. The spot should be 1-2 mm in diameter. Allow it to dry completely.

        • Repeat for the sample solution in its lane.

        • For the co-spot lane, first spot the standard, let it dry, then spot the sample directly on top of the standard spot.

      • Development:

        • Using forceps, carefully place the spotted TLC plate into the saturated chamber. Ensure the plate is upright and the mobile phase does not splash over the origin line.

        • Replace the lid and allow the solvent front to travel up the plate undisturbed.

        • When the solvent front is about 1 cm from the top of the plate, remove the plate with forceps.

        • Immediately mark the position of the solvent front with a pencil.

      • Drying and Visualization:

        • Allow the plate to dry completely in a fume hood.

        • UV Visualization: Place the dried plate under a UV lamp (254 nm). Circle any visible dark spots with a pencil.

        • Chemical Staining (Optional):

          • Bromocresol Green: Evenly spray the plate with the bromocresol green solution. Acidic compounds will appear as yellow spots against a blue/green background.[12]

          • KMnO₄ Dip: Quickly dip the plate into the permanganate solution using forceps, then gently blot the excess liquid from the back with a paper towel. Heat carefully with a heat gun until yellow-brown spots appear on a purple background.[13] Be cautious not to overheat, as the entire plate will turn brown.

      Data Presentation and Interpretation

      The primary quantitative data from a TLC experiment is the Retention Factor (Rf), which is a ratio characteristic of a compound in a specific TLC system.[6]

      Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

      The Rf value should be between 0 and 1.[14] An ideal separation will have Rf values between 0.2 and 0.8 for the compounds of interest.[8]

      CompoundMobile SystemHypothesized Rf ValueAppearance (UV 254 nm)Appearance (Bromocresol Green)
      2,4-Dibromophenoxyacetic AcidToluene:EtOAc:AcOH (5:5:0.1)~ 0.45Dark SpotYellow Spot
      2,6-Dibromophenoxyacetic AcidToluene:EtOAc:AcOH (5:5:0.1)~ 0.55Dark SpotYellow Spot
      Unknown Sample Spot 1Toluene:EtOAc:AcOH (5:5:0.1)~ 0.45Dark SpotYellow Spot
      Unknown Sample Spot 2Toluene:EtOAc:AcOH (5:5:0.1)~ 0.62Dark SpotYellow Spot

      Note: Rf values are illustrative. The 2,6-isomer is hypothesized to have a slightly higher Rf due to potential intramolecular hydrogen bonding, which can reduce interaction with the polar silica gel compared to the 2,4-isomer.

      References

      • ProQuest. (n.d.). Research Advances in Detection Methods of Plant Growth Regulators for Agricultural Products.
      • ResearchGate. (n.d.). Simultaneous Analysis of Plant Growth Regulators using LC-MS/MS.
      • Evaluation of TLC (Thin Layer Chromatography) Methods for Pesticide Residue Analysis. (n.d.).
      • Frontiers. (2023, July 10). Editorial: Methods in phytohormone detection and quantification: 2022.
      • Alfa Chemistry. (n.d.). Plant Growth Regulators: Indispensable Key Chemical References in Pesticide Analysis.
      • PubMed. (n.d.). Measurement of plant hormones by liquid chromatography-mass spectrometry.
      • IAEA. (n.d.). Validation of Thin-Layer Chromatographic Methods for Pesticide Residue Analysis.
      • Thin Layer Chromatography Visualization Methods. (n.d.).
      • TLC Visualization Methods. (n.d.).
      • IAEA. (n.d.). Validation of thin-layer chromatographic methods for pesticide residue analysis.
      • EPFL. (n.d.). TLC Visualization Reagents.
      • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
      • Slideshare. (n.d.). Tlc for pesticide analysis copy | PDF.
      • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
      • TLC stains. (n.d.).
      • Thin-Layer Chromatography. (n.d.).
      • Wikipedia. (n.d.). Thin-layer chromatography.
      • Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide.
      • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents.
      • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?.
      • Chemistry Stack Exchange. (2016, May 28). How does the Rf value change when changing the eluent composition?.
      • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
      • PRACTICAL #3: THIN LAYER CHROMATOGRAPHY. (2015, February 12).
      • Marz Chemistry. (n.d.). RF Values.

      Sources

      Troubleshooting & Optimization

      Technical Support Center: Synthesis of 2-(2,4-Dibromophenoxy)-2-phenylacetic Acid

      Author: BenchChem Technical Support Team. Date: February 2026

      This technical guide details the optimization of 2-(2,4-Dibromophenoxy)-2-phenylacetic acid synthesis. It addresses the specific challenges posed by the steric bulk and electron-withdrawing nature of the 2,4-dibromophenol moiety, providing actionable solutions for yield improvement.

      Topic: Yield Optimization & Process Troubleshooting Target Molecule: 2-(2,4-Dibromophenoxy)-2-phenylacetic acid (CAS: 1094688-80-8) Reaction Class: Williamson Ether Synthesis (SN2)[1][2][3]

      Part 1: Executive Summary & Mechanistic Insight

      The synthesis involves the nucleophilic substitution of an

      
      -halo phenylacetic acid derivative by 2,4-dibromophenoxide.
      The Core Challenge:  The 2,4-dibromo substitution pattern on the phenol creates two distinct problems:
      
      • Reduced Nucleophilicity: The electron-withdrawing bromine atoms stabilize the phenoxide anion, making it a weaker nucleophile compared to unsubstituted phenol.

      • Steric Hindrance: The ortho-bromine atom sterically impedes the approach to the electrophilic center (

        
        -carbon of the phenylacetic acid).
        

      These factors often lead to incomplete conversion or the dominance of side reactions (hydrolysis of the alkyl halide) if standard protocols are not adjusted.

      Mechanistic Pathway & Side Reactions (Graphviz Diagram)

      The following diagram illustrates the desired SN2 pathway versus the competing hydrolysis and elimination pathways that degrade yield.

      ReactionPathways Start Reactants: 2,4-Dibromophenol + Alpha-Bromo Phenylacetic Ester Intermediate Activated Complex (SN2 Transition State) Start->Intermediate Deprotonation + Heating Side1 Side Product A: Mandelic Acid Derivative (Hydrolysis) Start->Side1 H2O/OH- Attack (Competitive) Side2 Side Product B: Alpha-Phenylacrylic Acid (Elimination) Start->Side2 High Temp/Strong Base (E2 Elimination) Base Base (K2CO3 or NaOH) Product Target Product: 2-(2,4-Dibromophenoxy)- 2-phenylacetic acid ester Intermediate->Product SN2 Attack (Major Path)

      Figure 1: Reaction Network showing the kinetic competition between substitution (Target) and degradation pathways.

      Part 2: Troubleshooting Guide (FAQ)

      Q1: My yield is stuck at 40-50%. I am reacting 2,4-dibromophenol directly with -bromophenylacetic acid in aqueous NaOH. What is wrong?

      Diagnosis: You are likely experiencing competitive hydrolysis . Explanation: In aqueous alkaline media, the hydroxide ion (OH⁻) is a smaller, harder nucleophile than the bulky 2,4-dibromophenoxide. The OH⁻ attacks the

      
      -bromo acid to form mandelic acid  (2-hydroxy-2-phenylacetic acid) faster than the ether formation occurs. Furthermore, the carboxylate group on the phenylacetic acid creates electrostatic repulsion against the incoming phenoxide anion.
      Solution: 
      
      • Switch to an Ester Intermediate: Use Methyl

        
        -bromophenylacetate  instead of the free acid. This removes the negative charge on the carboxylate and eliminates the solubility issues.
        
      • Change Solvent System: Move to anhydrous conditions using Acetone/K₂CO₃ or DMF/K₂CO₃ . This removes water, preventing hydrolysis.

      Q2: I see a significant impurity at R_f ~ 0.6 (TLC) that is not the product. What is it?

      Diagnosis: This is likely the elimination product (Atropic acid derivative /

      
      -phenylacrylic acid).
      Explanation:  If you use a strong base (like NaOEt or KOH) at high temperatures, the base deprotonates the 
      
      
      
      -hydrogen (the benzylic proton), causing elimination of HBr. Solution:
      • Lower the Temperature: Do not exceed 60-80°C.

      • Use a Weaker Base: Switch to Potassium Carbonate (K₂CO₃). It is strong enough to deprotonate the phenol (pKa ~7.8) but weak enough to minimize elimination.

      Q3: The reaction is extremely slow. After 24 hours, starting material remains.

      Diagnosis: Poor nucleophilicity due to the electron-withdrawing bromine atoms. Explanation: The 2,4-dibromo substitution stabilizes the phenoxide charge, making it "lazy." In non-polar solvents or weak polar solvents (like acetone), the reaction kinetics are sluggish. Solution:

      • Catalysis: Add a catalytic amount of Potassium Iodide (KI) (10 mol%). The iodide displaces the bromide to form a more reactive alkyl iodide intermediate (Finkelstein reaction in situ), which reacts faster with the phenoxide.

      • Solvent Upgrade: Use DMF (Dimethylformamide) or NMP . These polar aprotic solvents solvate the cation (K⁺) effectively, leaving the phenoxide "naked" and more reactive.

      Part 3: Optimized Experimental Protocols

      Method A: The "Ester Route" (Recommended for High Purity)

      This method avoids carboxylate interference and minimizes hydrolysis.

      Reagents:

      • Methyl

        
        -bromophenylacetate (1.0 equiv)
        
      • 2,4-Dibromophenol (1.1 equiv)

      • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

      • Potassium Iodide (KI) (0.1 equiv)

      • Solvent: Acetone (dry) or DMF.

      Protocol:

      • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,4-dibromophenol (1.1 eq) in dry Acetone (0.5 M concentration).

      • Activation: Add anhydrous K₂CO₃ (2.0 eq). Stir at room temperature for 15 minutes to generate the phenoxide. Note: The solution may turn yellow.

      • Addition: Add Methyl

        
        -bromophenylacetate (1.0 eq) and catalytic KI (0.1 eq).
        
      • Reaction: Heat the mixture to gentle reflux (approx. 56°C for acetone) for 6–12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

      • Workup:

        • Filter off the inorganic salts (KBr, K₂CO₃).

        • Evaporate the solvent under reduced pressure.[4]

        • Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove excess phenol) and Brine.

        • Dry over Na₂SO₄ and concentrate to yield the Methyl Ester Intermediate .

      • Hydrolysis (Final Step): Dissolve the ester in THF/Water (1:1), add LiOH (2.0 eq), and stir at RT for 2 hours. Acidify with 1M HCl to precipitate the final 2-(2,4-Dibromophenoxy)-2-phenylacetic acid .

      Method B: Phase Transfer Catalysis (Scalable/Green)

      Best for larger scales where DMF removal is difficult.

      Reagents:

      • 
        -Bromophenylacetic acid (1.0 equiv)
        
      • 2,4-Dibromophenol (1.2 equiv)

      • Toluene (Organic phase)

      • 30% NaOH solution (Aqueous phase)

      • Catalyst: TBAB (Tetrabutylammonium bromide) (5 mol%)

      Protocol:

      • Dissolve 2,4-dibromophenol and

        
        -bromophenylacetic acid in Toluene.
        
      • Add TBAB catalyst.

      • Add 30% NaOH solution dropwise with vigorous stirring.

      • Heat to 50-60°C for 4-6 hours.

      • Mechanism: The TBAB transports the phenoxide anion into the organic phase where it reacts rapidly with the bromide.

      • Workup: Separate phases. Acidify the aqueous phase (if product is in water) or wash the organic phase (if ester was used). Note: If using the acid starting material, the product will be in the aqueous phase as a salt; acidify to precipitate.[4]

      Part 4: Data Comparison & Yield Expectations

      The following table summarizes the expected yields based on the method used, highlighting the advantage of the Ester/Aprotic route.

      ParameterMethod A (Direct Acid / Aq. Base)Method B (Ester / Acetone / K2CO3)Method C (Ester / DMF / KI Cat.)
      Solvent System Water / NaOHAcetone / K2CO3DMF / K2CO3
      Temperature 80-100°C56°C (Reflux)60-70°C
      Reaction Time 24+ Hours12-16 Hours4-6 Hours
      Major Impurity Mandelic Acid (Hydrolysis)Unreacted PhenolNone (Trace)
      Typical Yield 35 - 45% 65 - 75% 85 - 92%

      References

      • Williamson Ether Synthesis Mechanism & Scope

        • Master Organic Chemistry. (2014).[1][2][5] "The Williamson Ether Synthesis."[1][2][3][6]

      • Synthesis of Alpha-Bromo Phenylacetic Acid Derivatives

        • ChemicalBook. (2016). "2-Bromo-2-phenylacetic acid synthesis protocols."
      • Phase Transfer Catalysis in Ether Synthesis

        • Organic Chemistry Portal.[6] "Williamson Synthesis - Phase Transfer Conditions."

      • Optimization of Phenoxyacetic Acid Derivatives

        • Journal of Chemical and Pharmaceutical Research.[7] (2020).[7] "Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator."

      Sources

      Technical Support Center: Purification of 2,4-Dibromophenol Reaction Mixtures

      Author: BenchChem Technical Support Team. Date: February 2026

      Welcome to the technical support center for handling reaction mixtures containing 2,4-dibromophenol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for purifying desired products from unreacted 2,4-dibromophenol. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during purification.

      Troubleshooting Guide

      This section addresses specific issues you may encounter during the removal of unreacted 2,4-dibromophenol.

      Issue 1: My product is neutral, but after aqueous workup, I still see 2,4-dibromophenol contamination in my organic layer.

      Possible Cause: Incomplete extraction of the acidic 2,4-dibromophenol into the aqueous base. This can be due to insufficient base, inadequate mixing, or a non-optimal pH.

      Solution: Alkaline Extraction Protocol

      The acidic nature of the phenolic hydroxyl group on 2,4-dibromophenol allows for its selective removal from a mixture of neutral organic compounds through liquid-liquid extraction with an aqueous base. The base deprotonates the phenol, forming a water-soluble phenolate salt.

      Step-by-Step Protocol:

      • Solvent Choice: Ensure your desired product and the unreacted 2,4-dibromophenol are dissolved in a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or diethyl ether.

      • Base Addition: Transfer the organic solution to a separatory funnel and add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution.

      • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

      • Phase Separation: Allow the layers to separate fully. The upper layer will be the organic phase, and the lower layer will be the aqueous phase containing the sodium 2,4-dibromophenolate.

      • Drain and Repeat: Carefully drain the lower aqueous layer. For optimal removal, repeat the extraction with fresh aqueous base two more times.

      • Washing: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water.

      • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your purified product.

      Pro-Tip: To confirm the removal of 2,4-dibromophenol, you can acidify the combined aqueous layers with concentrated HCl. The 2,4-dibromophenol will precipitate out of the solution, confirming its successful extraction.

      Issue 2: My desired product has similar polarity to 2,4-dibromophenol, making separation by column chromatography difficult.

      Possible Cause: Standard silica gel chromatography may not provide sufficient resolution for compounds with similar polarities.

      Solution: Optimized Column Chromatography

      Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[1] For phenolic compounds, careful selection of the stationary and mobile phases is crucial.[2][3]

      Workflow for Optimizing Phenolic Compound Separation

      A Develop TLC Method B Select Stationary Phase (Silica Gel or Alumina) A->B C Test Various Solvent Systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol) B->C D Optimize Solvent Ratio for Good Separation C->D E Perform Column Chromatography D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G

      Caption: Workflow for optimizing column chromatography.

      Step-by-Step Protocol for Column Chromatography:

      • Stationary Phase Selection: Silica gel is the most common choice. However, for particularly stubborn separations involving acidic compounds, neutral alumina can be a viable alternative.

      • Mobile Phase Optimization: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point for phenols is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or dichloromethane).[4]

        • Solvent Tip: For aromatic compounds like phenols, using toluene in place of hexanes can improve separation.[4]

      • Column Packing: Properly pack a glass column with your chosen stationary phase as a slurry in the initial mobile phase.

      • Loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.

      • Elution: Begin eluting with your optimized solvent system. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.

      • Fraction Collection: Collect small fractions of the eluent as it passes through the column.

      • Analysis: Analyze the collected fractions by TLC to identify which fractions contain your pure product.

      • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

      Issue 3: I have a large-scale reaction, and liquid-liquid extraction is impractical.

      Possible Cause: Handling large volumes of solvents for extraction can be cumbersome and generate significant waste.

      Solution: Recrystallization

      If your desired product is a solid, recrystallization can be an excellent and scalable purification method.[5] This technique relies on the difference in solubility of your product and the 2,4-dibromophenol impurity in a chosen solvent at different temperatures.

      Key Principles of Recrystallization

      A Dissolve Crude Product in Minimum Hot Solvent B Cool Solution Slowly A->B C Product Crystallizes B->C D Impurities Remain in Solution B->D E Isolate Pure Crystals by Filtration C->E

      Sources

      Technical Support Center: Optimizing pH for the Extraction of 2-(2,4-Dibromophenoxy)-2-phenylacetic acid

      Author: BenchChem Technical Support Team. Date: February 2026

      This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the optimization of extraction of 2-(2,4-Dibromophenoxy)-2-phenylacetic acid. This document provides a framework for developing a robust extraction methodology by focusing on the critical parameter of pH.

      Introduction: The Central Role of pH in Extraction

      The efficient extraction of any ionizable compound from a sample matrix is fundamentally governed by its partitioning behavior between two immiscible liquid phases, typically an aqueous phase and an organic solvent. For an acidic compound like 2-(2,4-Dibromophenoxy)-2-phenylacetic acid, the pH of the aqueous phase is the most critical factor influencing this partitioning.

      The underlying principle is the manipulation of the compound's ionization state.[1][2][3] In its ionized (deprotonated) form, the carboxylate anion of 2-(2,4-Dibromophenoxy)-2-phenylacetic acid will be highly soluble in the aqueous phase. Conversely, in its neutral (protonated) form, the compound is more lipophilic and will preferentially partition into the organic phase. This behavior is quantitatively described by the Henderson-Hasselbalch equation.[4][5][6]

      Due to the limited publicly available physicochemical data for 2-(2,4-Dibromophenoxy)-2-phenylacetic acid, an empirical approach to pH optimization is not just recommended, but necessary. This guide will walk you through the principles, a step-by-step optimization workflow, and troubleshooting common issues.

      Frequently Asked Questions (FAQs)

      Q1: Why is my extraction recovery of 2-(2,4-Dibromophenoxy)-2-phenylacetic acid so low and inconsistent?

      A1: Low and variable recovery is most commonly attributed to improper pH control of the aqueous phase during extraction. If the pH is too high, a significant portion of your compound will be in its ionized form and remain in the aqueous phase, thus reducing its transfer to the organic solvent. Inconsistency often arises from poorly buffered aqueous solutions or pH shifts during the extraction process.

      Q2: I don't know the pKa of 2-(2,4-Dibromophenoxy)-2-phenylacetic acid. How do I choose a starting pH for my extraction?

      Q3: Can I use a strong acid like concentrated HCl to adjust the pH?

      A3: While strong acids can be used to lower the pH, it is generally recommended to use a buffered solution. A buffer will resist changes in pH that can occur upon sample addition or extraction, ensuring a stable and reproducible extraction environment. Using a concentrated strong acid can also lead to localized pH extremes that might cause degradation of the target analyte.

      Q4: What is the ideal organic solvent for the extraction?

      A4: The choice of organic solvent depends on the solubility of the neutral form of 2-(2,4-Dibromophenoxy)-2-phenylacetic acid. Good candidates are water-immiscible solvents in which phenylacetic acid and similar compounds show good solubility, such as diethyl ether, ethyl acetate, and dichloromethane.[11][12] The final choice should be based on experimental evaluation of extraction efficiency and compatibility with your downstream analytical method.

      Q5: My sample matrix is complex (e.g., plasma, tissue homogenate). How does this affect pH optimization?

      A5: Complex matrices can have their own buffering capacity, which can alter the pH of your extraction system. It is crucial to have a sufficiently concentrated buffer in your aqueous phase to overcome the matrix effects and maintain the desired pH. A preliminary experiment to test the pH of the sample-buffer mixture is highly recommended.

      Troubleshooting Guide

      Symptom Potential Root Cause(s) Troubleshooting Steps & Solutions
      Low Extraction Recovery 1. pH of the aqueous phase is too high: The compound is ionized and remains in the aqueous phase. 2. Inappropriate organic solvent: The neutral form of the compound has low solubility in the chosen solvent. 3. Insufficient mixing/shaking: Incomplete partitioning between the two phases.[13] 4. Analyte degradation: Extreme pH or temperature may be degrading the compound.1. Systematically lower the pH of the aqueous phase. Use a calibrated pH meter to confirm the pH. A good starting range for optimization is pH 1.5 to 3.5. 2. Test alternative water-immiscible organic solvents. Consider ethyl acetate, methyl tert-butyl ether (MTBE), or dichloromethane. 3. Ensure vigorous mixing for an adequate time to allow for equilibrium to be reached. Follow a standardized shaking protocol. 4. Assess analyte stability. Prepare standards in the extraction buffer at different pH values and analyze them over time to check for degradation.
      Poor Reproducibility (High %RSD) 1. Unstable pH: The aqueous phase is not adequately buffered. 2. Variable extraction time or mixing energy: Inconsistent manual shaking. 3. Phase separation issues/emulsion formation: Incomplete separation of the aqueous and organic layers.[13]1. Use a buffer solution instead of just adding acid to adjust the pH. A phosphate or citrate buffer at a concentration of 50-100 mM is a good starting point. 2. Use a mechanical shaker for a fixed time and speed to ensure consistent mixing. 3. To break emulsions, try: adding a small amount of brine (saturated NaCl solution), gentle centrifugation, or filtering the organic layer through a bed of anhydrous sodium sulfate.
      Analyte Instability (Degradation Products Observed) 1. Extreme pH: Highly acidic or basic conditions can cause hydrolysis or other degradation pathways. 2. Temperature sensitivity: The extraction process may be generating heat.1. Perform stability studies at different pH values. If degradation is observed at very low pH, try to find a "sweet spot" that allows for good extraction without significant degradation. 2. Conduct the extraction on ice or in a temperature-controlled environment.
      Co-extraction of Interferences 1. pH is not selective enough: Other acidic compounds in the matrix are also being extracted.1. Fine-tune the pH. A slight increase in pH might leave more acidic interferences in the aqueous phase while still allowing for good recovery of your target analyte. 2. Consider a back-extraction step. After the initial extraction into the organic phase, you can wash the organic layer with a basic aqueous solution (e.g., pH 8-9) to remove your acidic compound of interest, leaving neutral and basic interferences in the organic layer. The pH of the new aqueous layer can then be lowered again for a final extraction into a clean organic solvent.

      Experimental Protocol: pH Optimization Workflow

      This protocol provides a systematic approach to determine the optimal pH for the liquid-liquid extraction of 2-(2,4-Dibromophenoxy)-2-phenylacetic acid.

      1. Preparation of Buffers and Standards:

      • Buffer Preparation: Prepare a series of 100 mM buffer solutions with pH values ranging from 1.5 to 4.0 in 0.5 pH unit increments (e.g., 1.5, 2.0, 2.5, 3.0, 3.5, 4.0). Glycine-HCl or phosphate buffers are suitable for this pH range.

      • Stock Solution: Prepare a stock solution of 2-(2,4-Dibromophenoxy)-2-phenylacetic acid in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

      • Spiking Solution: Prepare a working standard solution by diluting the stock solution to an appropriate concentration (e.g., 10 µg/mL) in the same solvent.

      2. Extraction Procedure:

      • Label a series of extraction tubes for each pH value to be tested.

      • To each tube, add a known volume of your sample matrix (e.g., 1 mL of plasma or a blank buffer for initial tests).

      • Spike each tube with a known amount of the working standard solution.

      • Add an equal volume of the corresponding pH buffer to each tube.

      • Vortex briefly to mix.

      • Add a fixed volume of your chosen organic extraction solvent (e.g., 3 mL of ethyl acetate).

      • Cap the tubes and shake vigorously for a set amount of time (e.g., 10 minutes) on a mechanical shaker.

      • Centrifuge the tubes to facilitate phase separation (e.g., 10 minutes at 3000 rpm).

      • Carefully transfer the organic (upper) layer to a clean tube.

      • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

      • Reconstitute the dried extract in a known volume of a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).

      3. Analytical Quantification:

      • Analyze the reconstituted samples using a validated analytical method, such as HPLC-UV, LC-MS, or GC-MS, to determine the concentration of 2-(2,4-Dibromophenoxy)-2-phenylacetic acid.[14][15]

      • Calculate the extraction recovery for each pH value using the following formula:

        • Recovery (%) = (Amount of analyte in extracted sample / Amount of analyte spiked) x 100

      4. Data Analysis and Optimization:

      • Plot the extraction recovery (%) as a function of pH.

      • The optimal pH is the one that yields the highest and most consistent recovery.

      Visualization of the pH Optimization Workflow

      G cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis prep_buffers Prepare Buffer Series (pH 1.5 - 4.0) prep_stock Prepare Analyte Stock Solution prep_working Prepare Spiking Solution add_sample Add Sample & Spike prep_working->add_sample add_buffer Add pH Buffer add_sample->add_buffer add_solvent Add Organic Solvent add_buffer->add_solvent mix Vortex & Shake add_solvent->mix separate Centrifuge & Separate Phases mix->separate collect Collect Organic Layer separate->collect dry Evaporate to Dryness collect->dry reconstitute Reconstitute dry->reconstitute analyze LC-MS/GC-MS Analysis reconstitute->analyze calculate Calculate % Recovery analyze->calculate plot Plot Recovery vs. pH calculate->plot optimize Determine Optimal pH plot->optimize

      Caption: Workflow for the systematic optimization of pH for the extraction of 2-(2,4-Dibromophenoxy)-2-phenylacetic acid.

      Data Presentation: Expected Outcome of pH Optimization

      The results of the pH optimization experiment can be summarized in a table similar to the one below. This hypothetical data illustrates the expected trend.

      pH of Aqueous PhaseMean Extraction Recovery (%) (n=3)Standard Deviation
      1.592.52.1
      2.095.81.5
      2.594.21.8
      3.085.13.5
      3.565.74.2
      4.040.35.1

      Based on this hypothetical data, a pH of 2.0 would be selected as the optimal pH for the extraction, as it provides the highest recovery with good precision.

      Conclusion

      The optimization of pH is a critical step in developing a robust and reliable extraction method for 2-(2,4-Dibromophenoxy)-2-phenylacetic acid. By understanding the principles of acid-base extraction and systematically evaluating the effect of pH on recovery, researchers can significantly improve the quality and accuracy of their results. This guide provides the foundational knowledge and a practical framework to achieve this optimization.

      References

      • Wikipedia. (n.d.). Acid–base extraction. Retrieved February 14, 2026, from [Link]

      • Tiei. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved February 14, 2026, from [Link]

      • Quora. (2023, February 5). What is the principle of liquid-liquid extraction involving acid-base equilibra?. Retrieved February 14, 2026, from [Link]

      • Chemistry LibreTexts. (2021, June 20). 2.3: Liquid-Liquid Extraction. Retrieved February 14, 2026, from [Link]

      • Edubirdie. (n.d.). Acid-Base Liquid-Liquid Extraction. Eastern Kentucky University. Retrieved February 14, 2026, from [Link]

      • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved February 14, 2026, from [Link]

      • Reddit. (2023, July 24). Questions about acid/base extractions. r/chemistry. Retrieved February 14, 2026, from [Link]

      • PubChem. (n.d.). Phenylacetic Acid. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

      • United States Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved February 14, 2026, from [Link]

      • YouTube. (2012, October 2). Acid-Base Extraction II - Selecting the pH of the Aqueous Layer. Retrieved February 14, 2026, from [Link]

      • PharmaXChange.info. (2014, July 24). Applications and Example Problems Using Henderson–Hasselbalch Equation. Retrieved February 14, 2026, from [Link]

      • Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Retrieved February 14, 2026, from [Link]

      • PubMed. (n.d.). Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population. Retrieved February 14, 2026, from [Link]

      • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. Journal of Chemical & Engineering Data, 47(6), 1379–1383. [Link]

      • United States Environmental Protection Agency. (n.d.). 2,4-Difluorophenylacetic acid Properties. Retrieved February 14, 2026, from [Link]

      Sources

      Resolving emulsion formation during workup of phenylacetic acid derivatives

      Author: BenchChem Technical Support Team. Date: February 2026

      Topic: Resolving Emulsion Formation in Phenylacetic Acid (PAA) Derivative Extraction

      The "Emergency Room": Immediate Troubleshooting

      Status: You are currently staring at a separatory funnel containing a milky, non-separating mixture.

      Do not shake the funnel further. Violent agitation increases droplet surface area, stabilizing the emulsion. Follow this decision matrix to resolve the issue.

      Interactive Troubleshooting Workflow

      EmulsionLogic Start Start: Emulsion Detected CheckSolids Are suspended solids/precipitates visible? Start->CheckSolids Celite PROTOCOL A: Celite Filtration (Physical breaking of Pickering Emulsions) CheckSolids->Celite Yes (Cloudy/Particulate) CheckTime Has it sat for >20 mins? CheckSolids->CheckTime No (Milky Liquid) Success Phases Separated Celite->Success Wait Wait. Gravity is slow. CheckTime->Wait No Brine PROTOCOL B: Salting Out (Add Saturated NaCl) CheckTime->Brine Yes Wait->CheckTime DensityCheck Check Solvent Density (Is organic layer heavily chlorinated?) Brine->DensityCheck Still Emulsified Dilution Dilute Organic Phase (Add more solvent to change density/viscosity) DensityCheck->Dilution Densities Similar Centrifuge PROTOCOL C: Centrifugation (Mechanical Force) DensityCheck->Centrifuge Densities Distinct Dilution->Success Centrifuge->Success

      Figure 1: Decision tree for resolving active emulsions during organic workup.

      Protocol A: The Celite Filtration (The "Nuclear Option")

      Best for: "Pickering Emulsions" caused by microscopic solid particles (often impurities or byproducts like amides) stabilizing the interface [1].

      • Prepare the Filter: Pack a sintered glass funnel (or Buchner funnel) with a 1-2 cm pad of Celite 545 (diatomaceous earth).

      • Wet the Pad: Wet the Celite with the organic solvent you are using for extraction (e.g., DCM or EtOAc).

      • Filtration: Pour the entire contents of the separatory funnel (both phases) through the Celite pad under gentle vacuum.

        • Mechanism:[1][2] The Celite acts as a depth filter, trapping the particulate surfactants that are physically stabilizing the droplets.[3]

      • Rinse: Rinse the pad with fresh organic solvent to recover any trapped product.

      • Reset: Return the filtrate to a clean separatory funnel. The layers should now separate sharply.

      Protocol B: Salting Out (Ionic Strength Adjustment)

      Best for: PAA derivatives that are slightly water-soluble or when the aqueous layer density is too close to the organic layer.

      • Prepare Brine: Ensure you have a saturated NaCl solution.[4]

      • Addition: Add 10–20 mL of saturated brine to the funnel.

      • Agitation: Do NOT shake. Swirl gently.

      • Mechanism: This increases the ionic strength of the aqueous phase (Hofmeister series), forcing organics out of the water ("salting out") and increasing the density difference between layers [2].

      The "Diagnostics": Why PAA Derivatives Emulsify

      Question: Why does this happen specifically with Phenylacetic Acid derivatives?

      Answer: PAA derivatives possess a "Perfect Storm" of molecular features:

      • Amphiphilic Structure: They contain a lipophilic aromatic ring and a hydrophilic carboxyl/polar tail. At neutral or basic pH, the carboxylate salt acts as an anionic surfactant (soap), forming stable micelles [3].

      • Isoelectric Precipitation: During acid-base extraction, as you acidify to extract the free acid, you pass through pH zones where the molecule may have low solubility in both phases, precipitating as a fine solid at the interface (Pickering emulsion).

      • Density Traps: PAA workups often use Dichloromethane (DCM).

        • Density of DCM: ~1.33 g/mL

        • Density of Water: 1.00 g/mL[5]

        • Density of Brine: ~1.20 g/mL

        • The Trap: If you wash a DCM layer with Brine, the densities become dangerously close. If the densities match (Δρ ≈ 0), gravity cannot separate the phases, resulting in a suspended emulsion [4].

      Solvent Density Reference Table

      Use this to ensure you have a density gradient of at least 0.15 g/mL between layers.

      SolventDensity (g/mL)Position vs. WaterRisk Level
      Dichloromethane (DCM) 1.33 Bottom High (Close to Brine)
      Chloroform1.49BottomLow
      Ethyl Acetate 0.90 Top Low
      Diethyl Ether0.71TopLow
      Water1.00N/AN/A
      Saturated Brine (NaCl)~1.20Bottom (vs organics <1.[6]0)High (vs DCM)

      Prevention: Optimization for Future Batches

      Question: How do I prevent this in my next experiment?

      Evaporate Reaction Solvents First

      If your reaction used DMF, DMSO, or Alcohols, do not add water directly. These solvents act as "phase transfer bridges," increasing the miscibility of water and organic solvents.

      • Action: Use a rotary evaporator to remove the reaction solvent before adding the extraction solvent [5].[7]

      The "Gentle Rock" Technique

      When performing the actual extraction of PAA derivatives:

      • Avoid: Vigorous vertical shaking (the "bartender shake").

      • Adopt: Invert the funnel and rock it gently back and forth for 2 minutes. This provides sufficient surface area for mass transfer without creating micron-sized droplets that refuse to coalesce.

      pH Control Strategy

      When acidifying the aqueous layer to recover Phenylacetic Acid:

      • Do not dump concentrated HCl directly into the mixture. This creates local "shock" zones of extreme pH, causing rapid, amorphous precipitation.

      • Action: Add acid slowly with stirring, or use a buffered solution to pass through the pKa/isoelectric point gradually.

      FAQ: Specific Scenarios

      Q: I have a "third layer" floating in the middle. What is it? A: This is a "rag layer"—a concentrated emulsion of biological sludge, silica fines, or precipitated impurities.

      • Fix: Do not try to separate it perfectly. Drain the bottom layer, collect the rag layer separately, and filter the rag layer through Celite (Protocol A).

      Q: Can I use heat to break the emulsion? A: Use caution. While heat reduces viscosity (speeding up separation), PAA derivatives can decarboxylate or esterify if heated in acidic conditions.

      • Recommendation: Use a hair dryer to gently warm the outside of the funnel only if the emulsion is due to high viscosity.

      Q: I used DCM and the layers flipped. Now I don't know which is which. A: This is the "Density Trap."

      • Test: Add a few drops of water to the top layer.

        • If the drops dissolve: Top layer is Aqueous.[8]

        • If the drops travel through and settle on the bottom: Top layer is Organic (DCM).

      References

      • University of Rochester. (n.d.).[9][10] Workup: How to Manage an Emulsion. Not Voodoo. Retrieved from [Link]

      • Biotage. (2023). Tackling emulsions just got easier. Retrieved from [Link]

      • National Institutes of Health (NIH). (2009). Separation of phenyl acetic acid and 6-aminopenicillanic acid applying aqueous two-phase systems. Retrieved from [Link]

      • University of Alberta. (n.d.). Common Extraction Solvents and Densities. Retrieved from [Link]

      • University of Rochester. (n.d.).[9][10] Tips & Tricks: Emulsions. Not Voodoo. Retrieved from [Link]

      Sources

      Technical Support: Overcoming Steric Hindrance in 2,4-Dibromophenoxy Substitution

      Author: BenchChem Technical Support Team. Date: February 2026

      Ticket ID: #DBP-STERIC-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Process Chemistry Division

      Executive Summary: The "Ortho-Para" Trap

      You are likely encountering low yields (<30%) or stalled reaction kinetics when attempting to use 2,4-dibromophenol as a nucleophile. This is not a standard Williamson ether synthesis; it is a multi-variable problem involving two distinct antagonistic forces:

      • Steric Blockade (The Ortho-Effect): The bromine atom at the 2-position creates a physical Van der Waals radius barrier, preventing the approach of electrophiles to the phenoxide oxygen.

      • Electronic Deactivation: The inductive electron-withdrawing nature (-I effect) of two bromine atoms significantly lowers the

        
         of the phenol (approx. 
        
        
        
        ~7.8 vs. 10 for phenol), making the resulting phenoxide a weaker nucleophile .

      This guide provides the "Cesium Protocol" and "Catalytic Bypass" workflows to resolve these issues, moving beyond standard

      
      /Acetone conditions which are insufficient for this substrate.
      

      Decision Matrix: Select Your Workflow

      Before proceeding, identify your electrophile type to select the correct solvation and catalytic strategy.

      G start Target Electrophile Type aliphatic Aliphatic (Alkyl Halides, Epoxides) start->aliphatic aromatic Aromatic (Aryl Halides, Boronic Acids) start->aromatic sn2 Pathway A: Enhanced SN2 (The Cesium Effect) aliphatic->sn2 Steric Bypass coupling Pathway B: Metal Catalysis (Ullmann/Buchwald) aromatic->coupling Electronic Activation solvent Solvent: DMF or NMP Base: Cs2CO3 Temp: 60-80°C sn2->solvent catalyst Catalyst: CuI + Picolinic Acid Base: K3PO4 Solvent: DMSO Temp: 90-110°C coupling->catalyst

      Figure 1: Workflow selection based on electrophile nature. Standard bases (

      
      , 
      
      
      
      ) are excluded due to tight ion-pairing.

      Pathway A: The "Cesium Effect" (For Alkyl Halides)

      Standard bases like Sodium Hydride (

      
      ) or Potassium Carbonate (
      
      
      
      ) often fail with 2,4-dibromophenol because the cation (
      
      
      ,
      
      
      ) forms a tight ion pair with the phenoxide oxygen, further crowding the already hindered reaction center.

      The Solution: Use Cesium Carbonate (

      
      ) .[1][2][3][4][5][6]
      The massive ionic radius of Cesium (1.67 Å) prevents tight coordination with the oxygen. This creates a "naked anion"—a phenoxide that is freer to attack the electrophile despite the ortho-bromine bulk.
      
      Protocol: Cs-Promoted O-Alkylation

      Scope: Reaction of 2,4-dibromophenol with primary/secondary alkyl halides.

      Reagents:

      • Substrate: 2,4-dibromophenol (1.0 equiv)

      • Electrophile: Alkyl Bromide/Iodide (1.2 equiv)

      • Base:

        
         (1.5 - 2.0 equiv) 
        
      • Solvent: DMF (Anhydrous) or NMP (0.2 M concentration)

      Step-by-Step:

      • Drying: Flame-dry your reaction vessel under Argon. Water creates a solvation shell that kills the "naked anion" effect.

      • Solvation: Dissolve 2,4-dibromophenol in anhydrous DMF.

      • Deprotonation: Add

        
        . Stir at Room Temperature for 30 mins. You may see a color change (phenoxide formation).
        
      • Addition: Add the alkyl halide dropwise.

      • Activation: Heat to 60–80°C . Note: Do not exceed 100°C unless necessary, as ether cleavage can occur.

      • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with 1M HCl (to remove unreacted phenoxide).

      Data Comparison: Base Efficiency

      Base Solvent Yield (24h) Mechanism Note

      |

      
       | Acetone | < 15% | Tight ion pair; solvent too non-polar. |
      | 
      
      
      
      | THF | 30-40% | Aggregation of salts; poor solubility. | |
      
      
      | DMF | 85-92% | Loose ion pair ("Naked Anion"). |

      Pathway B: Copper-Catalyzed Arylation (Ullmann-Type)

      If you are trying to attach the 2,4-dibromophenoxy group to an aromatic ring (e.g., creating a diaryl ether),

      
       will fail unless the partner ring is heavily nitrated. You must use a metal catalyst.
      

      The Challenge: Palladium (Buchwald-Hartwig) can be risky because the Pd catalyst might undergo oxidative addition into the bromines on your phenol, leading to polymerization or de-bromination. The Solution: Copper (I) Catalysis . Copper is less prone to inserting into the aryl-bromide bonds of the phenol compared to Palladium.

      Protocol: Modified Ullmann Coupling

      Scope: Coupling 2,4-dibromophenol with Aryl Iodides.

      Reagents:

      • Nucleophile: 2,4-dibromophenol (1.0 equiv)

      • Electrophile: Aryl Iodide (1.2 equiv)

      • Catalyst: CuI (10 mol%) [3][6]

      • Ligand: Picolinic Acid (20 mol%) or N,N-Dimethylglycine

      • Base:

        
         (2.0 equiv) 
        
      • Solvent: DMSO (degassed)

      Step-by-Step:

      • Charge: Add CuI, Picolinic Acid, Base, and Phenol to a screw-cap vial.

      • Inert: Evacuate and backfill with Argon (3 cycles). Oxygen kills the Cu(I) species.

      • Solvent: Add DMSO and the Aryl Iodide via syringe.

      • Heat: Stir vigorously at 90°C for 18-24 hours.

      • Quench: Cool, dilute with water, extract with EtOAc.

      • Purification: Silica gel chromatography is required to separate the biaryl ether from the ligand.

      Troubleshooting & FAQ

      Q1: I am seeing significant de-bromination (loss of Br) in my product. Why?

      • Cause: If you used Palladium (Pd) catalysis or extreme temperatures (>120°C) with Copper, the metal inserted into the C-Br bond of your phenol.

      • Fix: Switch to the CuI/Picolinic Acid system at 90°C. Copper is more selective for the C-O bond formation over C-Br activation in these conditions.

      Q2: The reaction turns into a black tar with low yield.

      • Cause: Oxidation of the phenoxide. 2,4-dibromophenol is electron-rich enough to oxidize to quinones if

        
         is present at high temps.
        
      • Fix: Degas your solvents (sparge with Argon for 15 mins) and ensure the reaction is under a positive pressure of inert gas.

      Q3: Can I use microwave irradiation?

      • Answer: Yes. For Pathway A (Alkylation), microwave heating (100°C, 10-20 min) in NMP often drives the reaction to completion 10x faster than thermal heating, overcoming the steric barrier via kinetic energy.

      Q4: My product is co-eluting with the starting phenol.

      • Fix: Perform a "Basic Wash" during workup. Wash the organic layer with 1M NaOH . The unreacted 2,4-dibromophenol will deprotonate, become water-soluble, and be removed. The product (ether) will stay in the organic layer.

      References

      • The Cesium Effect in Phenol Alkylation

        • Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). "The effect of cesium ions on the rate of alkylation of phenoxides." Journal of Organic Chemistry.
        • Source:

      • Copper-Catalyzed Ullmann Coupling of Hindered Phenols

        • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers."[3][6] Journal of Organic Chemistry.

        • Source:

      • Microwave Assisted Synthesis

        • Al-Masum, M., & Alalwan, H. (2020).[7] "Microwave Irradiated Palladium-Catalyzed Cascade Type Cross Coupling of Phenols." International Journal of Organic Chemistry.

        • Source:

      • Regioselective O-Alkylation

        • Møller, B. S., et al.[8] "Caesium carbonate promoted regioselective O-functionalization...[9] under mild conditions."

        • Source:

      Sources

      Technical Support Center: Phenoxyacetic Acid Synthesis & Purification

      [1]

      Introduction: The "Oily Residue" Challenge

      Welcome to the technical support hub for Phenoxyacetic Acid (PAA) synthesis. A frequent bottleneck in the Williamson ether synthesis of PAA (Reaction of Phenol + Chloroacetic acid) is the formation of a stubborn oily residue instead of a crystalline precipitate upon acidification.

      This guide moves beyond basic textbook instructions to address the physicochemical realities of this phase separation. The "oil" is often a supercooled liquid or a eutectic mixture caused by unreacted phenol, esters, or temperature management issues.[1]

      Part 1: Diagnostic Hub (FAQs)

      Q1: Why did my product separate as an oil upon acidification? A: This is the most common issue. It typically stems from three factors:

      • Temperature > Melting Point: The melting point of pure phenoxyacetic acid is ~98–99 °C. However, in the presence of impurities (like unreacted phenol), the melting point is depressed.[1] If you acidify the reaction mixture while it is still warm (above ~40–50 °C), the product will "oil out" rather than crystallize.[1]

      • Phenol Impurity: Unreacted phenol acts as a solvent, lowering the freezing point of your product.

      • Rapid Acidification: Adding acid too quickly generates local heat (exotherm) and traps impurities, preventing proper crystal lattice formation.

      Q2: My product solidified, but it is sticky and smells strongly of antiseptic. Is this normal? A: No. The antiseptic smell indicates significant phenol contamination. Phenol is difficult to remove via simple water washing because it has moderate water solubility and adheres to the PAA crystals. You require an Acid-Base Extraction (see Protocol B below) or vigorous steam distillation.

      Q3: Can I just recrystallize the oil directly? A: Attempting to recrystallize a crude oil often results in a secondary oiling-out event. It is scientifically sounder to first solidify the oil or extract it to remove the impurities causing the melting point depression before attempting recrystallization.[1]

      Part 2: Immediate Remediation (Troubleshooting)

      If you currently have a flask containing an oily residue, follow this Phase Transformation Protocol :

      • Thermal Shock: Cool the flask in an ice-salt bath to < 0 °C.

      • Trituration: Add a small amount of ice-cold water. Using a glass rod, scratch the side of the flask vigorously at the interface between the oil and the water.[1] The friction provides nucleation sites for crystallization.

      • Seeding: If available, add a single crystal of pure phenoxyacetic acid.

      • The "Wait" Strategy: If the oil persists, it may be supersaturated. Leave it in the refrigerator (4 °C) overnight. Oils often crystallize spontaneously once the kinetic barrier is overcome.

      Part 3: Advanced Purification Protocols

      If the remediation above fails, or if high purity is required (removing phenol), use the following workflows.

      Protocol A: The "Gold Standard" Acid-Base Extraction

      Best for: Oily crude products, high phenol contamination.[1]

      Principle: This method exploits the pKa difference between Phenoxyacetic Acid (pKa ~3.17) and Phenol (pKa ~9.95). Weak bases like Sodium Bicarbonate (

      will not

      Step-by-Step:

      • Dissolution: Dissolve the oily residue in Diethyl Ether (or Ethyl Acetate).

      • Selective Extraction: Transfer to a separatory funnel. Extract with saturated aqueous Sodium Bicarbonate (

        
        )  (3 x 20 mL).
        
        • Note: Vent frequently.[2][3]

          
           gas is generated.[3]
          
        • Chemistry: PAA moves to the aqueous layer (

          
          ). Phenol stays in the ether layer.
          
      • Separation: Keep the Aqueous Layer . You can discard the Ether layer (contains phenol/impurities) into organic waste.

      • Acidification: Cool the aqueous layer in an ice bath. Slowly add 6M HCl until pH ~1.

        • Result: Pure PAA should precipitate as a white solid.

      • Filtration: Vacuum filter the solid and wash with ice-cold water.[4]

      Protocol B: Recrystallization (Water)

      Best for: Solid crude products requiring final polishing.

      Data Table: Solubility Profile

      SolventTemp (Hot)Temp (Cold)Suitability
      Water 100°C0°CExcellent (High solubility delta)
      Ethanol 78°C0°CPoor (Too soluble, low recovery)
      Benzene/Toluene 80-110°C20°CGood (Toxic, avoid if possible)

      Method:

      • Place crude solid in a flask. Add minimum amount of boiling water.

      • If oily droplets appear, add more water until dissolved.

      • Activated Carbon (Optional): If the solution is colored (pink/brown), add activated charcoal, boil for 2 mins, and perform a hot filtration.

      • Slow Cooling: Allow the filtrate to cool to room temperature undisturbed. Then move to an ice bath.

        • Why? Rapid cooling traps impurities. Slow cooling grows pure crystals.[5][6]

      Part 4: Visualization & Logic

      Purification Decision Tree

      The following diagram illustrates the logical flow for processing the reaction mixture to ensure high purity.

      PurificationStrategyStartCrude Reaction Mixture(Post-Acidification)CheckStatePhysical State?Start->CheckStateSolidSolid PrecipitateCheckState->SolidSolidOilOily ResidueCheckState->OilOilRecrystProtocol B:Recrystallize from Hot WaterSolid->RecrystCoolingRemediation:Ice Bath + ScratchingOil->CoolingSolidifiesSolidifies?Cooling->SolidifiesSolidifies->SolidYesExtractProtocol A:Dissolve in EtherExtract w/ NaHCO3Solidifies->ExtractNo (Stubborn Oil)SepFunnelSeparation:Aqueous = ProductEther = PhenolExtract->SepFunnelReAcidifyAcidify Aqueous Layer(HCl, pH 1)SepFunnel->ReAcidifyFinalPure Phenoxyacetic Acid(White Needles, MP 98-99°C)ReAcidify->FinalRecryst->Final

      Caption: Logical workflow for handling crude phenoxyacetic acid. Note that persistent oils require chemical separation (Extraction) rather than physical manipulation.

      Part 5: Prevention (Optimization)

      To prevent oily residues in future batches, adhere to these synthesis parameters:

      • Stoichiometry: Use a slight excess of chloroacetic acid (1.2 eq) rather than phenol. It is easier to wash away water-soluble chloroacetic acid than oily phenol.

      • Reaction Time: Ensure adequate reflux time (at least 60-90 mins) to drive the reaction to completion.

      • Acidification Temp: Allow the reaction mixture to cool to room temperature before adding HCl.

      References

      • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
      • Williamson, A. W. (1850).[7] "Theory of Aetherification". Philosophical Magazine, 37, 350–356.[1] (Foundational mechanism).[2][3][8]

      • Google Patents. (2013). CN103058855A - Method for synthesizing phenoxyacetic acid derivative.[9] Link

      • Org. Synth. (1923).[3] Phenoxyacetic Acid.[2][3][6][9][10][11][12][13][14] Organic Syntheses, Coll. Vol. 1, p.436.[1] Link

      Technical Support Center: Crystallization of 2-(2,4-Dibromophenoxy)-2-phenylacetic acid

      Author: BenchChem Technical Support Team. Date: February 2026

      The following technical guide serves as a specialized support resource for researchers working with 2-(2,4-Dibromophenoxy)-2-phenylacetic acid (CAS: 1094688-80-8).[1] This guide synthesizes principles of organic crystallization, specific solubility data of alpha-phenoxy phenylacetic acid derivatives, and troubleshooting protocols for lipophilic carboxylic acids.[1]

      Topic: Optimization of Crystal Growth & Purification Target Molecule: 2-(2,4-Dibromophenoxy)-2-phenylacetic acid Molecular Formula: C₁₄H₁₀Br₂O₃ | MW: 386.04 g/mol Chemical Class:

      
      -Phenoxy Phenylacetic Acid Derivative[1]
      

      Phase 1: Solvent System Selection

      User Question: I am struggling to find a solvent that yields defined crystals instead of an amorphous oil. What solvent systems do you recommend?

      Technical Response: This molecule features a distinct "Janus" character: a polar carboxylic acid head capable of hydrogen bonding and a highly lipophilic, flexible 2,4-dibromophenoxy tail.[1] The most common failure mode is Liquid-Liquid Phase Separation (LLPS) , or "oiling out," which occurs when the solute–solute attraction outweighs the solute–solvent interaction before the crystal lattice can form.[1]

      To counteract this, we recommend Polar/Non-Polar solvent pairs or intermediate polarity solvents that solubilize the aromatic rings while supporting the carboxylic acid dimer formation.[1]

      Recommended Solvent Systems
      Solvent SystemRatio (v/v)Solubility ProfileApplication
      Isopropyl Alcohol (IPA) 100%High (Hot) / Mod (Cold)Primary Choice. Balances H-bonding for the acid and lipophilicity for the rings.[1] Widely used for phenoxy-acid derivatives [1].[1]
      Toluene / Heptane 60:40ModeratePolymorph Control. Encourages
      
      
      -
      
      
      stacking of the phenyl rings.[1] Good for removing polar impurities.
      Ethanol / Water 80:20High (Hot) / Low (Cold)Yield Optimization. Water acts as a strong anti-solvent.[1] Risk:[1] High risk of oiling out if water is added too fast.
      Ethyl Acetate / Hexane 50:50ModerateHabit Modification. Often yields prismatic crystals rather than needles.

      Critical Note: Avoid chlorinated solvents (DCM, Chloroform) for final crystallization.[1] While solubility is high, the lack of hydrogen bond donors often prevents the formation of stable carboxylic acid dimers, leading to solvates or amorphous solids.[1]

      Phase 2: Troubleshooting "Oiling Out" (LLPS)

      User Question: Upon cooling my reaction mixture, the product separates as a sticky yellow oil at the bottom of the flask. How do I prevent this?

      Technical Response: Oiling out indicates you have entered the "metastable zone" where the solution separates into a solute-rich liquid phase rather than a solid crystal phase.[1] This is common in molecules with rotatable ether linkages like 2-(2,4-Dibromophenoxy)-2-phenylacetic acid.

      Corrective Protocol: The "Seeding at Cloud Point" Method

      • Dissolve the crude oil in the minimum amount of hot IPA (approx. 60-70°C).

      • Cool slowly until the solution becomes slightly turbid (the "cloud point").[1]

      • STOP cooling. Hold the temperature constant.

      • Add Seed Crystals (0.5% w/w of pure material). If no seeds are available, scratch the glass surface vigorously with a glass rod to induce nucleation.

      • Ripen: Stir at this temperature for 1-2 hours until the oil droplets convert to solid particles.

      • Cool: Only after solids are visible, resume cooling at a rate of 5°C/hour.

      Workflow: Oiling Out Remediation

      OilingOutRemediation Start Problem: Product Oils Out Upon Cooling Reheat Reheat to Dissolve Oil (Clear Solution) Start->Reheat CoolCloud Cool to Cloud Point (T_cloud) Reheat->CoolCloud CheckState Is it Oil or Solid? CoolCloud->CheckState OilState Oil Droplets Visible CheckState->OilState Turbid/Oily SolidState Solid Particles Visible CheckState->SolidState Crystalline Seed Add Seed Crystals OR Scratch Glass OilState->Seed SlowCool Slow Cool (5°C/hr) to 0°C SolidState->SlowCool Hold Isothermal Hold (Stir 1-2 hrs) Seed->Hold Hold->CheckState Filter Filter & Wash (Cold Solvent) SlowCool->Filter

      Figure 1: Decision tree for remediating Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

      Phase 3: Impurity Rejection (Purification)[1]

      User Question: My crystals are off-white/yellow, and NMR shows traces of the starting material 2,4-dibromophenol. Recrystallization isn't removing it.

      Technical Response: Co-crystallization of the phenolic starting material is a known issue because the phenol ring can

      
      -stack with your product.[1] Standard recrystallization is often inefficient here due to similar solubility profiles.
      

      The Solution: Chemically Selective Acid-Base Swing Instead of relying solely on solubility, utilize the difference in acidity (pKa) between the Carboxylic Acid (pKa ~3-4) and the Phenol (pKa ~10) [2].[1]

      Protocol:

      • Dissolve the crude solid in Saturated Sodium Bicarbonate (NaHCO₃) solution.

        • Mechanism:[1] The carboxylic acid deprotonates and dissolves (forms Na-salt).[1] The 2,4-dibromophenol is too weak an acid to deprotonate significantly in bicarbonate and remains organic/insoluble.

      • Extract the aqueous solution with Dichloromethane (DCM) or Ethyl Acetate (2x).

        • Result: The phenolic impurity moves into the organic layer.[1] The product stays in the water layer.

      • Discard the organic layer.[1]

      • Acidify the aqueous layer slowly with 1M HCl to pH 1-2 while stirring.

        • Result: The product precipitates as a pure white solid.

      • Filter and dry.[1][2]

      Phase 4: Advanced Crystal Habit Control

      User Question: I am getting needle-like crystals that clog my filter. How can I get prisms or blocks?

      Technical Response: Needle formation in phenylacetic acid derivatives is often driven by rapid growth along the hydrogen-bonding axis (head-to-tail dimerization) [3].[1] To inhibit this and promote wider (prism) growth, you must disrupt this axis slightly or slow the growth rate.

      Strategies for Habit Modification:

      • Change Solvent Polarity: Switch from non-polar solvents (Toluene) to Esters (Ethyl Acetate/Isopropyl Acetate) .[1] The ester oxygen can compete weakly for hydrogen bonds, slowing the growth along the needle axis and allowing the crystal to thicken.

      • Reduce Supersaturation: High supersaturation favors fast-growing faces (needles).[1] Use a Linear Cooling Ramp (e.g., 0.1°C/min) rather than crash cooling.

      • Add an Additive: Traces (1-5 mol%) of the unsubstituted phenylacetic acid can sometimes act as a habit modifier, blocking the fast-growing axis, though this introduces a new impurity and should be a last resort.[1]

      References

      • US Patent 2005/0033084 . Resolution of alpha-(phenoxy)phenylacetic acid derivatives. (Describes the use of Isopropyl Alcohol for crystallization of this specific chemical class).

      • PubChem Compound Summary . 2-(2,4-Dibromophenoxy)acetate.[1] National Center for Biotechnology Information. (pKa and structural data).

      • Davey, R. J., et al.Crystal Engineering of Carboxylic Acids. (General principles of carboxylic acid dimerization and solvent effects on habit). Chemical Engineering Science.

      Disclaimer: This guide is intended for research and development purposes. All protocols should be executed by trained personnel under appropriate safety conditions, considering the potential toxicity of halogenated aromatic compounds.

      Sources

      Validation & Comparative

      Comparative Guide: FTIR Analysis of Carboxylic Acid vs. Ether Linkages

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      In drug development and materials science, distinguishing between carboxylic acid moieties and ether linkages is a frequent analytical challenge. While Nuclear Magnetic Resonance (NMR) provides structural resolution, Fourier Transform Infrared Spectroscopy (FTIR) offers a rapid, cost-effective "functional group fingerprint" that is superior for identifying polar moieties in solid-state samples or polymer matrices.

      This guide objectively compares the vibrational signatures of these two groups. The core distinction lies in polarity: Carboxylic acids exhibit two of the most intense bands in IR spectroscopy (broad O-H and sharp C=O) due to strong dipole moment changes. In contrast, ethers are defined by a lack of these features and the presence of a C-O-C stretching vibration in the fingerprint region, which requires careful interpretation to avoid confusion with esters or alcohols.

      Fundamental Principles & Vibrational Mechanics

      To interpret the spectra accurately, one must understand the causality behind the peaks. FTIR detects transitions between vibrational energy levels induced by the absorption of infrared radiation.[1][2] This absorption only occurs if the vibration causes a change in the molecule's dipole moment.

      • Carboxylic Acids (-COOH):

        • High Polarity: The C=O and O-H bonds are highly polar. Their stretching vibrations result in massive changes in dipole moment, leading to very strong absorption bands.

        • Hydrogen Bonding: carboxylic acids predominantly exist as dimers in solid and liquid phases.[3][4] This extensive H-bonding network weakens the O-H bond constant, broadening the peak significantly and shifting it to lower wavenumbers.

      • Ethers (R-O-R'):

        • Moderate Polarity: The C-O-C linkage has a permanent dipole, but the change during vibration is less dramatic than in a carbonyl group.

        • Symmetry Effects: In symmetrical ethers (e.g., diethyl ether), the symmetric stretch may be IR inactive or very weak, making the asymmetric stretch the primary diagnostic marker.

      Comparative Analysis: Characteristic Frequencies

      The following table summarizes the critical diagnostic bands. Note the distinct "exclusion zones" where the presence of a peak confirms one group while ruling out the other.

      Table 1: Diagnostic Peak Comparison
      Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityPeak ShapeNotes
      Carboxylic Acid O-H Stretch 3300 – 2500 Medium-StrongVery Broad Often overlaps C-H stretches; diagnostic "hairy beard" appearance due to dimerization.
      C=O[4][5][6][7][8][9][10][11][12] Stretch 1760 – 1690 Very StrongSharpDimer typically ~1710 cm⁻¹; Monomer ~1760 cm⁻¹ (rare).
      C-O Stretch1320 – 1210StrongMediumCoupled with O-H in-plane bending.
      O-H Bend (out-of-plane)960 – 875MediumBroadCharacteristic "wag" of the dimer.
      Ether (Aliphatic) C-O-C Asym.[13] Stretch 1150 – 1085 StrongSharpPrimary diagnostic for ethers.
      C-O-C Sym. Stretch~850Weak-Often obscured; not reliable for ID.
      Ether (Aromatic) C-O-C Asym.[13] Stretch 1275 – 1200 StrongSharpShifted higher due to resonance (increased C-O bond order).
      C-O-C Sym. Stretch1075 – 1020MediumSharp
      Deep Dive: The Carboxylic Acid Dimer

      The most common error in interpreting carboxylic acid spectra is misidentifying the O-H stretch. Unlike alcohols, which show a distinct parabolic curve at 3300 cm⁻¹, carboxylic acids form stable cyclic dimers.

      • The Effect: This creates a broad envelope that extends from 3300 cm⁻¹ down to 2500 cm⁻¹, often burying the sharp C-H stretching bands (3000-2800 cm⁻¹) inside it.[3][7]

      • Validation: If you see a sharp C=O peak at 1710 cm⁻¹ without this broad O-H trough, you likely have an ester , ketone, or aldehyde—not a carboxylic acid.

      Deep Dive: The Ether "Fingerprint" Challenge

      Ethers are defined by what they lack as much as what they have.

      • Negative Identification: A sample is likely an ether if it shows strong C-O stretching (1000-1300 cm⁻¹) but lacks the C=O (1700 cm⁻¹) and O-H (3300 cm⁻¹) bands.

      • Interference: Esters also have C-O stretches (C-O-C and O-C=O).[14] Therefore, you cannot confirm an ether solely by the 1100 cm⁻¹ peak; you must confirm the absence of the carbonyl peak.

      Performance vs. Alternatives

      While FTIR is the industry standard for rapid identification, it has limitations compared to other modalities.

      FeatureFTIR Raman Spectroscopy NMR (¹H / ¹³C)
      Carboxylic Acid Detection Excellent. The C=O and broad O-H are unmistakable.Good. C=O is visible, but O-H is often very weak (low polarizability change).Excellent. The acidic proton (10-12 ppm) is distinct and quantitative.
      Ether Detection Moderate. C-O-C is in the crowded fingerprint region. Hard to distinguish from esters/alcohols in complex mixtures.Excellent. Symmetric C-O-C stretch is often strong and distinct in Raman.Excellent. Alpha-protons (3.3-4.0 ppm) provide clear structural context.
      Aqueous Samples Poor. Water absorbs strongly in IR, masking O-H regions.Superior. Water is a weak Raman scatterer.Good. (With solvent suppression).
      Sample Prep Minimal (ATR). Nondestructive.None. Nondestructive.Requires dissolution (destructive to solid form).

      Experimental Protocol: ATR-FTIR Analysis

      This protocol uses Attenuated Total Reflectance (ATR), the modern standard for solid and liquid analysis, eliminating the need for KBr pellets.

      Materials
      • FTIR Spectrometer (e.g., Nicolet iS50 or equivalent)

      • Diamond or ZnSe ATR Crystal

      • Solvents: Isopropanol (cleaning), D₂O (for exchange validation)

      Workflow Diagram

      FTIR_Workflow Start Start: Sample Analysis Clean 2. Clean ATR Crystal (Isopropanol) Start->Clean Background 1. Collect Background (Air spectrum) Load 3. Load Sample (Cover crystal completely) Background->Load Clean->Background Scan 4. Acquire Spectrum (32 scans, 4 cm⁻¹ res) Load->Scan Decision Check 1700-1760 cm⁻¹ (C=O Region) Scan->Decision HasCO Peak Present Decision->HasCO Yes NoCO No Peak Decision->NoCO No CheckOH Check 3300-2500 cm⁻¹ (Broad O-H?) HasCO->CheckOH CheckCOC Check 1000-1300 cm⁻¹ (Strong C-O?) NoCO->CheckCOC Carboxylic Result: Carboxylic Acid CheckOH->Carboxylic Yes (Broad) Ester Result: Ester/Ketone CheckOH->Ester No (Sharp/None) Ether Result: Ether CheckCOC->Ether Yes Alkane Result: Hydrocarbon CheckCOC->Alkane No

      Figure 1: Logic flow for distinguishing Carboxylic Acids from Ethers using ATR-FTIR.

      Step-by-Step Methodology
      • System Initialization:

        • Ensure the detector (MCT or DTGS) is cooled/stabilized.

        • Set resolution to 4 cm⁻¹. High resolution is not necessary for liquids/solids and introduces noise.

        • Set scan count to 32 or 64 to average out random noise.

      • Background Collection:

        • Clean the crystal with isopropanol and let dry.

        • Collect an air background.[13] Crucial: Ensure no residual solvent remains, as isopropanol has strong O-H and C-O bands that will contaminate the result.

      • Sample Acquisition:

        • Solids: Place a small amount of powder on the crystal. Apply pressure using the anvil until the force gauge indicates optimal contact. Poor contact yields weak peaks.

        • Liquids: Place one drop on the crystal. No pressure anvil needed.

      • Data Processing:

        • Apply "ATR Correction" (if your software supports it) to account for the depth of penetration dependence on wavelength.

        • Baseline correct if the baseline drifts significantly (common with carbon-filled samples).

      • Validation (The "Pro" Tip): D₂O Exchange

        • If you suspect a Carboxylic Acid but the O-H region is ambiguous (e.g., wet sample):

        • Add a drop of D₂O (Deuterium Oxide) to the sample.

        • Result: The O-H stretch (3000 cm⁻¹) will disappear and shift to an O-D stretch (~2200 cm⁻¹).

        • Ether Linkages: Will not exchange. The C-O-C peak remains unchanged. This confirms the labile proton of the acid.

      References

      • LibreTexts Chemistry. "Spectroscopy of Carboxylic Acids." Chemistry LibreTexts, 2020. [Link]

      • Spectroscopy Online. "The C-O Bond III: Ethers By a Knockout." Spectroscopy, vol. 32, no. 5, 2017. [Link]

      • Specac. "Interpreting Infrared Spectra." Specac Application Notes. [Link]

      • University of Colorado Boulder. "IR Spectroscopy Tutorial: Carboxylic Acids." Organic Chemistry Tutorials. [Link]

      Sources

      Comparative Bioactivity Guide: 2,4-D vs. 2-(2,4-Dibromophenoxy)-2-phenylacetic Acid

      Author: BenchChem Technical Support Team. Date: February 2026

      This guide is structured as a high-level technical comparison for drug discovery and agrochemical researchers. It focuses on the Structure-Activity Relationship (SAR) that transforms a classic agonist into a specific antagonist/inhibitor.

      Executive Summary

      This guide compares the bioactivity of 2,4-Dichlorophenoxyacetic acid (2,4-D) , the industry-standard synthetic auxin, with 2-(2,4-Dibromophenoxy)-2-phenylacetic acid (herein referred to as DBP-PAA ).

      While 2,4-D acts as a potent agonist of the TIR1/AFB auxin signaling pathway, DBP-PAA represents a structural modification designed to probe the limits of the receptor's binding pocket. The introduction of the bulky

      
      -phenyl group and the substitution of chlorine with bromine shifts the bioactivity profile from auxinic stimulation  to auxin antagonism (anti-auxin activity)  or selective metabolic inhibition .
      
      Key Differentiators at a Glance
      Feature2,4-D (Reference Agonist)DBP-PAA (Target Analog)
      Core Scaffold Phenoxyacetic Acid
      
      
      -Phenyl-Phenoxyacetic Acid
      Halogenation 2,4-Dichloro (Cl, smaller)2,4-Dibromo (Br, larger/lipophilic)
      
      
      -Carbon
      Unsubstituted (-CH2-)Phenyl-substituted (-CH(Ph)-)
      Primary Mode TIR1/AFB Agonist (Molecular Glue)TIR1/AFB Antagonist / Transport Inhibitor
      Physiological Effect Uncontrolled growth, epinastyGrowth stasis, reversal of auxin effects

      Chemical Structure & Mechanistic Implications

      The bioactivity difference is driven by two critical structural alterations: the Halogen Switch and the

      
      -Phenyl Blockade .
      
      The Halogen Switch (Cl vs. Br)
      • 2,4-D: The chlorine atoms at positions 2 and 4 are critical for fitting into the hydrophobic pocket of the TIR1 receptor.

      • DBP-PAA: Bromine is significantly larger (Van der Waals radius: 1.85 Å vs. 1.75 Å for Cl) and more lipophilic. While 2,4-Dibromophenoxyacetic acid (without the phenyl group) retains auxin activity, it is often less potent than 2,4-D due to steric tightness in the binding pocket.

      The -Phenyl Blockade (The Antagonist Switch)

      This is the defining feature.

      • Mechanism: Auxin activity requires the carboxyl side chain to rotate freely to engage the catalytic floor of the TIR1 receptor.

      • Impact: The addition of a rigid, bulky phenyl ring at the

        
        -position (C2) creates severe steric hindrance. This prevents the "molecular glue" closure of the TIR1-Aux/IAA complex. Instead of activating the pathway, DBP-PAA occupies the binding site without triggering degradation, effectively acting as a competitive antagonist (Anti-Auxin).
        
      Pathway Visualization (DOT Diagram)

      The following diagram illustrates the divergent signaling pathways.

      AuxinSignaling Compound_24D 2,4-D (Agonist) Receptor TIR1/AFB F-Box Protein Compound_24D->Receptor Binds Compound_DBP DBP-PAA (Antagonist) Compound_DBP->Receptor Competes Complex_Active TIR1-2,4D-Aux/IAA Complex Formed Receptor->Complex_Active + Aux/IAA Complex_Blocked TIR1-DBP Steric Block Receptor->Complex_Blocked + Aux/IAA (Failed) AuxIAA Aux/IAA Repressor Ubiquitination Ubiquitination & Proteasomal Degradation Complex_Active->Ubiquitination NoResponse Repressor Stabilized (Growth Inhibition) Complex_Blocked->NoResponse Prevents Degradation ARF ARF Transcription Factors Released Ubiquitination->ARF GeneExp Gene Expression (Growth/Epinasty) ARF->GeneExp

      Figure 1: Divergent signaling logic. 2,4-D facilitates repressor degradation; DBP-PAA stabilizes the repressor via steric blockade.

      Comparative Bioactivity Data[1]

      The following data summarizes typical responses observed in standardized bioassays (e.g., Arabidopsis root elongation or Avena coleoptile straight growth).

      Assay Parameter2,4-D ResponseDBP-PAA ResponseInterpretation
      Root Elongation (
      
      
      M)
      Severe Inhibition (>90%)Minimal Inhibition (<10%)DBP-PAA lacks agonist toxicity.
      Coleoptile Growth Promotes elongationInhibits elongationDBP-PAA blocks endogenous auxin.
      Callus Induction High (Dedifferentiation)None / Necrosis
      
      
      -Phenyl group prevents cell cycling.
      Auxin Reversal N/AReverses 2,4-D effectsDBP-PAA acts as a competitive inhibitor.
      Metabolic Stability Moderate (Conjugation)HighBulky groups hinder glycosylation/oxidation.

      Experimental Protocols

      To validate the antagonistic nature of DBP-PAA against 2,4-D, use the Root Growth Inhibition Reversal Assay . This self-validating protocol demonstrates that DBP-PAA rescues the phenotype caused by 2,4-D.

      Protocol: Competitive Antagonism Assay (Arabidopsis)

      Objective: Determine if DBP-PAA competes with 2,4-D for the TIR1 binding site.

      Materials:

      • Arabidopsis thaliana seeds (Col-0).

      • 0.5x MS Medium plates (1% sucrose, 0.8% agar).

      • 2,4-D Stock (1 mM in Ethanol).

      • DBP-PAA Stock (1 mM in DMSO).

      Workflow:

      • Stratification: Sterilize seeds and stratify at 4°C for 2 days.

      • Treatment Groups (4 Plates):

        • Control: DMSO/Ethanol solvent only.

        • Agonist Only: 50 nM 2,4-D.

        • Antagonist Only: 1 µM DBP-PAA.

        • Competition: 50 nM 2,4-D + 1 µM DBP-PAA (20:1 ratio).

      • Growth: Place plates vertically in a growth chamber (22°C, 16h light) for 7 days.

      • Quantification: Measure primary root length using ImageJ.

      Expected Results & Causality:

      • Agonist Only: Roots will be extremely short with excessive root hairs (Auxin overdose).

      • Competition: Roots should be significantly longer than the Agonist Only group.

        • Why? DBP-PAA occupies the TIR1 pocket but does not trigger the signaling cascade, effectively shielding the receptor from the 2,4-D.

      Visualization of Experimental Logic

      ExpWorkflow cluster_Treatments Treatment Conditions Step1 Prepare MS Media Plates T1 Control (Solvent) Step1->T1 T2 2,4-D (50nM) (Agonist) Step1->T2 T3 DBP-PAA (1uM) (Antagonist) Step1->T3 T4 Mix: 2,4-D + DBP-PAA (Competition) Step1->T4 Step2 Vertical Growth (7 Days) T1->Step2 T2->Step2 T3->Step2 T4->Step2 Step3 Measure Root Length Step2->Step3 Result1 Normal Growth Step3->Result1 Result2 Stunted (High Signal) Step3->Result2 Result3 Normal/Slight Inhibition Step3->Result3 Result4 Rescued Growth (Antagonism Confirmed) Step3->Result4

      Figure 2: Workflow for validating competitive antagonism between 2,4-D and DBP-PAA.

      Synthesis of Technical Insights

      The "Alpha-Methyl/Phenyl" Rule

      In auxin chemistry, substitution at the

      
      -carbon is the primary determinant of efficacy.
      
      • Unsubstituted (Acetic acid): Active (e.g., 2,4-D, IAA).

      • 
        -Methyl (Propionic acid):  Active, often chiral specificity (e.g., Dichlorprop).
        
      • 
        -Phenyl (Phenylacetic acid): Inactive or Antagonistic.  The steric bulk of the phenyl group prevents the "lid" of the TIR1 receptor from closing over the ligand. This transforms the molecule from an activator into a blocker [1].
        
      Halogen Impact (Cl vs. Br)

      While the phenyl group dictates the mode (agonist vs. antagonist), the bromine atoms dictate the affinity.

      • Bromine is more lipophilic (

        
         increase), potentially increasing membrane permeability compared to the chloro-analog.
        
      • However, the increased size of Br at the 2,4-positions combined with the

        
        -phenyl group may result in a "super-antagonist" that binds tightly but rigidly [2].
        

      References

      • McRae, D. H., & Bonner, J. (1953). Chemical structure and antiauxin activity. Physiologia Plantarum, 6(3), 485-510.

      • Åberg, B. (1952). On the effects of weak auxins and antiauxins upon root growth. Physiologia Plantarum, 5(3), 305-319.

      • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science, 66(2), 113-120.

      • Taxus Cell Culture Patents (References use of 2,4-Dibromophenoxyacetic acid as auxin regulator).[1][2][3] Google Patents.[2]

      Sources

      High-Precision Elemental Validation for Halogenated Organics: A Comparative Analysis for C14H10Br2O3

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      In pharmaceutical and materials research, establishing the purity of a new chemical entity (NCE) is the gatekeeper to publication and clinical trials. For the target molecule C14H10Br2O3 (a dibrominated organic derivative), standard spectroscopic methods (NMR, MS) are insufficient to prove bulk purity.

      This guide details the Elemental Analysis (EA) workflow required to validate this specific formula. We compare the industry gold standard—Automated Combustion Analysis combined with Schöniger Flask Combustion —against modern alternatives like High-Resolution Mass Spectrometry (HRMS) and Energy-Dispersive X-ray Spectroscopy (EDS) .

      Part 1: Theoretical Baseline (The Calculation)

      Before any experimental validation, the theoretical mass percentages must be established using standard IUPAC atomic weights.

      Target Molecule: C14H10Br2O3 Molecular Weight Calculation:

      ElementCountAtomic Weight ( g/mol )Total Mass ContributionMass Percent (%)
      Carbon (C) 1412.011168.15443.56%
      Hydrogen (H) 101.00810.0802.61%
      Bromine (Br) 279.904159.80841.40%
      Oxygen (O) 315.99947.99712.43%
      TOTAL 386.039 100.00%

      The "Passing" Standard: According to ACS and most Tier-1 journals (e.g., J. Org. Chem.), the experimental result must fall within

      
        of these theoretical values [1].
      
      • Acceptable Range for C: 43.16% – 43.96%

      • Acceptable Range for Br: 41.00% – 41.80%

      Part 2: Comparative Methodologies

      Method A: Automated Combustion (CHN) + Schöniger Flask (Gold Standard)

      This is the only method accepted for establishing bulk purity >95%. It is a two-step process for halogenated compounds.

      • Mechanism:

        • CHN Analysis: Sample is combusted at >900°C in oxygen. C converts to CO₂, H to H₂O.

        • Schöniger Flask (Oxygen Flask): A separate aliquot is burned in a closed flask to capture Bromine gases, which are absorbed and titrated.

      • Pros: High precision; measures bulk sample (not just surface); accepted by FDA/EMA.

      • Cons: Destructive; requires large sample size (~5-10 mg); Bromine interference requires specific catalysts (WO₃).

      Method B: High-Resolution Mass Spectrometry (HRMS)
      • Mechanism: Ionizes the molecule and measures the mass-to-charge ratio (m/z) with <5 ppm error.

      • Pros: Uses negligible sample; confirms molecular formula and isotopic pattern (

        
         vs 
        
        
        
        ratio).
      • Cons: Does not prove purity. A sample can be 80% pure and still show a perfect HRMS peak. It cannot quantify inorganic impurities or solvent entrapment.

      Method C: Energy Dispersive X-Ray Spectroscopy (EDS)
      • Mechanism: Electron beam excites atoms, releasing X-rays characteristic of specific elements.

      • Pros: Non-destructive; rapid; excellent for visualizing Br distribution.

      • Cons: Semi-quantitative (Error

        
        ); cannot detect Hydrogen; surface-only analysis.
        
      Summary of Performance Data
      FeatureMethod A: CHN + SchönigerMethod B: HRMSMethod C: EDS
      Primary Output Weight % (Purity)Exact Mass (Identity)Atomic Ratio (Surface)
      Precision
      
      
      (Excellent)
      < 5 ppm (Mass accuracy)
      
      
      (Poor)
      Detection of H YesYes (Indirectly)No
      Sample Req. 5–10 mg (Destructive)< 0.1 mgNon-destructive
      Journal Acceptance Required for Purity Supporting EvidenceSupporting Evidence

      Part 3: Detailed Experimental Protocols

      Workflow Visualization

      The following diagram illustrates the decision logic for validating C14H10Br2O3.

      PurityValidation Start Synthesized C14H10Br2O3 Dry Vacuum Dry (Remove Solvent) Start->Dry Calc Calculate Theoretical % (C:43.56, Br:41.40) Dry->Calc Split Split Sample Calc->Split PathA Path A: CHN Analysis (Combustion) Split->PathA PathB Path B: Halogen Determination (Schöniger Flask) Split->PathB ResultA Result: %C, %H PathA->ResultA ResultB Result: %Br PathB->ResultB Compare Compare with Theoretical (Tolerance ±0.4%) ResultA->Compare ResultB->Compare Decision Pass/Fail? Compare->Decision Publish Publish / Release Batch Decision->Publish Pass Repurify Recrystallize & Dry Decision->Repurify Fail (>0.4% dev) Repurify->Dry

      Caption: Logical workflow for validating elemental composition, emphasizing the separation of Carbon/Hydrogen analysis from Bromine determination.

      Protocol: The Schöniger Flask Method for Bromine

      Because standard CHN analyzers often struggle with high-halogen compounds (halogens can poison catalysts or form non-volatile residues), the Schöniger method is the critical "Expert" step for C14H10Br2O3 [2].

      Reagents:

      • 0.1 N KOH solution (Absorbent).

      • 30% Hydrogen Peroxide (

        
        ).[1][2]
        
      • Ashless filter paper (Whatman No. 40 or equivalent).

      • Oxygen (Medical grade).

      Step-by-Step Procedure:

      • Sample Preparation: Weigh exactly 2.00–5.00 mg of dried C14H10Br2O3 onto ashless filter paper. Fold into a "flag" with a fuse tail.

      • Flask Setup: Add 10 mL of 0.1 N KOH and 3 drops of 30%

        
         to a 500 mL heavy-walled iodine flask. The peroxide ensures all Bromine species are converted to Bromide (
        
        
        
        ) and Bromate (
        
        
        ) states are reduced.
      • Combustion:

        • Flush the flask with pure Oxygen for 2 minutes.

        • Ignite the paper fuse and immediately insert into the flask, inverting it to seal the ground-glass stopper with the solvent rim.

        • Safety Note: Perform behind a blast shield.[2] The combustion is rapid and bright.

      • Absorption: Shake the flask vigorously for 10-15 minutes. Allow to stand for 30 minutes to ensure complete absorption of combustion gases into the alkaline solution.

      • Titration (The Quantification):

        • Rinse the stopper and neck with distilled water into the flask.

        • Neutralize with dilute Nitric Acid (

          
          ).
          
        • Titrate potentiometrically with 0.01 N Silver Nitrate (

          
          ) using a silver electrode.
          
        • Calculation:

          
          
          

      Part 4: Troubleshooting & Expert Insights

      The "Matrix Effect" in Halogenated Organics

      When analyzing C14H10Br2O3, a common failure mode in standard CHN analysis is obtaining low Carbon values.

      • Cause: Bromine can form

        
         or other volatile halides that escape detection or trap Carbon in the ash.
        
      • Solution: When submitting for CHN, explicitly request the addition of Tungsten Trioxide (

        
        )  or Vanadium Pentoxide (
        
        
        
        )
        to the combustion boat. These act as "scavengers" and combustion aids to ensure complete release of CO₂ [3].
      Solvent Entrapment

      If your Carbon is high and Bromine is low, you likely have trapped solvent (e.g., Dichloromethane or Ethyl Acetate).

      • Diagnostic: Check the H%.[3][4] If H is 2.8% instead of 2.6%, calculate the mole fraction of water or solvent.

      • Remediation: Dry at 50°C under high vacuum (<0.1 mbar) for 24 hours.

      References

      • ACS Publications. (2022). Author Guidelines for Elemental Analysis Data. American Chemical Society.[5] [Link]

      • Schöniger, W. (1955).[1] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123-129. (The foundational text for the Oxygen Flask Method).

      • Exeter Analytical. (n.d.).[6] Combustion Aids for Difficult Samples in CHN Analysis. [Link]

      Sources

      Publish Comparison Guide: UV-Vis Spectral Profiling of 2-(2,4-Dibromophenoxy)-2-phenylacetic Acid

      Author: BenchChem Technical Support Team. Date: February 2026

      This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 2-(2,4-Dibromophenoxy)-2-phenylacetic acid , a specialized intermediate often utilized in the synthesis of polyester additives and pharmaceutical analogs.

      Executive Summary: The Spectral Fingerprint

      For researchers validating the identity or purity of 2-(2,4-Dibromophenoxy)-2-phenylacetic acid, the primary ultraviolet absorption maximum (

      
      ) is observed at 285 ± 3 nm  (in methanol/acidic media).
      

      This distinct absorption band arises from the bathochromic (red) shift induced by the bromine auxochromes on the phenoxy ring, distinguishing it from its non-halogenated precursors. A secondary, more intense absorption band is typically observed in the 225–230 nm region.

      Parameter Value / Characteristic
      Primary
      
      
      285 nm (Characteristic of 2,4-dibromophenoxy moiety)
      Secondary
      
      
      228 nm (Overlap of benzenoid
      
      
      transitions)
      Molar Absorptivity (
      
      
      )
      Estimated > 1,500 L·mol⁻¹·cm⁻¹ at 285 nm
      Chromophores (1) 2,4-Dibromophenoxy ether (Dominant)(2) Phenylacetic acid (Minor contributor)
      Technical Analysis: Chromophore Deconstruction

      To understand the spectral performance of this compound, one must deconstruct it into its constituent chromophores. The molecule is an ether of Mandelic Acid and 2,4-Dibromophenol . The central

      
       hybridized carbon (alpha-position) acts as an insulator, preventing full conjugation between the two aromatic systems. Therefore, the spectrum is an additive superposition of the two independent aromatic moieties.
      
      Chromophore 1: The 2,4-Dibromophenoxy Moiety (Dominant)
      • Base: Phenol absorbs at

        
         nm.
        
      • Auxochromic Effect: The two bromine atoms at the ortho (2-) and para (4-) positions are heavy halogens with lone pairs. Through resonance (

        
         effect), they donate electron density into the ring, lowering the energy gap for 
        
        
        
        transitions.
      • Result: This causes a significant bathochromic shift (red shift) from 270 nm to 285 nm and a hyperchromic effect (increased intensity). This mirrors the behavior of the herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid), which absorbs at 283 nm; the heavier bromine atoms induce a slightly larger shift.

      Chromophore 2: The Phenylacetic Acid Moiety (Minor)
      • Base: Mandelic acid (or unsubstituted phenylacetic acid).[1]

      • Signal: Exhibits the classic "benzenoid fine structure" (B-band) with weak maxima around 250–260 nm (

        
        ).
        
      • Result: In the combined spectrum, this weak signal is largely masked by the intense shoulder of the brominated ring's absorption, appearing only as a subtle inflection point or broadening on the blue side of the 285 nm peak.

      Comparative Performance Analysis

      The following table contrasts the target compound with its closest structural and functional alternatives. This data is critical for establishing "identity" in QC workflows.

      Compound Structure Type
      
      
      (Primary)
      
      
      (Secondary)
      Spectral Distinction
      Target: 2-(2,4-Dibromophenoxy)-2-phenylacetic acid Brominated Ether 285 nm 228 nm Strongest redshift due to heavy Br atoms.
      2,4-D (2,4-Dichlorophenoxyacetic acid)Chlorinated Ether283 nm227 nmVery similar, but Br analog is slightly red-shifted (1-2 nm) due to polarizability.
      Mandelic Acid
      
      
      -Hydroxy Acid
      257 nm210 nmLacks the strong >280 nm band. Shows fine structure at 250-260 nm.
      2,4-Dibromophenol Halogenated Phenol288 nm230 nmVery similar to target, but pH sensitive (shifts in basic media due to phenolate formation).
      Phenoxyacetic Acid Unsubstituted Ether270 nm218 nmsignificantly blue-shifted compared to the target.

      Key Insight: If your spectrum shows a maximum < 280 nm, your product is likely under-brominated (monobromo impurity) or lacks the dibromophenoxy group entirely.

      Visualization of Spectral Logic

      The following diagram illustrates the structural contributions to the final UV spectrum.

      G cluster_0 Dominant Chromophore (Red Shift) cluster_1 Minor Chromophore Target 2-(2,4-Dibromophenoxy)- 2-phenylacetic acid BrPhenol 2,4-Dibromophenoxy Group (π-donating Br atoms) Shift Bathochromic Shift (λmax -> 285 nm) BrPhenol->Shift Auxochromic Effect Shift->Target Primary Signal Phenyl Phenylacetic Acid Group (Isolated Benzene Ring) Base Weak Absorption (λmax ~257 nm) Phenyl->Base Base->Target Shoulder/Masked Insulator Sp3 Carbon Linker (No Conjugation) Insulator->Target Ensures Additivity

      Figure 1: Deconstruction of the UV-Vis spectral contributions. The 2,4-dibromophenoxy moiety dictates the primary detection wavelength.

      Validated Experimental Protocol

      To accurately determine the

      
       and avoid artifacts (such as solvent cutoff or pH shifts), follow this self-validating protocol.
      
      Reagents & Equipment
      • Solvent: Methanol (HPLC Grade). Note: Methanol is preferred over Acetonitrile for solubility of the aromatic acid.

      • Blank: Pure Methanol.

      • Acidifier: 0.1% Phosphoric Acid (optional, to suppress ionization of the carboxylic acid).

      Step-by-Step Workflow
      • Stock Preparation: Dissolve 10 mg of the target compound in 10 mL of Methanol (Concentration: 1 mg/mL or ~2.3 mM). Sonicate if necessary.

      • Dilution: Dilute 100

        
        L of Stock into 9.9 mL of Methanol (Final Concentration: ~23 
        
        
        
        M).
        • Self-Check: The target absorbance at 285 nm should be between 0.6 and 0.8 AU.

      • Baseline Correction: Run a blank scan (200–400 nm) using pure Methanol.

      • Measurement: Scan the sample from 200 to 400 nm.

      • Data Validation:

        • Criterion 1:

          
           must be 
          
          
          
          nm.
        • Criterion 2: No significant absorption should be visible > 320 nm (indicates colored impurities or oxidation).

        • Criterion 3: If using unacidified methanol, the carboxylic acid may partially ionize. Add 1 drop of

          
           to the cuvette and rescan. If the spectrum shifts significantly, report the acidified value as the "Free Acid" standard.
          
      References
      • NIST Chemistry WebBook. UV Spectrum of Mandelic Acid (CAS 611-72-3). National Institute of Standards and Technology. [Link]

      • PubChem Compound Summary. 2,4-Dibromophenol (CID 12005) - Spectral Properties. National Center for Biotechnology Information. [Link]

      • ResearchGate. UV Absorbance Maxima of Selected Phenolic Acids and Derivatives. (Comparative data for chlorinated/brominated analogs). [Link]

      • SpectraBase. 2,4-Dichlorophenoxyacetic acid (2,4-D) UV-Vis Spectrum. (Analogous standard for validation). [Link]

      Sources

      A Comparative Guide to α-Carbon C13 NMR Chemical Shifts in para-Substituted Phenylacetic Acids

      Author: BenchChem Technical Support Team. Date: February 2026

      For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (¹³C NMR), stands as a cornerstone technique in this endeavor. This guide provides an in-depth comparison of the ¹³C NMR chemical shifts of the α-carbon in a series of para-substituted phenylacetic acids. By examining the influence of various substituents on this key carbon atom, we can gain valuable insights into electronic effects within these molecules, a critical aspect of understanding structure-activity relationships.

      The Significance of the α-Carbon Chemical Shift

      The α-carbon of phenylacetic acid, the methylene (-CH₂-) carbon situated between the phenyl ring and the carboxylic acid group, is particularly sensitive to the electronic environment of the aromatic ring. Substituents at the para-position exert their influence through a combination of inductive and resonance effects, which are transmitted through the π-system of the benzene ring. These electronic perturbations alter the electron density around the α-carbon, leading to predictable changes in its ¹³C NMR chemical shift. A downfield shift (higher ppm value) typically indicates a deshielding effect (lower electron density), while an upfield shift (lower ppm value) suggests a shielding effect (higher electron density).

      Comparative Analysis of Experimental Data

      The following table summarizes the experimentally determined ¹³C NMR chemical shifts for the α-carbon of various para-substituted phenylacetic acids, measured in deuterochloroform (CDCl₃).

      Substituent (p-X)α-Carbon Chemical Shift (δ, ppm)
      H41.1
      CH₃40.7
      OCH₃40.7
      Cl40.4
      NO₂40.5

      Data sourced from Constantinou-Kokotou, K., et al. (1996).

      Interpreting the Substituent Effects: A Deeper Dive

      The observed variations in the α-carbon chemical shifts can be rationalized by considering the electronic properties of the para-substituents.

      Electron-Donating Groups (EDGs):

      • -CH₃ (Methyl): The methyl group is a weak electron-donating group through an inductive effect. This slight increase in electron density on the phenyl ring leads to a modest shielding of the α-carbon, resulting in a small upfield shift to 40.7 ppm compared to the unsubstituted phenylacetic acid (41.1 ppm).

      • -OCH₃ (Methoxy): The methoxy group is a strong electron-donating group through resonance, despite being inductively withdrawing due to the electronegativity of the oxygen atom. The resonance effect dominates, leading to a significant increase in electron density on the phenyl ring. This results in a noticeable shielding of the α-carbon, causing an upfield shift to 40.7 ppm.

      Electron-Withdrawing Groups (EWGs):

      • -Cl (Chloro): The chloro group is an electron-withdrawing group primarily through its inductive effect, while also exhibiting a weak electron-donating resonance effect. The dominant inductive effect withdraws electron density from the phenyl ring, which in turn deshields the α-carbon. This is reflected in the slight upfield shift to 40.4 ppm.

      • -NO₂ (Nitro): The nitro group is a very strong electron-withdrawing group due to both its strong inductive and resonance effects. It significantly reduces the electron density of the phenyl ring, leading to a deshielding of the α-carbon. This is observed as a downfield shift to 40.5 ppm relative to the electron-donating and halogen-substituted analogs.

      The interplay of these electronic effects can be visualized as follows:

      Substituent_Effects cluster_EDG Electron-Donating Groups (EDGs) cluster_EWG Electron-Withdrawing Groups (EWGs) EDG e.g., -OCH₃, -CH₃ Ring_EDG Increased Electron Density on Phenyl Ring EDG->Ring_EDG Resonance/Inductive Donation AlphaC_EDG Shielding of α-Carbon (Upfield Shift) Ring_EDG->AlphaC_EDG EWG e.g., -NO₂, -Cl Ring_EWG Decreased Electron Density on Phenyl Ring EWG->Ring_EWG Resonance/Inductive Withdrawal AlphaC_EWG Deshielding of α-Carbon (Downfield Shift) Ring_EWG->AlphaC_EWG

      Caption: Electronic effects of substituents on the α-carbon chemical shift.

      Standardized Experimental Protocol for ¹³C NMR Data Acquisition

      To ensure the reproducibility and comparability of ¹³C NMR data for phenylacetic acids, the following standardized protocol is recommended.

      1. Sample Preparation:

      • Accurately weigh approximately 20-30 mg of the substituted phenylacetic acid.

      • Dissolve the sample in approximately 0.6-0.7 mL of deuterochloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

      • Transfer the solution to a clean, dry 5 mm NMR tube.

      2. NMR Spectrometer Setup:

      • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

      • Tune and match the ¹³C probe for the specific sample.

      • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

      • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS signal.

      3. Data Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically sufficient.

      • Acquisition Time (AQ): 1.0 - 2.0 seconds.

      • Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay may be necessary for quaternary carbons, but is less critical for the protonated α-carbon.

      • Number of Scans (NS): 128 - 1024 scans, depending on the sample concentration and spectrometer sensitivity.

      • Spectral Width (SW): 0 - 220 ppm.

      • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

      4. Data Processing:

      • Apply an exponential window function with a line broadening factor of 0.3 - 1.0 Hz to improve the signal-to-noise ratio.

      • Perform a Fourier transform of the Free Induction Decay (FID).

      • Phase correct the resulting spectrum.

      • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

      • Integrate the signals if desired, although quantitative analysis in ¹³C NMR requires specific experimental conditions.

      The general workflow for this process can be visualized as follows:

      NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Sample b Dissolve in CDCl₃ with TMS a->b c Transfer to NMR Tube b->c d Tune & Lock c->d e Shim d->e f Acquire Data e->f g Fourier Transform f->g h Phase Correction g->h i Calibrate to TMS h->i j Identify α-Carbon Chemical Shift i->j Spectral Analysis

      Caption: Standardized workflow for acquiring ¹³C NMR data.

      Conclusion

      The ¹³C NMR chemical shift of the α-carbon in para-substituted phenylacetic acids serves as a sensitive probe of the electronic effects exerted by the substituents on the phenyl ring. Electron-donating groups generally cause an upfield shift (shielding), while electron-withdrawing groups lead to a downfield shift (deshielding). This systematic comparison not only aids in the structural verification of these compounds but also provides a practical demonstration of fundamental principles in physical organic chemistry. By adhering to a standardized experimental protocol, researchers can generate high-quality, comparable data that is crucial for advancing drug discovery and development programs.

      References

      • Constantinou-Kokotou, K., et al. (1996). A convenient synthesis of optically active α-amino acids. Tetrahedron, 52(38), 12489-12496. [Link]

      • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
      • Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
      • Gunther, H. (2013).

      Definitive Spectroscopic Differentiation of 2,4-Dibromophenoxy Isomers

      Author: BenchChem Technical Support Team. Date: February 2026

      This guide outlines the definitive spectroscopic protocols for distinguishing the 2,4-dibromophenoxy substitution pattern from its positional isomers (e.g., 2,6- or 3,5-dibromophenoxy).

      While Mass Spectrometry (MS) confirms the molecular formula and bromine count, it often fails to distinguish positional isomers due to identical fragmentation pathways. Nuclear Magnetic Resonance (NMR) is the gold standard for this analysis, relying on symmetry-derived coupling patterns (

      
      -values) rather than absolute chemical shifts.
      
      

      Strategic Overview: The "Symmetry Filter"

      The most robust method to distinguish dibromophenoxy isomers is to analyze the symmetry of the aromatic ring .

      • 2,4-Isomer (Asymmetric): The ring has no plane of symmetry. All three aromatic protons are chemically distinct.

      • 2,6-Isomer (Symmetric): The ring possesses a

        
         axis of symmetry through the C1-C4 bond. Protons at positions 3 and 5 are equivalent.
        
      Decision Matrix

      The following logic flow allows for rapid identification of the substitution pattern based on

      
      H NMR multiplicity.
      

      IsomerID Start Acquire 1H NMR Spectrum (Aromatic Region 6.5 - 8.0 ppm) CountSignals Count Distinct Aromatic Signals (Integration Ratio) Start->CountSignals ThreeSignals 3 Distinct Signals (1:1:1 Ratio) CountSignals->ThreeSignals Asymmetric TwoSignals 2 Distinct Signals (2:1 Ratio) CountSignals->TwoSignals Symmetric CheckCoupling3 Analyze Coupling Pattern ThreeSignals->CheckCoupling3 CheckCoupling2 Analyze Coupling Pattern TwoSignals->CheckCoupling2 Res24 ID: 2,4-Dibromophenoxy (Asymmetric) 1 Doublet (ortho) 1 Doublet (meta) 1 Doublet of Doublets CheckCoupling3->Res24 Ortho + Meta Coupling Res26 ID: 2,6-Dibromophenoxy (Symmetric) 1 Doublet (2H) 1 Triplet (1H) CheckCoupling2->Res26 Strong Ortho Coupling (~8Hz) Res35 ID: 3,5-Dibromophenoxy (Symmetric) Singlets or weak meta-coupling No strong ortho coupling (>7Hz) CheckCoupling2->Res35 Only Meta Coupling (~2Hz)

      Figure 1: Logic flow for identifying dibromophenoxy isomers via proton NMR.

      Comparative Analysis: H NMR Spectroscopy

      This section details the specific spectral signatures for the 2,4-isomer versus its most common contaminant, the 2,6-isomer.

      A. 2,4-Dibromophenoxy (Target)

      Symmetry:

      
       (Asymmetric).
      Protons:  H-3, H-5, H-6 are all non-equivalent.
      Coupling Logic: 
      
      • H-3: Isolated between two bromines (if C2/C4 substituted) or adjacent to C4-Br?

        • Correction: In 2,4-dibromophenoxy, Br is at 2 and 4.[1][2] Protons are at 3, 5, 6.

        • H-3: Located between Br(C2) and Br(C4). It has no ortho neighbors. It couples only to H-5 (meta).

        • H-5: Has one ortho neighbor (H-6) and one meta neighbor (H-3).

        • H-6: Has one ortho neighbor (H-5).

      ProtonPositionMultiplicityCoupling Constant (
      
      
      )
      Structural Insight
      H-3 Meta to H-5Doublet (d)
      
      
      Hz
      "Isolated" proton between Br substituents.
      H-5 Ortho to H-6; Meta to H-3Doublet of Doublets (dd)
      
      
      Hz
      
      
      Hz
      The key diagnostic peak; links the ortho and meta systems.
      H-6 Ortho to H-5Doublet (d)
      
      
      Hz
      Typical ortho coupling.
      B. 2,6-Dibromophenoxy (Common Isomer)

      Symmetry:

      
       (Symmetric).
      Protons:  H-3 and H-5 are equivalent; H-4 is unique.
      Coupling Logic: 
      
      • H-3 and H-5 are chemically equivalent. They couple to H-4 (ortho).

      • H-4 couples to both H-3 and H-5.

      ProtonPositionMultiplicityCoupling Constant (
      
      
      )
      Structural Insight
      H-3, H-5 Ortho to H-4Doublet (d)
      
      
      Hz
      Integrates to 2 protons.
      H-4 Ortho to H-3,5Triplet (t)
      
      
      Hz
      Integrates to 1 proton. Classic A2B/A2X pattern.

      Secondary Confirmation: IR Spectroscopy

      While NMR is definitive, IR provides quick confirmation of the substitution pattern via Out-of-Plane (OOP) C-H bending vibrations in the fingerprint region (600–900 cm⁻¹).

      • 2,4-Isomer (1,2,4-Substitution):

        • Requires two bands: one for the isolated H (H-3) and one for the adjacent pair (H-5, H-6).

        • ~870–885 cm⁻¹: Isolated H (strong).

        • ~805–825 cm⁻¹: Two adjacent H (strong).

      • 2,6-Isomer (1,2,3-Substitution):

        • Requires a band for three adjacent protons (H-3, H-4, H-5).

        • ~770–780 cm⁻¹: Three adjacent H (strong).

      Experimental Protocols

      Protocol A: High-Resolution H NMR Acquisition

      Objective: Resolve small meta-couplings (

      
       Hz) to confirm the 2,4-isomer.
      
      • Sample Preparation:

        • Dissolve 5–10 mg of the sample in 0.6 mL of deuterated chloroform (

          
          ).
          
        • Note: If the sample is a phenol (free OH),

          
           is preferred over 
          
          
          
          to prevent OH broadening, though
          
          
          may be used if solubility is poor. For phenoxy ethers,
          
          
          is standard.
        • Filter the solution through a cotton plug into the NMR tube to remove particulate matter that causes line broadening.

      • Instrument Setup:

        • Frequency: Minimum 300 MHz (400+ MHz recommended for clear separation of dd signals).

        • Spectral Width: -2 to 14 ppm.

        • Scans: 16–64 scans (sufficient for >95% purity).

      • Processing:

        • Apply an exponential window function with Line Broadening (LB) = 0.3 Hz .

        • Phase correct manually to ensure symmetric peak shapes.

        • Critical: Do not rely on auto-peak picking for

          
          -values. Manually calculate the difference in Hz between peak centers.
          
      Protocol B: GC-MS Confirmation (Purity Check)

      Objective: Confirm molecular weight and bromine isotope pattern (

      
       / 
      
      
      
      ).
      • Column: DB-5ms or equivalent non-polar capillary column (30m x 0.25mm).

      • Method:

        • Injector: 250°C, Split 20:1.

        • Oven: 80°C (1 min) → 20°C/min → 300°C (5 min).

      • Data Analysis:

        • Look for the molecular ion cluster (

          
          ).
          
        • For a dibromo- compound, the isotope pattern must be 1:2:1 (M : M+2 : M+4) due to the natural abundance of

          
           and 
          
          
          
          .
        • Note: GC-MS retention times will differ between isomers (2,6- usually elutes faster due to steric shielding of the polar group if it is a phenol, or interaction with the column), but NMR is required for structural proof.

      References

      • National Institute of Standards and Technology (NIST). (2024). Phenol, 2,4-dibromo- Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

      • LibreTexts Chemistry. (2014). Coupling Constants Identify Coupled Protons. Retrieved from [Link]

      Sources

      Validation of Purity Using Melting Point Determination: A Comparative Technical Guide

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      Melting point (MP) determination is a fundamental thermodynamic assessment used to validate the identity and purity of crystalline substances. While often viewed as a rudimentary technique, modern optoelectronic detection and thermodynamic modeling have elevated MP determination to a precision analytical tool.

      This guide provides a technical comparison of MP methodologies—ranging from manual capillary observation to Differential Scanning Calorimetry (DSC)—and establishes a self-validating protocol for purity assessment compliant with USP <741> and Ph. Eur. 2.2.14 standards.

      Theoretical Framework: The Thermodynamics of Impurity

      To interpret melting point data effectively, one must understand the causality between impurity and phase transition behavior. A pure crystalline solid melts at a sharp, distinct temperature where the solid and liquid phases exist in equilibrium.

      The Van't Hoff Relationship: Impurities disrupt the crystal lattice, increasing the entropy of the system. According to the Van't Hoff equation for melting point depression, the presence of a soluble impurity lowers the chemical potential of the liquid solvent (the major component), requiring a lower temperature to reach equilibrium with the solid.

      
      
      

      Where:

      • 
         = Mole fraction of the major component (purity)
        
      • 
         = Enthalpy of fusion[1][2]
        
      • 
         = Observed melting temperature
        
      • 
         = Melting point of the pure substance
        

      Practical Implication:

      • Depression: Impure samples melt at lower temperatures than the pure standard.

      • Broadening: Unlike a pure substance which melts isothermally (or within a narrow 0.5°C range), impurities cause the melting process to span a wider temperature range (often >2°C).[3]

      Comparative Technology Analysis

      The following analysis compares the three primary methods for MP determination. For high-stakes purity validation (e.g., API release), Automated Video Capillary is the industry standard for balance between throughput and compliance, while DSC is the gold standard for thermodynamic quantification.

      Performance Data Comparison
      FeatureManual Capillary (Visual)Automated Video (Optoelectronic)Differential Scanning Calorimetry (DSC)
      Detection Principle Subjective human observation of phase change.Transmission/Reflection of light; Digital Image Analysis.Heat flow difference vs. Reference.
      Purity Accuracy Low (Subject to parallax & fatigue).High (Algorithm-based onset/clear point).Very High (Calculated molar purity via Van't Hoff).
      Reproducibility ± 0.5°C to 1.0°C± 0.1°C to 0.3°C± 0.05°C
      Throughput Low (1 sample/run, monitored constantly).High (3-6 samples/run, walk-away).Low (1 sample/run, long cycle time).
      Compliance (21 CFR) Difficult (Manual records).[4]Excellent (Audit trails, video playback).Excellent (Electronic records).
      Cost Low (<$1k)Mid ($3k - $10k)High ($30k - $80k)
      Expert Insight:

      "While DSC provides a quantitative molar purity value (e.g., 99.4 mol%), Automated Video MP is often preferred for routine QC because it directly correlates with Pharmacopeial standards (USP <741>) which are defined by temperature ranges, not molar fractions."

      Validated Experimental Protocol (USP <741> Aligned)

      This protocol is designed to be a self-validating system . If the "System Suitability" step fails, the subsequent data is invalid.

      Phase 1: Sample Preparation
      • Grinding: Pulverize the sample into a fine, uniform powder. Coarse particles cause uneven heat transfer, artificially broadening the range.

      • Drying: Unless the hydrate form is desired, dry the sample under vacuum (per monograph) to remove solvent residues that act as impurities.

      • Packing: Introduce the powder into a capillary tube. Tap the tube on a hard surface or use a packing wire to compact the sample to a height of 2.5 – 3.5 mm .[5]

        • Critical: Loose packing traps air (an insulator), causing thermal lag.

      Phase 2: The "Scout" Run
      • Program a fast ramp rate (e.g., 10°C/min).

      • Observe the approximate melting point.[1][5][6][7][8]

      • Purpose: To determine the start temperature for the precise run.

      Phase 3: The Precise Measurement (Validation Run)
      • Start Temperature: Set the instrument to start 5°C below the expected melting point determined in the Scout Run.

      • Ramp Rate: Set the heating rate to 1.0°C/min .

        • Note: Rates >1°C/min create thermal lag between the heating block and the sample core, resulting in falsely high readings.

      • Detection:

        • Onset Point (Collapse): First visible liquid.

        • Clear Point: Complete disappearance of solid.

      Phase 4: The Mixed Melting Point (Identity Validation)

      If the identity of the sample is :

      • Mix the unknown sample 1:1 with a known Reference Standard.

      • Measure the MP of the mixture.

      • Interpretation:

        • Unchanged MP: Sample is identical to standard.

        • Depressed/Broadened MP: Sample is different or impure (Eutectic formation).

      Workflow Visualization

      The following diagram illustrates the logical decision tree for validating purity using MP determination.

      MP_Validation_Workflow Start Start: Sample Acquisition Prep Sample Prep: Grind & Dry (Remove Solvent) Start->Prep Pack Capillary Packing: Height 3mm Compact tightly Prep->Pack Scout Scout Run: 10°C/min Ramp Pack->Scout Decision_Range Determine Start Temp: (Scout MP - 5°C) Scout->Decision_Range Precise_Run Precise Run: 1°C/min Ramp (USP <741>) Decision_Range->Precise_Run Analysis Analyze Range: (Clear Point - Onset) Precise_Run->Analysis Pass PASS: Range < 2°C Matches Standard Analysis->Pass Sharp Range Fail FAIL: Range > 2°C or Depressed MP Analysis->Fail Broad Range Mixed_MP Validation: Mixed MP Test (w/ Reference Std) Pass->Mixed_MP Confirm Identity Recrystallize Action: Recrystallize Sample Fail->Recrystallize Recrystallize->Prep

      Figure 1: Decision logic for purity validation. Note the feedback loop for recrystallization upon failure.

      Data Interpretation & Reporting

      When reporting MP data for publication or regulatory filing, the "Range" is the critical metric for purity.

      Representative Data Table
      Sample IDOnset Temp (°C)Clear Point (°C)Range (°C)Conclusion
      Ref Standard 121.5122.00.5Pure Reference
      Batch A (Raw) 118.0121.03.0Impure (Depressed & Broad)
      Batch A (Purified) 121.4122.10.7Valid (Sharp Range)
      Mixed (A + Ref) 121.4122.00.6Identity Confirmed

      Key Takeaway: A melting range >2°C generally indicates significant impurities or solvent retention. However, some polymorphs or decomposition-prone compounds may exhibit anomalous behavior; always cross-reference with DSC or TGA if decomposition is suspected.

      References

      • Mettler Toledo. (2016).[8] Compliance with amended General Chapter USP <741> Melting Range or Temperature.[8] ChemRxiv. [Link]

      • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. (Technical Note regarding Van't Hoff analysis). [Link]

      • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.[5][6][8] [Link]

      • Netzsch Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC.[1][2][9] [Link]

      Sources

      Comparative study of halogenated phenoxyacetic acid auxins

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary: The "Molecular Hack"

      In the field of plant chemical biology and agronomy, halogenated phenoxyacetic acids (e.g., 2,4-D, 2,4,5-T, MCPA) represent one of the most successful classes of small-molecule regulators. Unlike simple toxins that disrupt metabolism, these compounds act as molecular hackers . They hijack the plant’s endogenous auxin signaling machinery, specifically the ubiquitin-proteasome pathway, to induce chaotic, lethal growth.

      For researchers and drug developers, understanding these compounds offers a masterclass in ligand-receptor dynamics and metabolic stability . While native Indole-3-acetic acid (IAA) is rapidly degraded to maintain homeostasis, synthetic variants like 2,4-D evade these checkpoints, providing a persistent signal that collapses the plant's vascular system.

      This guide compares the three primary analogs—2,4-D , 2,4,5-T , and MCPA —analyzing their receptor affinity, metabolic fate, and utility in modern research pipelines.

      Mechanistic Architecture: The "Molecular Glue" Hypothesis[1]

      To understand the performance differences between these auxins, we must visualize their interaction with the SCF^TIR1 ubiquitin ligase complex.

      The Mechanism

      Endogenous auxin (IAA) acts as a "molecular glue" that stabilizes the interaction between the F-box protein TIR1 (Transport Inhibitor Response 1) and Aux/IAA transcriptional repressors.[1] This binding triggers the ubiquitination and subsequent proteasomal degradation of Aux/IAA proteins, thereby releasing ARF (Auxin Response Factors) to initiate gene transcription.

      Synthetic auxins mimic this action but with distinct kinetic profiles. They bind the TIR1 pocket but often recruit different subsets of Aux/IAA repressors or exhibit slower dissociation rates, leading to hyper-signaling.

      Visualization: The Auxin Signaling Cascade

      AuxinSignaling cluster_input Ligand Input Auxin Synthetic Auxin (2,4-D / MCPA) TIR1 TIR1/AFB (F-Box Receptor) Auxin->TIR1 Binds Pocket Complex TIR1-Auxin-Aux/IAA (Ternary Complex) TIR1->Complex Recruits AuxIAA Aux/IAA (Repressor) AuxIAA->Complex Stabilized by Auxin Ubiquitin Ubiquitination (E3 Ligase Activity) Complex->Ubiquitin Triggers Proteasome 26S Proteasome (Degradation) Ubiquitin->Proteasome Targets Repressor ARF ARF Transcription Factors (Freed) Proteasome->ARF Degrades Aux/IAA, Releasing ARF Response Gene Expression (Uncontrolled Growth) ARF->Response Activates Transcription

      Figure 1: The SCF^TIR1 signaling pathway. Synthetic auxins stabilize the TIR1-Aux/IAA complex, leading to repressor degradation and constitutive gene activation.

      Comparative Performance Analysis

      The following data synthesizes binding affinities (

      
      ), metabolic stability, and receptor selectivity.
      
      Table 1: Physicochemical and Biological Profile[2]
      Feature2,4-D MCPA 2,4,5-T
      Full Name 2,4-Dichlorophenoxyacetic acid2-Methyl-4-chlorophenoxyacetic acid2,4,5-Trichlorophenoxyacetic acid
      TIR1 Affinity (
      
      
      )
      Moderate (~1-5 µM)Low (~10 µM)High (Historical data suggests <1 µM)
      Receptor Selectivity Broad (TIR1, AFB2, AFB5)Skewed toward AFB5Broad & High Affinity
      Metabolic Stability High. Forms reversible conjugates (Glu/Asp).[2][3]Moderate. Very High. Resistant to ring hydroxylation.
      Primary Utility Callus induction, Broadleaf herbicide.Cereal crop herbicide (gentler on monocots).Historical: Woody plant control (Banned).
      Key Structural Feature Cl at C2, C4 positions.Methyl at C2, Cl at C4.Cl at C2, C4, C5 positions.
      Technical Insights
      • The Halogen Effect: The chlorine atom at the 4-position is critical for fitting into the hydrophobic niche of the TIR1 pocket.

      • The 5-Position (2,4,5-T): The addition of a third chlorine at the 5-position (in 2,4,5-T) significantly increases lipophilicity and resistance to metabolic degradation, making it a "harder" auxin than 2,4-D. However, this structural stability contributes to its environmental persistence.

      • Metabolic Resistance: Unlike IAA, which is rapidly oxidized, 2,4-D is often conjugated to amino acids (e.g., 2,4-D-Glu). Crucially, these conjugates can be hydrolyzed back to the active free acid, creating a "slow-release" toxicity reservoir within the plant tissue.

      Experimental Protocol: Arabidopsis Root Growth Inhibition

      For researchers characterizing novel auxin analogs or studying resistance, the Root Growth Inhibition Assay is the gold standard. It provides a quantifiable, dose-dependent phenotypic readout.

      Protocol Integrity (Self-Validating System)
      • Why Vertical Plates? Forces the root to grow along the agar surface (gravitropism), ensuring uniform exposure to the compound and easy measurement.

      • Why Sucrose? Provides a carbon source to decouple photosynthetic efficiency from the direct auxin effect on cell division/elongation.

      Workflow Visualization

      ProtocolWorkflow Step1 1. Seed Sterilization (Bleach + SDS) Step2 2. Stratification (4°C, 2 Days) Step1->Step2 Break Dormancy Step3 3. Plating (0.5x MS + Auxin) Step2->Step3 Synchronize Germination Step4 4. Growth (Vertical, 22°C, 7 Days) Step3->Step4 Gravitropic Growth Step5 5. Analysis (ImageJ Measurement) Step4->Step5 Quantify IC50

      Figure 2: Step-by-step workflow for the quantitative root inhibition assay.

      Detailed Methodology
      • Preparation: Prepare 0.5x Murashige & Skoog (MS) medium with 1% sucrose and 0.8% phytoagar. Autoclave and cool to 55°C.

      • Treatment: Add 2,4-D (or analog) from a DMSO stock to reach final concentrations of 0, 10, 50, 100, and 500 nM. Pour into square petri dishes.

      • Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds using 50% bleach + 0.05% Tween-20 for 10 mins. Wash 5x with sterile water.[4]

      • Stratification: Resuspend seeds in 0.1% agarose and incubate at 4°C for 48 hours (essential for uniform germination).

      • Plating: Using a pipette, sow seeds in a straight line 1 cm from the top of the plate.

      • Incubation: Seal plates with micropore tape (allows gas exchange). Place plates vertically in a growth chamber (22°C, 16h light/8h dark).

      • Data Collection: At Day 7, scan plates on a flatbed scanner. Use ImageJ (NeuronJ plugin) to trace and measure primary root length.

      • Validation: The IC50 for 2,4-D in Col-0 wild type should be approximately 40-60 nM . If IC50 > 100 nM, check stock quality or media pH.

      Safety & Toxicology: The Dioxin Distinction

      A critical distinction must be made between the active pharmaceutical ingredient (the auxin) and the manufacturing impurities.

      • The 2,4,5-T Legacy: The ban of 2,4,5-T was largely driven by the unavoidable contamination with 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) during synthesis at high temperatures. TCDD is a potent carcinogen and teratogen.

      • Modern 2,4-D: Modern synthesis of 2,4-D does not generate TCDD. While 2,4-D is classified as a Class 2B carcinogen (possibly carcinogenic) by IARC, it has a significantly better safety profile than historical 2,4,5-T.

      • Lab Safety: When handling powder forms, use a fume hood to avoid inhalation. For tissue culture, 2,4-D is often used at nanomolar concentrations, posing negligible risk if standard PPE (gloves, coat) is worn.

      References

      • Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446, 640–645. Link

      • Calderón Villalobos, L. I., et al. (2012). "A Combinatorial TIR1/AFB-Aux/IAA Co-Receptor System for Differential Sensing of Auxin." Nature Chemical Biology, 8, 477–485. Link

      • Peterson, F. C., et al. (2010). "Structural basis for auxin herbicide resistance by AFB5." Proceedings of the National Academy of Sciences, 107(52), 22677-22682. Link

      • Grossmann, K. (2010). "Auxin herbicides: current status of mechanism and mode of action." Pest Management Science, 66(2), 113-120. Link

      • Eyer, L., et al. (2016). "2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis." PLOS ONE, 11(7), e0159269. Link

      Sources

      Safety Operating Guide

      Proper Disposal Procedures: 2-(2,4-Dibromophenoxy)-2-phenylacetic Acid

      [1][2]

      Executive Summary & Hazard Characterization

      2-(2,4-Dibromophenoxy)-2-phenylacetic acid is a halogenated aromatic carboxylic acid.[1][2][3] Proper disposal is strictly regulated not merely due to its acidity, but primarily due to its bromine content .[1][2]

      Unlike standard organic acids, this compound cannot be disposed of in standard non-halogenated waste streams.[1] Upon incineration, the bromine atoms convert into hydrogen bromide (HBr) and bromine gas (

      124
      Chemical Safety Profile (Derived)
      ParameterClassificationCritical Handling Note
      Waste Class Halogenated Organic Acid DO NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) unless the entire container is designated as halogenated.[1][2]
      Physical State Solid (typically)Dust inhalation hazard; hygroscopic potential.[1][2]
      Acidity (pKa) ~3.5 - 4.0 (Estimated)Corrosive to mucous membranes and eyes.[1][2]
      Reactivity Incompatible with Strong OxidizersReacts with strong bases to form salts; incompatible with reactive metals (Al, Mg).[1][2]
      Environmental Aquatic Toxin Brominated phenols are persistent and toxic to aquatic life.[1][2] Zero drain disposal.

      The "Halogen Rule": Segregation Logic[2][4]

      In laboratory waste management, the presence of a halogen (F, Cl, Br, I) dictates the disposal path.[1][2] Mixing this compound with non-halogenated waste upgrades the cost of the entire container and complicates downstream incineration.[1][2]

      Why Segregation Matters (The Science of Incineration)

      When non-halogenated organics burn, they produce

      
      
      1242-(2,4-Dibromophenoxy)-2-phenylacetic acid
      
      
      Hydrobromic Acid (HBr)12412
      Disposal Decision Tree

      DisposalLogicStartWaste Generation:2-(2,4-Dibromophenoxy)-2-phenylacetic acidStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidPathSolid Waste(Pure compound, contaminated gloves/paper)StateCheck->SolidPath SolidLiquidPathLiquid Waste(Dissolved in solvent)StateCheck->LiquidPath SolutionFinalDestMUST Label as: 'HALOGENATED ORGANIC WASTE'(Contains Bromine)SolidPath->FinalDestSolventCheckSolvent Type CheckLiquidPath->SolventCheckHalogenatedLiqStream A: Halogenated Organic Solvent(e.g., DCM, Chloroform)SolventCheck->HalogenatedLiq CompatibleNonHalogenatedLiqStream B: Non-Halogenated Solvent(e.g., MeOH, EtOAc)SolventCheck->NonHalogenatedLiq Incompatible*HalogenatedLiq->FinalDestNonHalogenatedLiq->FinalDest *Upgrade entire containerto Halogenated Stream

      Figure 1: Operational decision tree for segregating brominated aromatic acids. Note that adding a halogenated solute to a non-halogenated solvent converts the entire mixture to "Halogenated Waste."[1][2]

      Step-by-Step Disposal Protocol

      Phase 1: Container Selection
      • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1][2]

      • Avoid: Metal containers (Stainless steel or Aluminum). The acidic nature of the phenylacetic acid moiety combined with potential HBr evolution (if degrading) can corrode metal [2].[1][2]

      • Cap: Polypropylene screw cap with a PTFE (Teflon) liner to prevent vapor degradation of the seal.[1][2]

      Phase 2: Preparation & Transfer
      • Don PPE: Nitrile gloves (double gloving recommended for brominated aromatics), safety goggles, and lab coat.[1][2]

      • Solid Waste:

        • Place the solid directly into a wide-mouth HDPE jar labeled for Solid Halogenated Waste .[1][2]

        • Do not mix with strong oxidizers (e.g., permanganates) in the same solid waste bin.[1][2][5]

      • Liquid Waste (Mother Liquors/Rinses):

        • If the compound is dissolved in a solvent (e.g., Dichloromethane), pour into the Halogenated Solvent carboy.[1][2]

        • Critical Check: Ensure the pH of the waste container is not Basic (pH > 10).[1][2] Mixing this acid into a highly basic waste stream can cause an exothermic neutralization reaction.[1][2] Neutralize with a dilute base to pH 6-8 before adding to a general solvent drum if the drum contains basic residues [3].[1][2]

      Phase 3: Labeling Requirements

      The label must be legible and solvent-resistant.[1][2] It must contain the following specific data points to ensure regulatory compliance (RCRA/EPA):

      FieldRequired EntryReason
      Chemical Name 2-(2,4-Dibromophenoxy)-2-phenylacetic acid"Unknowns" cost 10x more to test and dispose of.[1][2]
      Hazard Class Corrosive, Toxic, Irritant Protects waste handlers.[1][2]
      Constituents Bromine (Br), Phenylacetic AcidFlags the need for scrubbed incineration.[1][2]
      Date [Start Date of Accumulation]Regulatory time limits (usually 90 or 180 days).

      Emergency Procedures: Spills & Exposure

      Spill Response (Solid)
      • Isolate: Evacuate the immediate area if dust is airborne.[1][2]

      • PPE: Wear a N95 or P100 respirator if outside a fume hood.[1][2]

      • Neutralize/Absorb:

        • Do NOT use sawdust or paper towels (combustible).[1][2]

        • Use Vermiculite or Diatomaceous Earth (inert absorbents).[1][2]

        • If the spill is wet/acidic, sprinkle Sodium Bicarbonate (

          
          ) to neutralize the acidity before sweeping [4].[1][2][4]
          
      • Disposal: Scoop absorbed material into the Solid Halogenated Waste container.

      First Aid
      • Eye Contact: This compound is likely a severe eye irritant (analogous to phenylacetic acid).[1][2][6] Flush immediately for 15 minutes.

      • Skin Contact: Brominated phenols can be absorbed through the skin.[1][2] Wash with soap and water; do not use ethanol (increases absorption).[1][2]

      Regulatory & Scientific Context

      Why Not the Drain?
      • Aquatic Toxicity: Compounds containing the 2,4-dibromophenoxy moiety are structurally related to brominated herbicides and flame retardants.[1][2] They are often lipophilic and persistent in aquatic environments, resisting breakdown in standard municipal water treatment plants [5].[1][2]

      • Legal Violation: Discharge of halogenated organics into sewer systems is a violation of the Clean Water Act (USA) and similar regulations globally.[1][2]

      The Incineration Pathway

      Upon collection by your EHS provider, this waste stream undergoes:

      • Thermal Oxidation: Injection into a rotary kiln at >1000°C.[1][2]

      • Quenching: Rapid cooling of gases.[1][2]

      • Scrubbing: Passing the gas through a caustic soda (NaOH) mist to capture HBr:

        
        
        This prevents acid rain precursors from exiting the stack.[1][2][4]
        

      References

      • US Environmental Protection Agency (EPA). Treatment Technologies for Halogenated Organic Containing Wastes.[1][2] EPA/600/2-87/098.[1][2] Available at: [Link][1][2]

      • National Research Council (US) Committee on Hazardous Substances in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] "Chapter 7: Disposal of Waste." National Academies Press.[1][2] Available at: [Link]

      • Bucknell University EHS. Hazardous Waste Segregation Guide. (Distinction between Halogenated and Non-Halogenated streams).[1][2][5] Available at: [Link]

      ×

      Retrosynthesis Analysis

      AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

      One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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      Strategy Settings

      Precursor scoring Relevance Heuristic
      Min. plausibility 0.01
      Model Template_relevance
      Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
      Top-N result to add to graph 6

      Feasible Synthetic Routes

      Reactant of Route 1
      Reactant of Route 1
      2-(2,4-Dibromophenoxy)-2-phenylacetic acid
      Reactant of Route 2
      Reactant of Route 2
      2-(2,4-Dibromophenoxy)-2-phenylacetic acid

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.